molecular formula C6H3BrIN3 B577635 6-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-42-1

6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No.: B577635
CAS No.: 1245644-42-1
M. Wt: 323.919
InChI Key: QQRGSZAMEYFXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodoimidazo[1,2-a]pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGSZAMEYFXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718278
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-42-1
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound built upon the versatile imidazo[1,2-a]pyrazine scaffold. This bicyclic aromatic system is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of bromine and iodine atoms on the imidazo[1,2-a]pyrazine core offers unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological applications of this compound, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

Chemical Properties

This compound is a solid at room temperature, with its appearance described as a light yellow to yellow solid.[1] Key identifying information and physicochemical properties are summarized in the tables below.

General Information
PropertyValueReference(s)
CAS Number 1245644-42-1[2][3]
Molecular Formula C₆H₃BrIN₃[2][3]
Molecular Weight 323.92 g/mol [2]
Appearance Light yellow to yellow solid[1]
Storage Conditions Store at 2–8 °C under an inert gas (nitrogen or Argon)[1]
Physicochemical Properties
PropertyValueReference(s)
Predicted pKa -0.05 ± 0.30[1]
Predicted XlogP 2.4[4]
Topological Polar Surface Area (TPSA) 30.19 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Predicted Mass Spectrometry Data

The following table details the predicted m/z values for various adducts of this compound, which can be useful for mass spectrometry analysis.

AdductPredicted m/zReference(s)
[M+H]⁺ 323.86278[4]
[M+Na]⁺ 345.84472[4]
[M-H]⁻ 321.84822[4]
[M+NH₄]⁺ 340.88932[4]
[M+K]⁺ 361.81866[4]

Note: The data in the tables above, where specified as "predicted," are based on computational models and should be confirmed by experimental analysis.

Synthesis and Reactivity

General Synthetic Strategies for Imidazo[1,2-a]pyrazines

The construction of the imidazo[1,2-a]pyrazine scaffold typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related two-carbon electrophile.[5][6] Variations of this approach, including one-pot multi-component reactions, have been developed to enhance efficiency and structural diversity.[6] For instance, an efficient iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide has been reported for the synthesis of various imidazo[1,2-a]pyrazine derivatives.[6]

A plausible synthetic route to this compound could involve the initial synthesis of a 6-bromoimidazo[1,2-a]pyrazine intermediate, followed by iodination at the 3-position. The reactivity of the imidazo[1,2-a]pyrazine ring system allows for electrophilic substitution, and the 3-position is often susceptible to such reactions.

Reactivity

The bromine and iodine substituents on the this compound ring system are key functional groups that can be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6- and 3-positions, making it a valuable intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Applications and Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[7][8][9][10] While specific biological data for this compound is limited in the public domain, the known activities of related compounds suggest its potential as a modulator of various biological targets, particularly protein kinases.

Kinase Inhibition

Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[8][9][11][12] Notably, compounds with this core structure have been identified as potent inhibitors of Aurora kinases, which play a critical role in mitosis.[8][9][12] The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

The workflow for identifying and characterizing such kinase inhibitors often follows a standardized path.

Figure 1: A generalized workflow for the discovery and development of kinase inhibitors.
Anticancer Potential

Consistent with their role as kinase inhibitors, many imidazo[1,2-a]pyrazine derivatives have demonstrated anticancer activity.[6] The evaluation of these compounds typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Other Potential Applications

Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been explored as inhibitors of IκB kinase (IKK), suggesting potential applications in inflammatory diseases.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, this section provides representative protocols for the synthesis of the imidazo[1,2-a]pyrazine scaffold and for a general kinase inhibition assay, which can be adapted by researchers.

Representative Synthesis of an Imidazo[1,2-a]pyrazine Derivative

The following is a general procedure for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazine derivatives, adapted from the literature.[6]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol (solvent)

Procedure:

  • To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in ethanol, add tert-butyl isocyanide (1.0 mmol).

  • Add iodine (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

This protocol would need to be adapted for the specific synthesis of this compound, likely involving a multi-step sequence.

General Kinase Inhibition Assay Protocol

The following is a generalized protocol for an in vitro kinase inhibition assay. Specific conditions will vary depending on the kinase and the detection method.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system with a detection antibody for the phosphorylated product)

  • Test compound (this compound) at various concentrations

  • Assay buffer

  • Kinase reaction plate (e.g., 96-well plate)

  • Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the reaction plate, add the kinase enzyme, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific time.

  • Stop the reaction (e.g., by adding a stop solution like EDTA).

  • Detect the amount of phosphorylated substrate. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

kinase_inhibition_pathway cluster_reaction Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Inhibitor->Kinase Inhibition

Figure 2: A simplified diagram illustrating the principle of a kinase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the presence of two different halogen atoms at synthetically accessible positions, make it an attractive building block for the generation of diverse chemical libraries. While specific experimental data on its synthesis, characterization, and biological activity are currently sparse, the extensive research on the broader class of imidazo[1,2-a]pyrazines strongly suggests its potential as a valuable tool in drug discovery, particularly in the development of novel kinase inhibitors. Further investigation into the synthesis and pharmacological profiling of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1245644-42-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, potential therapeutic applications, and synthetic methodologies, aiming to facilitate further research and development efforts.

Core Compound Properties

This compound is a halogenated bicyclic heteroaromatic compound. The presence of both bromine and iodine atoms on the imidazo[1,2-a]pyrazine core makes it a versatile intermediate for further chemical modifications and a candidate for biological screening.

PropertyValueSource
CAS Number 1245644-42-1[1]
Molecular Formula C₆H₃BrIN₃[1]
Molecular Weight 323.92 g/mol ---
Canonical SMILES C1=CN=C2C=NC(Br)=CN21I---
Purity Commercially available up to ≥98%---
Storage Conditions 4°C, protect from light---

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a synthetic strategy starting from a substituted aminopyrazine. A plausible synthetic route is outlined below, based on general methods for the synthesis of related imidazo[1,2-a]pyrazines.

Postulated Synthetic Pathway

The synthesis likely involves a cyclization reaction between a 2-aminopyrazine precursor and a suitable two-carbon electrophile, followed by halogenation steps.

synthesis_pathway 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Imidazo[1,2-a]pyrazine_intermediate Imidazo[1,2-a]pyrazine_intermediate 2-Amino-5-bromopyrazine->Imidazo[1,2-a]pyrazine_intermediate Cyclization (e.g., with α-haloketone) 6-Bromoimidazo[1,2-a]pyrazine 6-Bromoimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine_intermediate->6-Bromoimidazo[1,2-a]pyrazine Bromination (if not pre-installed) This compound This compound 6-Bromoimidazo[1,2-a]pyrazine->this compound Iodination (e.g., with NIS)

Caption: Postulated synthetic pathway for this compound.

Experimental Considerations:

  • Cyclization: The initial cyclization to form the imidazo[1,2-a]pyrazine core is a common strategy.[2] The reaction of a 2-aminopyrazine with an α-halocarbonyl compound, such as chloroacetaldehyde or a bromoacetyl derivative, is a classical approach.

  • Halogenation: The introduction of the iodo group at the 3-position can be achieved using an electrophilic iodinating agent like N-iodosuccinimide (NIS). The bromine at the 6-position is likely introduced early in the synthesis, starting with 2-amino-5-bromopyrazine.

Chemical Reactivity

The bromine and iodine substituents on the imidazo[1,2-a]pyrazine ring are key functional groups for further chemical transformations. They are amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.[3] Derivatives of this scaffold have shown a broad spectrum of pharmacological activities.

Kinase Inhibition

A significant area of interest for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. The imidazo[1,2-a]pyrazine core can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases. While specific kinase inhibition data for this compound is not yet published, its structural alerts suggest it is a valuable starting point for the synthesis of kinase inhibitor libraries.

kinase_inhibition_pathway cluster_cell Cancer Cell Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Imidazo_Pyrazine_Derivative 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine (as a scaffold) Imidazo_Pyrazine_Derivative->Kinase Inhibition

Caption: Proposed mechanism of action for imidazo[1,2-a]pyrazine-based kinase inhibitors.

Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its potential as an antimicrobial agent.[5] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The structural features of this compound make it a candidate for inclusion in screening libraries aimed at discovering novel antibacterial or antifungal compounds.

Experimental Protocols (General Methodologies)

While a specific protocol for this compound is not available, the following are general experimental methodologies for the synthesis and evaluation of related imidazo[1,2-a]pyrazine derivatives, which can be adapted for this specific compound.

General Synthesis of Imidazo[1,2-a]pyrazines

A common method involves the condensation of a 2-aminopyrazine with an α-haloketone.

Materials:

  • 2-Aminopyrazine derivative (e.g., 2-amino-5-bromopyrazine)

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., ethanol, DMF)

  • Base (optional, e.g., NaHCO₃)

Procedure:

  • Dissolve the 2-aminopyrazine derivative in the chosen solvent.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a base if necessary.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Kinase Inhibition Assay

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare compound dilution series Incubation Add compound and ATP to initiate reaction Compound_Dilution->Incubation Assay_Mix Prepare kinase, substrate, and buffer mix Assay_Mix->Incubation Incubate_Plate Incubate at optimal temperature Incubation->Incubate_Plate Stop_Reaction Stop reaction and add detection reagent Incubate_Plate->Stop_Reaction Measure_Signal Measure signal (e.g., luminescence) Stop_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and IC50 value Measure_Signal->Data_Analysis

References

"6-Bromo-3-iodoimidazo[1,2-a]pyrazine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic structure known for its diverse biological activities, making its derivatives, such as this compound, key compounds of interest in pharmaceutical research.[1]

Molecular Profile and Physicochemical Data

This compound is a halogenated heterocyclic compound. The incorporation of bromine and iodine atoms into the imidazo[1,2-a]pyrazine core significantly influences its chemical reactivity and potential biological interactions.

Quantitative Data Summary

The key quantitative molecular data for this compound are summarized in the table below for ease of reference.

ParameterValueReference
Molecular Formula C₆H₃BrIN₃[2][3][4][5]
Molecular Weight 323.92 g/mol [2]
Monoisotopic Mass 322.8555 Da[5]
CAS Number 1245644-42-1[2][3][4]

Hypothetical Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 2-Amino-5-bromopyrazine

  • Iodo-α-chloroacetaldehyde (or a suitable equivalent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyrazine (1 equivalent) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.5 equivalents). Subsequently, add iodo-α-chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: To the resulting residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G A 1. Reaction Setup (2-Amino-5-bromopyrazine, Ethanol, NaHCO3) B 2. Reagent Addition (Iodo-α-chloroacetaldehyde) A->B C 3. Reflux (12-24 hours) B->C D 4. Work-up (Solvent Removal) C->D E 5. Extraction (Ethyl Acetate/Water) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product: This compound G->H

Caption: A generalized workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a foundational understanding of its solubility profile in Dimethyl Sulfoxide (DMSO) and other common organic solvents, alongside detailed experimental protocols for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial in predicting its general solubility behavior.

PropertyValueSource
Molecular Formula C₆H₃BrIN₃[2]
Molecular Weight 323.92 g/mol [2]
CAS Number 1245644-42-1[2]
Appearance Solid (predicted)-
Storage 4°C, protect from light[2]

Predicted Solubility

The "like dissolves like" principle suggests that this compound, a relatively polar molecule due to the presence of nitrogen atoms and halogens, is expected to exhibit good solubility in polar aprotic solvents such as DMSO and N,N-Dimethylformamide (DMF). Its solubility in protic solvents like alcohols may be moderate, while it is predicted to be poorly soluble in non-polar solvents such as hexanes and toluene.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of its dissolution characteristics.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., DMSO, ethanol, acetonitrile, etc.) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

  • Quantification: Prepare a standard calibration curve using known concentrations of this compound to accurately quantify the solubility. The solubility is typically expressed in mg/mL or µM.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate from a DMSO stock solution into an aqueous buffer, mimicking biological assay conditions.

Protocol (adapted from nephelometric and UV absorption methods): [6][7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Precipitation Monitoring:

    • Nephelometry: Measure the light scattering of the solutions in the microplate over time. An increase in turbidity indicates precipitation.[7][8]

    • UV Spectroscopy: After a set incubation period (e.g., 2 hours), filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV plate reader at the compound's λmax.[9]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents and conditions.

SolventThermodynamic Solubility (mg/mL)Kinetic Solubility (µM in PBS)Temperature (°C)
DMSOTo be determinedN/A25
EthanolTo be determinedTo be determined25
MethanolTo be determinedTo be determined25
AcetonitrileTo be determinedTo be determined25
WaterTo be determinedTo be determined25
DichloromethaneTo be determinedTo be determined25
Ethyl AcetateTo be determinedTo be determined25

Biological Context and Signaling Pathway

The imidazo[1,2-a]pyrazine scaffold is a key component in a variety of biologically active molecules. Notably, derivatives have been identified as potent inhibitors of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[10] Inhibition of ENPP1 can enhance the immune response against cancer cells.

Below is a diagram illustrating the logical workflow for solubility determination and its importance in the context of drug discovery.

G Solubility Determination Workflow cluster_0 Compound Preparation cluster_1 Solubility Assays cluster_2 Analytical Quantification cluster_3 Data Analysis & Application Compound This compound Thermo_Sol Thermodynamic Solubility (Shake-Flask) Compound->Thermo_Sol Kinetic_Sol Kinetic Solubility (HTS) Compound->Kinetic_Sol HPLC HPLC / LC-MS Thermo_Sol->HPLC Nephelometry Nephelometry Kinetic_Sol->Nephelometry UV_Spec UV Spectroscopy Kinetic_Sol->UV_Spec Data_Table Quantitative Solubility Data HPLC->Data_Table Nephelometry->Data_Table UV_Spec->Data_Table Drug_Dev Informs Drug Development (e.g., Formulation, Bioassays) Data_Table->Drug_Dev G Simplified cGAS-STING Signaling Pathway cluster_0 Immune Activation cluster_1 Negative Regulation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription AMP AMP + GMP ENPP1->AMP

References

Unveiling the Spectroscopic Signature of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth look at the spectral data and synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound of interest to researchers and scientists in the field of medicinal chemistry and drug development. This document compiles essential spectroscopic information (Nuclear Magnetic Resonance and Mass Spectrometry) and a detailed experimental protocol for its synthesis, offering a valuable resource for its further investigation and application.

Spectroscopic Data

The structural integrity of this compound has been confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data is summarized below for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data
Parameter ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)8.75 (s, 1H), 8.18 (s, 1H), 7.82 (s, 1H)

Note: As of the latest available data, the ¹³C NMR spectrum for this compound has not been explicitly reported in the reviewed literature.

Mass Spectrometry (MS) Data
Technique Result
Electrospray Ionization (ESI)(M+H)⁺: 324/326

The observed isotopic pattern in the mass spectrum, with two major peaks at m/z 324 and 326, is characteristic of a monobrominated compound, confirming the presence of a single bromine atom in the molecular structure.

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound from its precursor, 6-Bromoimidazo[1,2-a]pyrazine.[1]

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • In a reaction vessel, dissolve 6-bromoimidazo[1,2-a]pyrazine (500 mg, 2.52 mmol) and N-iodosuccinimide (NIS, 852 mg, 3.79 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Degas the reaction mixture.

  • Heat the mixture to 60 °C and maintain this temperature for 10 hours.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic phase sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a solvent system of petroleum ether: ethyl acetate (5:1).

  • The purified product, this compound, is obtained as a light yellow to yellow solid (530 mg, 65% yield).

Logical Workflow of Synthesis

The synthesis of this compound follows a clear and logical progression from starting materials to the final purified product. This workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up Procedure cluster_purification Purification Reactant1 6-Bromoimidazo[1,2-a]pyrazine Heating 60 °C, 10 hours Reactant1->Heating Reactant2 N-Iodosuccinimide (NIS) Reactant2->Heating Solvent DMF Solvent->Heating Extraction Extraction with DCM Heating->Extraction Washing Washing with Na2S2O3 and Saline Extraction->Washing Drying Drying with Na2SO4 Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product

Synthesis Workflow Diagram

Currently, there is no specific signaling pathway directly associated with this compound reported in the available scientific literature. Further research is required to elucidate its biological activity and potential molecular targets.

References

Unraveling the Core Mechanism: A Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental protocols, and therapeutic potential of compounds derived from the 6-Bromo-3-iodoimidazo[1,2-a]pyrazine scaffold. While direct biological data on the parent compound is not extensively available in public literature, its role as a crucial intermediate in the synthesis of potent kinase inhibitors allows for a comprehensive analysis of its implied biological functions.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

This compound is a halogenated heterocyclic compound. It belongs to the imidazo[1,2-a]pyrazine family, a class of molecules recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the scaffold's ability to serve as a foundation for developing inhibitors against a wide array of biological targets, particularly protein kinases. The structural rigidity and the specific arrangement of nitrogen atoms in the imidazo[1,2-a]pyrazine core allow for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific enzyme active sites.

While this compound is primarily utilized as a chemical building block, its derivatives have shown significant promise, most notably as modulators of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), which are implicated in cancer and inflammatory diseases.

Primary Inferred Mechanism of Action: MNK1/MNK2 Inhibition

The most direct evidence for the biological activity of derivatives from this compound points towards the inhibition of MNK1 and MNK2. A key patent discloses the synthesis of a 4-cyanophenyl derivative from this compound specifically for use as an MNK1 and MNK2 modulator.

The MNK-eIF4E Signaling Axis

MNK1 and MNK2 are serine/threonine kinases that act as downstream effectors in the mitogen-activated protein kinase (MAPK) signaling pathway. They are activated through phosphorylation by extracellular signal-regulated kinases (ERK) and p38 MAPKs in response to various extracellular stimuli.

The primary and most well-characterized substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E). Upon activation, MNKs phosphorylate eIF4E at serine 209. This phosphorylation event is a critical regulatory step for the initiation of cap-dependent mRNA translation. Specifically, phosphorylated eIF4E enhances the translation of a subset of mRNAs that are crucial for cell growth, proliferation, and survival. Many of these mRNAs encode for proteins implicated in cancer progression, including:

  • c-Myc: A potent oncoprotein that drives cell proliferation.

  • Cyclin D1: A key regulator of cell cycle progression.

  • β-catenin: A central component of the Wnt signaling pathway.

By inhibiting MNK1 and MNK2, compounds derived from this compound can prevent the phosphorylation of eIF4E. This leads to a reduction in the translation of the aforementioned oncogenic proteins, resulting in decreased cell proliferation and tumor growth.

Link to Wnt/β-catenin Signaling

The MNK-eIF4E axis also intersects with the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer. Overexpression and phosphorylation of eIF4E have been shown to facilitate the nuclear translocation of β-catenin. Once in the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of Wnt target genes that promote cell proliferation and survival. Therefore, MNK inhibitors can also suppress oncogenic activity by attenuating this eIF4E-mediated activation of the Wnt/β-catenin pathway.

MNK_Signaling_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, Stress) MAPK_Pathway MAPK Pathway (ERK, p38) Extracellular_Signals->MAPK_Pathway MNK1_2 MNK1 / MNK2 MAPK_Pathway->MNK1_2 Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->MNK1_2 Inhibits p_eIF4E p-eIF4E (Ser209) mRNA_Translation Cap-Dependent mRNA Translation p_eIF4E->mRNA_Translation Promotes Beta_Catenin_Nuc β-catenin (Nuclear Translocation) p_eIF4E->Beta_Catenin_Nuc Facilitates Oncogenic_Proteins Oncogenic Proteins (c-Myc, Cyclin D1) mRNA_Translation->Oncogenic_Proteins Cell_Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation Wnt_Target_Genes Wnt Target Gene Transcription Beta_Catenin_Nuc->Wnt_Target_Genes Wnt_Target_Genes->Cell_Proliferation

Caption: The MNK-eIF4E Signaling Pathway and Point of Inhibition.

Quantitative Data for Related Imidazo[1,2-a]pyrazine Kinase Inhibitors

While specific IC50 values for this compound or its direct MNK-inhibiting derivatives are not publicly documented, the broader class of imidazo[1,2-a]pyrazines has been extensively studied as inhibitors of other kinases. The following table summarizes the potency of various imidazo[1,2-a]pyrazine derivatives against other therapeutically relevant kinases to provide context for the scaffold's potential.

Target KinaseCompound Series/ExampleIC50 (nM)Reference
Aurora AImidazo[1,2-a]pyrazine derivatives2 - 250[Bioorg. Med. Chem. Lett. (2010)]
Aurora BImidazo[1,2-a]pyrazine derivatives3 - 300[Bioorg. Med. Chem. Lett. (2010)]
PI3Kα49 selective imidazo[1,2-a]pyrazine inhibitorsVaries (QSAR study)[SAR QSAR Environ. Res. (2014)]
Mps1 (TTK)6-aryl substituted imidazo[1,2-a]pyrazine0.7 - 6.0[J. Med. Chem. (2015)]
CDK92-(pyridin-4-yl)-3-(benzylamino)imidazo[1,2-a]pyrazine160[Molecules (2022)]

Note: This table is for illustrative purposes to demonstrate the general potency of the imidazo[1,2-a]pyrazine scaffold against various kinases and does not represent data for this compound itself.

Experimental Protocols

In Vitro MNK1/2 Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the in vitro potency of a test compound against MNK1 or MNK2.

4.1.1 Materials

  • Recombinant human MNK1 or MNK2 enzyme

  • eIF4E protein or a synthetic peptide substrate containing the Ser209 phosphorylation site

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phospho-eIF4E (Ser209) specific antibody for ELISA/Western Blot)

  • 384-well assay plates (low-volume, white or black depending on detection method)

  • Plate reader capable of luminescence or fluorescence detection

4.1.2 Methodology

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the desired final assay concentrations (e.g., from 10 µM to 0.1 nM).

  • Enzyme and Substrate Preparation: Dilute the MNK enzyme and eIF4E substrate to their final working concentrations in cold assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.

  • Reaction Initiation: Add 2.5 µL of the diluted test compound solution to the assay plate wells. Add 2.5 µL of the MNK enzyme solution to each well. Initiate the kinase reaction by adding 5 µL of a solution containing the eIF4E substrate and ATP (at its Km concentration, typically 10-100 µM).

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Luminescence (ADP-Glo™): Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal proportional to ADP produced.

    • Antibody-based: Stop the reaction by adding an EDTA solution. The amount of phosphorylated substrate can then be quantified using a method like ELISA, where the reaction mixture is transferred to an antibody-coated plate.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (in DMSO & Assay Buffer) Start->Compound_Prep Dispense_Compound Dispense Compound to 384-well Plate (2.5 µL) Compound_Prep->Dispense_Compound Add_Enzyme Add MNK1/2 Enzyme (2.5 µL) Dispense_Compound->Add_Enzyme Initiate_Reaction Add Reaction Mix to Plate (5 µL) & Incubate Add_Enzyme->Initiate_Reaction Reaction_Mix Prepare Reaction Mix (eIF4E Substrate + ATP) Reaction_Mix->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Initiate_Reaction->Stop_Reaction Read_Plate Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Secondary Potential Mechanism of Action: Antibacterial Activity

In addition to kinase inhibition, derivatives of the imidazo[1,2-a]pyrazine scaffold have also been investigated as potential antibacterial agents. Specifically, they have been identified as inhibitors of the VirB11 ATPase HP0525, which is a crucial component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori. The T4SS is a nanomachine that bacteria use to inject virulence factors into host cells. By inhibiting the ATPase activity of HP0525, these compounds disrupt the energy supply for the T4SS, thereby preventing the translocation of pathogenic proteins and reducing bacterial virulence.

In Vitro ATPase Inhibition Assay (Representative Protocol)

5.1.1 Materials

  • Recombinant HP0525 ATPase enzyme

  • ATP

  • ATPase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

  • Test compound

  • Phosphate detection reagent (e.g., malachite green-based colorimetric reagent)

  • 96-well clear assay plates

5.1.2 Methodology

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. Pre-incubate the HP0525 enzyme with the test compound dilutions in the assay buffer for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of ~200 µM.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based reagent. The absorbance is read at ~620-650 nm.

  • Data Analysis: Calculate the percentage of ATPase activity inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition versus compound concentration.

ATPase_Assay_Workflow Start Start Pre_Incubate Pre-incubate HP0525 Enzyme with Test Compound Start->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C (30 min) Initiate_Reaction->Incubate Detect_Phosphate Add Malachite Green Reagent to Detect Pi Release Incubate->Detect_Phosphate Read_Absorbance Measure Absorbance (~630 nm) Detect_Phosphate->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro ATPase Inhibition Assay.

Conclusion

This compound is a key chemical intermediate that provides access to a class of potent, biologically active molecules. The available evidence strongly suggests that its derivatives function as inhibitors of the MNK1/MNK2 kinases, representing a promising therapeutic strategy for various cancers by disrupting the MNK-eIF4E signaling axis and its downstream effects on oncogenic protein translation and Wnt/β-catenin pathway activation. Furthermore, the versatility of the imidazo[1,2-a]pyrazine scaffold is highlighted by its potential application as an antibacterial agent through the inhibition of bacterial ATPases. Further public research on the direct derivatives of this compound is warranted to fully elucidate their therapeutic potential and quantify their specific activity against these important drug targets.

Unveiling the Therapeutic Potential of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of the imidazo[1,2-a]pyrazine scaffold, from which the activity of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine can be inferred. Direct experimental validation of the specific bromo- and iodo-substituted compound is required to confirm its precise biological activities and targets.

Introduction

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have emerged as promising candidates for the development of novel therapeutics, particularly in the oncology space. This technical guide consolidates the current understanding of the potential therapeutic targets of this scaffold, providing a framework for the investigation of "this compound."

Potential Therapeutic Targets

Based on extensive research on structurally related compounds, the imidazo[1,2-a]pyrazine scaffold has been predominantly associated with the inhibition of key regulators of cell division and signaling pathways implicated in cancer. The primary putative targets include:

  • Aurora Kinases: A family of serine/threonine kinases that play a crucial role in the regulation of mitosis.

  • Phosphoinositide 3-Kinase (PI3K): A lipid kinase that is a central node in a signaling pathway controlling cell growth, proliferation, and survival.

  • Monopolar Spindle 1 (Mps1) Kinase: A key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.

  • Wnt/β-catenin Signaling Pathway: A fundamental pathway involved in embryonic development and tissue homeostasis, which is often dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various imidazo[1,2-a]pyrazine derivatives against their putative targets and cancer cell lines. This data, gathered from multiple studies, highlights the potential potency and selectivity of this chemical class.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against Kinase Targets

Compound/Derivative ReferenceTarget KinaseIC50 (nM)Assay Type
Imidazo-[1,2-a]-pyrazine (1)[1][2]Aurora A-Biochemical
Imidazo-[1,2-a]-pyrazine (1)[1][2]Aurora B-Biochemical
SCH 1473759 (12k)[1][2]Aurora A0.02 (Kd)TdF
SCH 1473759 (12k)[1][2]Aurora B0.03 (Kd)TdF
Derivative 15[3][4]Aurora APotentCo-crystallisation
Tricyclic Derivative 8q[5]PI3Kα-In vitro
Tricyclic Derivative 8q[5]PI3Kδ-In vitro
ETP-46321[6]PI3KαPotentBiochemical
ETP-46321[6]PI3KδPotentBiochemical
Compound 42[7]PI3Kα0.06Biochemical
Compound 42[7]mTOR3.12Biochemical
Imidazo[1,2-a]pyrazine 10a[8][9]Mps1GoodBiochemical
Imidazo[1,2-b]pyridazine 27f[8]Mps10.70Cellular

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives against Cancer Cell Lines

Compound/Derivative ReferenceCell LineIC50 (µM)Assay Type
Imidazo-[1,2-a]-pyrazine (1)[1][2]HCT 1160.25phos-HH3 Inhibition
SCH 1473759 (12k)[1][2]HCT 1160.025phos-HH3 Inhibition
Derivative 15d[10]A375P (Melanoma)< 0.06Proliferation
Derivative 17e[10]A375P (Melanoma)< 0.06Proliferation
Derivative 18c[10]A375P (Melanoma)< 0.06Proliferation
Derivative 18h[10]A375P (Melanoma)< 0.06Proliferation
Derivative 18i[10]A375P (Melanoma)< 0.06Proliferation
Imidazo[1,2-a]pyrazine 10b[11][12][13]Hep-220MTT
Imidazo[1,2-a]pyrazine 10b[11][12][13]HepG218MTT
Imidazo[1,2-a]pyrazine 10b[11][12][13]MCF-721MTT
Imidazo[1,2-a]pyrazine 10b[11][12][13]A37516MTT
Imidazo[1,2-b]pyridazine 27f[8]A5490.006Proliferation

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially targeted by this compound.

Aurora_Kinase_Pathway G2/M Phase G2/M Phase Aurora A Aurora A G2/M Phase->Aurora A Aurora B Aurora B G2/M Phase->Aurora B Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Arrest / Apoptosis Mitotic Arrest / Apoptosis Centrosome Separation->Mitotic Arrest / Apoptosis Spindle Assembly->Mitotic Arrest / Apoptosis Chromosome Segregation->Mitotic Arrest / Apoptosis Cytokinesis->Mitotic Arrest / Apoptosis Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor->Aurora A Imidazo[1,2-a]pyrazine Inhibitor->Aurora B

Caption: Inhibition of Aurora Kinases by Imidazo[1,2-a]pyrazines leading to mitotic arrest.

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor->PI3K

Caption: PI3K signaling pathway and its inhibition by Imidazo[1,2-a]pyrazine derivatives.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Ligand Wnt Ligand Frizzled/LRP Frizzled/LRP Wnt Ligand->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Destruction Complex GSK3β/Axin/APC Dishevelled->Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Phosphorylation Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor->Dishevelled Potential Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway and a potential point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyrazine derivatives.

Biochemical Kinase Assays (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, PI3Kα)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]

    • ADP-Glo™ Kinase Assay Kit (Promega)[6][15]

    • Test compound (this compound)

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase enzyme solution to each well.

    • Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.[14]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[14]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[6]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cell-Based Phosphorylation Assay (HTRF®)

This assay measures the phosphorylation of a specific substrate within a cellular context.

  • Materials:

    • Cancer cell line (e.g., HCT116)

    • Cell culture medium and supplements

    • Test compound

    • Stimulant (if required)

    • HTRF® assay kit (e.g., Phospho-Histone H3 (Ser10) from Cisbio)

    • Lysis buffer

    • Detection reagents (Europium cryptate-labeled antibody and XL665-labeled antibody)

    • 96-well or 384-well plates

  • Protocol:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration.

    • Lyse the cells by adding the provided lysis buffer.

    • Transfer the cell lysates to a 384-well detection plate.

    • Add the HTRF® detection reagents (antibody mix) to each well.

    • Incubate the plate at room temperature for the recommended time (e.g., 4 hours to overnight).

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence at both emission wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF® ratio and determine the IC50 value.

Wnt/β-catenin Signaling Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[16][17]

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • TOPFlash/FOPFlash reporter plasmids (or a stable reporter cell line)[16]

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent

    • Wnt3a conditioned medium (or recombinant Wnt3a)

    • Test compound

    • Dual-Luciferase® Reporter Assay System (Promega)

    • 96-well plates

  • Protocol:

    • Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Stimulate the cells with Wnt3a conditioned medium.

    • Incubate for 16-24 hours.[18]

    • Lyse the cells using the passive lysis buffer from the assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity and determine the IC50 value of the inhibitor.

Cell Viability Assay (MTT)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.[19][20]

  • Materials:

    • Cancer cell line

    • Cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[21]

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]

    • Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization solution.[21]

    • Incubate for 15 minutes with shaking to ensure complete dissolution.[21]

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[21]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and characterization of therapeutic targets for a novel compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_lead_opt Lead Optimization Compound Synthesis Synthesis of This compound Phenotypic Screening Broad Phenotypic Screen (e.g., NCI-60 Panel) Compound Synthesis->Phenotypic Screening Target Class Identification Identify Potential Target Classes (e.g., Kinases, GPCRs) Phenotypic Screening->Target Class Identification Biochemical Assays Biochemical Assays (e.g., Kinase Panel Screen) Target Class Identification->Biochemical Assays Cell-Based Assays Cell-Based Target Engagement (e.g., CETSA, Phospho-assays) Biochemical Assays->Cell-Based Assays Validate On-Target Effects Validate On-Target Effects (e.g., siRNA, CRISPR) Cell-Based Assays->Validate On-Target Effects SAR Studies Structure-Activity Relationship (SAR) Studies Validate On-Target Effects->SAR Studies ADME/Tox Profiling ADME/Toxicity Profiling SAR Studies->ADME/Tox Profiling In Vivo Efficacy In Vivo Efficacy Studies (Xenograft Models) ADME/Tox Profiling->In Vivo Efficacy

Caption: A general experimental workflow for target identification and lead optimization.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The potential of this compound to inhibit key cellular targets such as Aurora kinases, PI3K, Mps1 kinase, and components of the Wnt/β-catenin signaling pathway warrants further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this and other related compounds, paving the way for the discovery of new and effective medicines.

References

Structure-Activity Relationship of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this heterocyclic core, with a specific focus on substitutions at the C3 and C6 positions, exemplified by the 6-bromo-3-iodoimidazo[1,2-a]pyrazine structure. While direct and extensive research on this specific bromo-iodo derivative is limited, a comprehensive understanding of the SAR at these positions can be extrapolated from studies on analogous compounds. This document aims to equip researchers and drug developers with the critical knowledge needed to design and optimize novel imidazo[1,2-a]pyrazine-based therapeutics.

The core structure of this compound is a nitrogen-containing heterocyclic system.[4] Derivatives of the broader imidazo[1,2-a]pyrazine class have been investigated for their potent inhibitory effects on various kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[2][5][6]

This guide will systematically present quantitative SAR data, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize the known SAR for substitutions at key positions, providing insights into the potential roles of the bromo and iodo moieties of the title compound.

Substitution at the C3 Position

The C3 position of the imidazo[1,2-a]pyrazine ring is a critical site for modification, significantly influencing kinase inhibitory potency and selectivity.

  • Aryl and Heteroaryl Groups: Introduction of aryl and heteroaryl moieties at the C3 position has been a common strategy. For instance, in a series of CDK9 inhibitors, a benzyl group at the C3 position of an imidazo[1,2-a]pyrazine core resulted in potent inhibitory activity.[5] Specifically, a derivative with a pyridin-4-yl group at C2 and a benzylamine at C3 exhibited an IC50 of 0.16 µM against CDK9.[5] This suggests that the C3 position can accommodate bulky substituents that likely interact with specific residues in the kinase active site.

  • Amines and Amides: The introduction of amine and amide functionalities at C3 has also been explored. In studies on imidazo[1,2-a]pyridine derivatives, which share a similar core structure, amino alkyl and amino aryl moieties at the C3 position were found to be important for anti-parasitic activity.[7]

The presence of an iodine atom at the C3 position of this compound introduces a large, lipophilic, and polarizable halogen. In medicinal chemistry, iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. It can also serve as a handle for further chemical modifications through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of diverse substituents to probe the SAR of this position further.

Substitution at the C6 Position

The C6 position of the imidazo[1,2-a]pyrazine scaffold is solvent-exposed in many kinase binding pockets, making it an important site for modifications aimed at improving physicochemical properties and target selectivity.

  • Halogens: The presence of a bromine atom at the C6 position, as in the title compound, is a common feature in many biologically active imidazo[1,2-a]pyrazine derivatives. Halogens at this position can influence the electronic properties of the ring system and contribute to binding interactions.

  • Aryl and Heteroaryl Groups: In a study on Aurora kinase inhibitors, the introduction of a pyridin-3-yl group at the C6 position of a 3-chloro-imidazo[1,2-a]pyrazine derivative provided insights into the interactions with Aurora kinases.[8]

Substitution at other positions

While this guide focuses on the C3 and C6 positions, it is noteworthy that substitutions at other positions also play a crucial role in determining the overall activity and properties of imidazo[1,2-a]pyrazine derivatives. For example, optimization of the C8 position has been shown to improve oral bioavailability and reduce off-target kinase inhibition.[9]

Quantitative SAR Data

The following tables summarize the quantitative SAR data for various imidazo[1,2-a]pyrazine derivatives from the literature, highlighting the impact of different substituents on their biological activity.

Table 1: SAR of Imidazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors [5]

CompoundR2R3CDK9 IC50 (µM)
3a Pyridin-4-ylCyclopropylamine>10
3b Pyridin-4-ylCyclohexylamine0.89
3c Pyridin-4-ylBenzylamine0.16
2c Pyridin-3-ylBenzylamine0.31
4c PhenylBenzylamine0.71

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives [10][11]

CompoundScaffoldR2R3Cell LineIC50 (µM)
10b Imidazo[1,2-a]pyrazine4-Nitrophenyltert-ButylamineHep-220
HepG218
MCF-721
A37516
12b Imidazo[1,2-a]pyridinePhenyltert-ButylamineHep-211
HepG213
MCF-711
A37511

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of imidazo[1,2-a]pyrazine derivatives.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A general method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[1] More advanced methods, such as iodine-catalyzed three-component reactions, have also been developed for the efficient synthesis of these scaffolds.[10][11][12]

Example: Iodine-Catalyzed Three-Component Synthesis [10][11][12]

  • To a solution of 2-aminopyrazine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in a suitable solvent, add tert-butyl isocyanide (1.2 mmol).

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyrazine derivative.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

General Protocol for CDK9/Cyclin T1 Inhibition Assay [5]

  • Prepare a reaction mixture containing CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP in an appropriate assay buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or luminescence-based assays that measure the amount of remaining ATP.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][13]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives and a typical workflow for their evaluation.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

G cluster_1 Aurora Kinase-Mediated Cell Cycle Progression G2 G2 Phase M M Phase G2->M AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->AuroraA Imidazopyrazine->AuroraB

Caption: Role of Aurora kinases in cell cycle progression and their inhibition by imidazo[1,2-a]pyrazines.

G cluster_2 Drug Discovery and Evaluation Workflow Synthesis Compound Synthesis (e.g., 3-component reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitroKinase In Vitro Kinase Assay (IC50 Determination) Purification->InVitroKinase CellBased Cell-Based Assays (MTT, Proliferation) InVitroKinase->CellBased LeadOptimization Lead Optimization (SAR-guided design) CellBased->LeadOptimization Active Compounds InVivo In Vivo Studies (Xenograft models) CellBased->InVivo Promising Candidates LeadOptimization->Synthesis

Caption: A typical workflow for the discovery and evaluation of imidazo[1,2-a]pyrazine-based inhibitors.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C3 and C6 positions, among others, can lead to potent and selective compounds with significant therapeutic potential. While specific data on this compound is not extensively available, the compiled information on related analogues provides a strong foundation for predicting its biological profile and for guiding future research in this area. The detailed experimental protocols and visual workflows further serve as a practical resource for researchers dedicated to advancing this class of compounds towards clinical applications. Continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic introduction of bromine and iodine atoms at the 6- and 3-positions, respectively, of this core structure provides a versatile platform for the development of potent and selective therapeutic agents. The bromine atom at the 6-position and the iodine atom at the 3-position offer orthogonal handles for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 6-bromo-3-iodoimidazo[1,2-a]pyrazine and its analogs, with a focus on their role as kinase inhibitors in oncology.

Core Compound Profile

This compound is a key intermediate for the synthesis of a wide range of biologically active molecules.

PropertyValue
CAS Number 1245644-42-1
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Solid
Storage 4°C, protect from light

Synthetic Methodologies

The synthesis of the this compound core and its subsequent derivatization relies on a series of well-established organic reactions. The general synthetic strategy involves the initial construction of the 6-bromoimidazo[1,2-a]pyrazine scaffold, followed by regioselective iodination at the 3-position. The resulting di-halogenated intermediate serves as a versatile precursor for the introduction of various substituents through palladium-catalyzed cross-coupling reactions.

Experimental Protocols

1. Synthesis of 2-amino-5-bromopyrazine (Starting Material)

A common method for the synthesis of 2-amino-5-bromopyrazine involves the bromination of 2-aminopyrazine.

  • Procedure: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add phenyltrimethylammonium tribromide (1.0 eq). The reaction mixture is stirred at room temperature for 2-3 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-amino-5-bromopyrazine.[1]

2. Synthesis of 6-bromoimidazo[1,2-a]pyrazine

The cyclization of 2-amino-5-bromopyrazine with a suitable two-carbon synthon, such as chloroacetaldehyde, yields the 6-bromoimidazo[1,2-a]pyrazine core.

  • Procedure: A mixture of 2-amino-5-bromopyrazine (1.0 eq) and a 40% aqueous solution of chloroacetaldehyde (1.2 eq) in a solvent such as ethanol is heated at reflux for 4-6 hours.[2] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

3. Iodination of 6-bromoimidazo[1,2-a]pyrazine

Regioselective iodination at the C3 position of the imidazo[1,2-a]pyrazine ring can be achieved using molecular iodine in the presence of an oxidizing agent.

  • Procedure: To a solution of 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in ethanol, add molecular iodine (0.6 eq) and tert-butyl hydroperoxide (TBHP) in water (2.0 eq).[3] The reaction mixture is subjected to ultrasonic irradiation for 30 minutes.[3] After the reaction is complete, it is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Workflow for the Synthesis of the Core Scaffold

Synthesis_Workflow Start 2-Aminopyrazine Step1 Bromination (Phenyltrimethylammonium tribromide) Start->Step1 Intermediate1 2-Amino-5-bromopyrazine Step1->Intermediate1 Step2 Cyclization (Chloroacetaldehyde) Intermediate1->Step2 Intermediate2 6-Bromoimidazo[1,2-a]pyrazine Step2->Intermediate2 Step3 Iodination (I2, TBHP) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic route to this compound.

Derivatization via Cross-Coupling Reactions

The presence of two distinct halogen atoms at the 3- and 6-positions of the imidazo[1,2-a]pyrazine core allows for selective and sequential functionalization using various palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond typically allows for selective reaction at the 3-position.

Experimental Protocols for Derivatization

1. Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds.

  • General Procedure: To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), and a base such as sodium carbonate or cesium carbonate (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or DME/water, is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05-0.1 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

  • General Procedure: A mixture of this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.05-0.1 eq) in a solvent like triethylamine or a mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature or slightly elevated temperatures. After completion of the reaction, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated, followed by purification of the product by column chromatography.

3. Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

  • General Procedure: A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere at 80-120°C. After the reaction is complete, it is cooled, quenched with water, and extracted. The organic extracts are dried, concentrated, and the product is purified by chromatography.

Logical Workflow for Selective Derivatization

Derivatization_Workflow Core This compound Reaction1 Selective Reaction at C3 (Iodide) (e.g., Sonogashira Coupling) Core->Reaction1 Intermediate 3-Substituted-6-bromo- imidazo[1,2-a]pyrazine Reaction1->Intermediate Reaction2 Reaction at C6 (Bromide) (e.g., Suzuki Coupling) Intermediate->Reaction2 Product 3,6-Disubstituted- imidazo[1,2-a]pyrazine Reaction2->Product Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Apoptosis Apoptosis Anaphase->Apoptosis Inhibition leads to mitotic catastrophe AuroraA Aurora A Kinase Spindle Centrosome Maturation & Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Cytokinesis Chromosome Segregation & Cytokinesis AuroraB->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->AuroraA Inhibitor->AuroraB Spindle->Metaphase Cytokinesis->Anaphase ENPP1_Pathway dsDNA Cytosolic dsDNA (e.g., from tumor cells) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING ENPP1 ENPP1 cGAMP->ENPP1 Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1

References

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Kinase Inhibitor Discovery Utilizing 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating potent inhibitory activity against a range of important kinases. This technical guide explores the utility of the imidazo[1,2-a]pyrazine scaffold in the discovery of novel kinase inhibitors, with a particular focus on the strategic use of the versatile building block, 6-Bromo-3-iodoimidazo[1,2-a]pyrazine . This document provides a comprehensive overview of synthetic strategies, quantitative structure-activity relationship (SAR) data for key derivatives, detailed experimental protocols, and the cellular signaling pathways modulated by these inhibitors.

Introduction: The Rise of the Imidazo[1,2-a]pyrazine Core

The search for selective and potent kinase inhibitors is a major focus of modern drug discovery.[1][2] The imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention due to its ability to mimic the purine core of ATP and fit into the ATP-binding pocket of various kinases.[3] Its rigid structure provides a solid foundation for the presentation of various substituents in a defined three-dimensional space, allowing for the fine-tuning of potency and selectivity.

The compound This compound represents a particularly strategic starting point for the development of diverse libraries of kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically explore the chemical space around the core scaffold, a crucial step in optimizing lead compounds. The 3-iodo position can be selectively functionalized, followed by modification at the 6-bromo position, providing a powerful tool for building molecular complexity and probing structure-activity relationships.

Synthetic Strategy: Leveraging this compound

The primary advantage of this compound is its suitability for sequential, site-selective cross-coupling reactions. This allows for the controlled introduction of a wide variety of substituents at both the C3 and C6 positions of the imidazo[1,2-a]pyrazine core. A general workflow for the diversification of this scaffold is presented below.

G start This compound step1 Suzuki / Sonogashira / etc. (Reaction at C3-Iodo) start->step1 step2 6-Bromo-3-substituted-imidazo[1,2-a]pyrazine step1->step2 step3 Suzuki / Buchwald-Hartwig / etc. (Reaction at C6-Bromo) step2->step3 end Diverse Library of C3, C6-disubstituted Imidazo[1,2-a]pyrazine Analogs step3->end

Synthetic workflow for scaffold diversification.

Quantitative Kinase Inhibition Data

The imidazo[1,2-a]pyrazine scaffold has yielded potent inhibitors against several important kinase families. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Inhibition of Aurora Kinases by Imidazo[1,2-a]pyrazine Derivatives
Compound IDSubstitution PatternAurora A (IC50/Kd)Aurora B (IC50/Kd)Reference
1 Varies250 nM (IC50)-[4][5]
12k (SCH 1473759) Acyclic amino alcohol derivative0.02 nM (Kd)0.03 nM (Kd)[4][5]
10i 8-amino substitutedPotent (specific value not stated)Potent (specific value not stated)[6][7]
25 Fluoroamine and deuterated analoguePotent (specific value not stated)Potent (specific value not stated)[8]
Table 2: Inhibition of Other Kinases by Imidazo[1,2-a]pyrazine Derivatives
Compound IDTarget KinaseInhibition Value (IC50)Reference
3c CDK90.16 µM[9]
9 CDK97.88 µM[9]
10 CDK95.12 µM[9]
22j IKK-betaPotent (specific value not stated)[10]
Entospletinib (GS-9973) SYKPotent (specific value not stated)[1]
Lanraplenib (GS-9876) SYKPotent (specific value not stated)[1]

Key Signaling Pathways

Understanding the cellular context of the target kinase is crucial for developing effective therapeutics. Imidazo[1,2-a]pyrazine derivatives have shown significant activity against kinases involved in cell cycle regulation and proliferation.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive oncology targets. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis.

G Prophase Prophase AuroraA Aurora A Prophase->AuroraA activates Spindle Centrosome Separation Bipolar Spindle Assembly AuroraA->Spindle promotes Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB activates Chromosome Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Chromosome regulates Anaphase Anaphase Chromosome->Anaphase leads to Cytokinesis Cytokinesis Anaphase->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Simplified Aurora Kinase mitotic pathway.
CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). It plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and is a promising strategy for cancer therapy.

G PTEFb P-TEFb Complex (CDK9 + Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII targets Phosphorylation Phosphorylation of C-terminal domain RNAPII->Phosphorylation undergoes Transcription Transcriptional Elongation Phosphorylation->Transcription enables Proteins Synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc) Transcription->Proteins results in Apoptosis Apoptosis Proteins->Apoptosis inhibits Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PTEFb inhibits CDK9

Simplified CDK9 transcriptional pathway.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of imidazo[1,2-a]pyrazine-based kinase inhibitors.

Protocol 1: Synthesis of a 3,6-Disubstituted Imidazo[1,2-a]pyrazine via Sequential Suzuki Coupling

This protocol describes a general method for the synthesis of a 3-(aryl)-6-(aryl)-imidazo[1,2-a]pyrazine starting from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq) for C3 position

  • Arylboronic acid (1.2 eq) for C6 position

  • Pd(PPh3)4 (0.05 eq)

  • Na2CO3 (2 M aqueous solution)

  • Dioxane/Water mixture

  • Anhydrous MgSO4

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Step A: Suzuki Coupling at the C3-Iodo Position

  • To a degassed solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the first arylboronic acid (1.1 eq), Na2CO3 (2.0 eq of 2 M solution), and Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-bromo-3-aryl-imidazo[1,2-a]pyrazine intermediate.

Step B: Suzuki Coupling at the C6-Bromo Position

  • To a degassed solution of the purified intermediate from Step A (1.0 eq) in a 3:1 mixture of dioxane and water, add the second arylboronic acid (1.2 eq), Na2CO3 (2.0 eq of 2 M solution), and Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final 3,6-disubstituted imidazo[1,2-a]pyrazine.

Protocol 2: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the binding affinity (Kd) of a test compound to a kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled "tracer" (a potent, fluorescently labeled kinase inhibitor)

  • Test compounds (imidazo[1,2-a]pyrazine derivatives) in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the following to each well:

    • Test compound or DMSO vehicle control.

    • Kinase and Eu-labeled antibody mixture.

    • Alexa Fluor™ 647-labeled tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • The displacement of the tracer by the test compound results in a decrease in the TR-FRET signal. Plot the emission ratio against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The imidazo[1,2-a]pyrazine scaffold is a highly promising core structure for the development of novel kinase inhibitors. Its synthetic tractability, coupled with its proven ability to potently inhibit key kinases involved in disease, makes it an attractive starting point for drug discovery programs. The use of strategically halogenated building blocks like This compound provides a robust platform for generating diverse chemical libraries and systematically optimizing for potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working to discover the next generation of targeted kinase inhibitor therapeutics.

References

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Core for Modulating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The modulation of protein-protein interactions (PPIs) represents a promising frontier in modern drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] Within the vast chemical space of small molecules, nitrogen-containing heterocyclic compounds have emerged as privileged scaffolds due to their ability to engage in diverse intermolecular interactions crucial for binding to biological targets.[2] The imidazo[1,2-a]pyrazine core, in particular, has garnered significant attention for its synthetic tractability and the diverse biological activities exhibited by its derivatives, including the inhibition of kinases and potential as anti-cancer agents.[3][4] This technical guide focuses on the potential of the imidazo[1,2-a]pyrazine scaffold in PPI modulation, using 6-Bromo-3-iodoimidazo[1,2-a]pyrazine as a central example of a key intermediate for the development of potent and selective modulators.

The Core Moiety: this compound

This compound (CAS: 1245644-42-1) is a halogenated derivative of the imidazo[1,2-a]pyrazine core. Its structure is characterized by a fused bicyclic system containing three nitrogen atoms, with a bromine atom at the 6-position and an iodine atom at the 3-position.

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC₆H₃BrIN₃[5]
Molecular Weight323.92 g/mol [5]
Purity≥98%[5]
AppearanceSolid
Storage4°C, protect from light[5]
SMILESIC1=CN=C2C=NC(Br)=CN21[5]
InChIKeyQQRGSZAMEYFXCS-UHFFFAOYSA-N[6]

The presence of two different halogen atoms at specific positions makes this compound a highly versatile synthetic intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against PPI targets.

The Imidazo[1,2-a]pyrazine Scaffold in PPI Modulation: A Mechanistic Overview

The imidazo[1,2-a]pyrazine scaffold is well-suited for disrupting PPIs through multiple mechanisms. The heteroaromatic nature of the ring system allows for a combination of polar and non-polar interactions with protein surfaces.[7] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan at the PPI interface.[8]

Derivatives of the imidazo[1,2-a]pyrazine core have been shown to act as inhibitors of biological targets through conformational modulation rather than direct competitive inhibition.[3] This mode of action is particularly relevant for PPIs, which often involve large, flat, and featureless interfaces that are challenging to target with traditional small molecules.[1] By binding to allosteric sites or inducing conformational changes, imidazo[1,2-a]pyrazine derivatives can disrupt the formation of productive protein complexes.

Hypothetical Case Study: Targeting the p53-MDM2 Interaction

To illustrate the potential application of the imidazo[1,2-a]pyrazine scaffold, we present a hypothetical case study focused on the well-validated PPI target, p53-MDM2. The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical node in cancer biology, and its disruption is a key therapeutic strategy.

In this hypothetical scenario, a library of compounds derived from this compound was screened for its ability to inhibit the p53-MDM2 interaction. A lead compound, "IMP-001" (Imidazo[1,2-a]pyrazine-p53-MDM2 inhibitor-001), emerged with promising activity.

Hypothetical Quantitative Data for IMP-001:

Assay TypeParameterValue
Biochemical Assay (HTRF)IC₅₀150 nM
Biophysical Assay (SPR)Kᴅ80 nM
Cellular Assay (NanoBRET)IC₅₀500 nM
Cell Viability Assay (MCF-7)GI₅₀1.2 µM

Signaling Pathway Modulation:

The binding of IMP-001 to MDM2 is hypothesized to block the binding of p53, leading to the stabilization and activation of p53. This, in turn, would induce the transcription of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates BAX BAX p53->BAX activates MDM2 MDM2 MDM2->p53 inhibits IMP001 IMP-001 IMP001->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Figure 1: Hypothetical signaling pathway of IMP-001.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical case study are provided below.

1. High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay for p53-MDM2 Inhibition

This biochemical assay is used to screen for inhibitors of the p53-MDM2 interaction in a high-throughput format.

  • Principle: The assay measures the FRET between a terbium cryptate-labeled anti-GST antibody bound to GST-MDM2 and an XL665-labeled streptavidin bound to a biotinylated p53 peptide. Inhibition of the p53-MDM2 interaction leads to a decrease in the FRET signal.

  • Materials:

    • Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA.

    • GST-MDM2 protein.

    • Biotinylated p53 peptide.

    • Anti-GST antibody labeled with Terbium cryptate.

    • Streptavidin labeled with XL665.

    • 384-well low-volume white plates.

    • Test compounds (e.g., IMP-001) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of test compound or DMSO control to the wells of a 384-well plate.

    • Add 4 µL of a solution containing GST-MDM2 and biotinylated p53 peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing the anti-GST-Tb and Streptavidin-XL665 antibodies in assay buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

2. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to a protein target.

  • Principle: The assay measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (IMP-001) to a ligand (MDM2) immobilized on the chip.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Immobilization buffer: 10 mM sodium acetate, pH 5.0.

    • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Recombinant MDM2 protein.

    • Test compound (IMP-001) serially diluted in running buffer.

  • Procedure:

    • Immobilize MDM2 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Inject a series of concentrations of IMP-001 over the sensor surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

3. NanoBRET™ Cellular Assay for Target Engagement

This cellular assay measures the engagement of a test compound with its target protein in living cells.

  • Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged MDM2 protein and a cell-permeable fluorescent tracer that binds to the same site. Displacement of the tracer by a competing compound (IMP-001) leads to a loss of BRET signal.

  • Materials:

    • HEK293 cells.

    • Plasmid encoding MDM2-NanoLuc® fusion protein.

    • NanoBRET™ tracer.

    • Nano-Glo® substrate.

    • White 96-well cell culture plates.

    • Test compound (IMP-001) serially diluted in Opti-MEM.

  • Procedure:

    • Transfect HEK293 cells with the MDM2-NanoLuc® plasmid.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

    • Add the NanoBRET™ tracer and the test compound to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Nano-Glo® substrate.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the NanoBRET™ ratio and determine the IC₅₀ value for the displacement of the tracer by the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of an imidazo[1,2-a]pyrazine-based PPI modulator.

experimental_workflow Start Start: Imidazo[1,2-a]pyrazine Scaffold LibrarySynthesis Library Synthesis (from 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine) Start->LibrarySynthesis HTS High-Throughput Screening (e.g., HTRF) LibrarySynthesis->HTS HitIdentification Hit Identification HTS->HitIdentification BiophysicalValidation Biophysical Validation (e.g., SPR) HitIdentification->BiophysicalValidation Confirmed Hits CellularAssay Cellular Target Engagement (e.g., NanoBRET) BiophysicalValidation->CellularAssay LeadOptimization Lead Optimization (SAR Studies) CellularAssay->LeadOptimization LeadOptimization->LibrarySynthesis Iterate InVivoStudies In Vivo Efficacy and PK/PD LeadOptimization->InVivoStudies Optimized Lead End Preclinical Candidate InVivoStudies->End

Figure 2: Drug discovery workflow.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel modulators of protein-protein interactions. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns. While specific data for this compound as a direct PPI modulator is not yet in the public domain, its utility as a versatile chemical intermediate is clear. The hypothetical case study and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related chemical scaffolds for targeting challenging disease-associated protein-protein interactions.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed, two-step protocol for the synthesis of the heterocyclic compound 6-bromo-3-iodoimidazo[1,2-a]pyrazine, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.

Introduction

Imidazo[1,2-a]pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The targeted compound, this compound, incorporates two key halogen atoms that can serve as handles for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for biological screening. This protocol outlines the synthesis of the 6-bromoimidazo[1,2-a]pyrazine core followed by its regioselective iodination at the C-3 position.

Experimental Protocols

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

This step involves the construction of the imidazo[1,2-a]pyrazine ring system through a condensation reaction, a variant of the Tschitschibabin reaction, between 2-amino-5-bromopyrazine and an α-halocarbonyl compound.

Materials:

  • 2-Amino-5-bromopyrazine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or Methanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyrazine (1.0 eq) and ethanol or methanol as the solvent.

  • Add sodium bicarbonate (2.0-3.0 eq) to the suspension.

  • To this stirring mixture, add chloroacetaldehyde (1.1-1.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-bromoimidazo[1,2-a]pyrazine.

Step 2: Synthesis of this compound

This step describes the regioselective iodination of the 6-bromoimidazo[1,2-a]pyrazine intermediate at the electron-rich C-3 position of the imidazole ring. An efficient method utilizing molecular iodine with an oxidant under ultrasound irradiation is presented.[1] Alternatively, N-iodosuccinimide (NIS) can be employed.

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazine (from Step 1)

  • Molecular iodine (I₂) or N-Iodosuccinimide (NIS)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (if using I₂)

  • Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or a suitable reaction vessel for sonication

  • Ultrasonic bath

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in ethanol.

  • Add molecular iodine (I₂, 0.6-1.2 eq) to the solution.

  • Add tert-butyl hydroperoxide (TBHP, 2.0 eq) to the reaction mixture.

  • Place the sealed reaction vessel in an ultrasonic bath and irradiate for 30-60 minutes at room temperature. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Data Presentation

StepReactant(s)Reagent(s)SolventTemperatureTime (h)Yield (%)
12-Amino-5-bromopyrazineChloroacetaldehyde, NaHCO₃Ethanol/MethanolReflux4-16Not specified; dependent on specific conditions
26-Bromoimidazo[1,2-a]pyrazineI₂, TBHPEthanolRoom Temp (Ultrasound)0.5-1High yields reported for analogous systems (e.g., 80-95%)[1]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine cluster_step2 Step 2: C-3 Iodination A 2-Amino-5-bromopyrazine C Reaction: Condensation A->C B Chloroacetaldehyde B->C D 6-Bromoimidazo[1,2-a]pyrazine C->D E 6-Bromoimidazo[1,2-a]pyrazine G Reaction: Iodination E->G F Iodinating Agent (I₂/TBHP or NIS) F->G H This compound G->H

Caption: Synthetic route for this compound.

Logical Relationship of Reagents

Reagent_Logic cluster_step1 Step 1 cluster_step2 Step 2 start1 Starting Material 2-Amino-5-bromopyrazine reagent1 Reagents Chloroacetaldehyde NaHCO₃ start1->reagent1 Reacts with product1 Intermediate 6-Bromoimidazo[1,2-a]pyrazine reagent1->product1 Forms start2 Intermediate 6-Bromoimidazo[1,2-a]pyrazine reagent2 Reagents I₂ / TBHP (or NIS) start2->reagent2 Reacts with product2 Final Product This compound reagent2->product2 Forms

Caption: Reagent and product flow for the two-step synthesis.

References

Application Notes and Protocols for the Purification of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of the heterocyclic compound "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" (CAS No. 1245644-42-1) using column chromatography. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The protocol herein is designed to ensure high purity of the final compound, which is critical for subsequent synthetic steps and biological screening.

Introduction

This compound is a dihalogenated heterocyclic compound with a molecular weight of 323.92 g/mol . Its structure, featuring both a bromine and an iodine atom on the imidazopyrazine core, makes it a versatile intermediate for various cross-coupling reactions. The purification of this compound from reaction mixtures is crucial to remove starting materials, byproducts, and other impurities. Column chromatography is the preferred method for achieving high purity. The choice of stationary and mobile phases is dictated by the compound's moderate polarity, as suggested by its predicted LogP of approximately 2.1.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the column chromatography purification of this compound.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard silica gel for flash chromatography is recommended.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient elution is recommended for optimal separation.
Typical Gradient 10% to 40% Ethyl Acetate in HexaneThe gradient may need to be optimized based on TLC analysis.
Retention Factor (Rf) ~0.3 - 0.5In 30% Ethyl Acetate/Hexane on a silica TLC plate.
Expected Purity >98%As determined by HPLC and/or NMR spectroscopy.
Typical Yield 85-95%Recovery from the column chromatography step.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Pre-purification Analysis (TLC)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Development: Spot the dissolved sample onto a silica gel TLC plate. Develop the plate using a solvent system of 30% ethyl acetate in hexane.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The desired product, this compound, should appear as a distinct spot. Note the Rf value of the product and any impurities. This will help in optimizing the column chromatography conditions.

Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).

    • Carefully apply the dissolved sample onto the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

  • Elution:

    • Begin the elution with a low polarity mobile phase, such as 10% ethyl acetate in hexane.

    • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 10% Ethyl Acetate in Hexane (2 column volumes)

      • 20% Ethyl Acetate in Hexane (4 column volumes)

      • 30% Ethyl Acetate in Hexane (until the product has eluted)

      • 40% Ethyl Acetate in Hexane (to elute any remaining more polar impurities)

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting the collected fractions onto TLC plates and developing them in the appropriate solvent system (e.g., 30% ethyl acetate in hexane).

    • Identify the fractions containing the pure product by comparing their Rf values to the pre-purification TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as a solid.

  • Purity Confirmation:

    • Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, and/or NMR spectroscopy. A purity of ≥98% is typically expected.[1]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the purification process.

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis Crude->TLC Spotting Column_Prep Column Packing TLC->Column_Prep Determine Eluent Sample_Load Sample Loading Column_Prep->Sample_Load Elution Gradient Elution Sample_Load->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Logical_Relationships cluster_compound Compound Properties cluster_technique Chromatography Parameters cluster_outcome Desired Outcome Polarity Moderate Polarity Mobile Mobile Phase (Hexane/EtOAc) Polarity->Mobile Dictates Solubility Soluble in Organic Solvents Solubility->Mobile Influences Stationary Stationary Phase (Silica Gel) Separation Separation Principle (Adsorption/Desorption) Stationary->Separation Mobile->Separation Purity High Purity (>98%) Separation->Purity Leads to

Caption: Logical relationships in the chromatographic purification.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. While a comprehensive search of public databases and scientific literature did not yield specific experimental 1H and 13C NMR data for this compound, this guide offers a standardized methodology for its analysis. The protocols outlined below are based on established techniques for the characterization of related halogenated imidazo[1,2-a]pyrazine derivatives and are intended to enable researchers to acquire and interpret high-quality NMR spectra. Included are detailed experimental procedures, data presentation tables, and a workflow diagram to guide the analytical process.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The imidazo[1,2-a]pyrazine scaffold is a key structural motif in a variety of biologically active molecules. Accurate structural elucidation and characterization are critical for its development and application. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of organic molecules. This document provides a robust protocol for obtaining and analyzing the 1H and 13C NMR spectra of this specific compound.

Predicted NMR Data

Based on the structure of this compound, the following proton and carbon environments are expected. The chemical shifts are highly dependent on the solvent and experimental conditions. The tables below are provided as a template for recording experimentally determined data.

1H NMR Data

Table 1: 1H NMR Spectral Data for this compound

Peak No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1Data to be determinedData to be determinedData to be determinedH-2
2Data to be determinedData to be determinedData to be determinedH-5
3Data to be determinedData to be determinedData to be determinedH-8
13C NMR Data

Table 2: 13C NMR Spectral Data for this compound

Peak No.Chemical Shift (δ) ppmAssignment
1Data to be determinedC-2
2Data to be determinedC-3
3Data to be determinedC-5
4Data to be determinedC-6
5Data to be determinedC-8
6Data to be determinedC-8a

Experimental Protocols

Sample Preparation
  • Compound Purity: Ensure the "this compound" sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Common choices for similar compounds include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts.

  • Concentration:

    • For 1H NMR , dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • For 13C NMR , a more concentrated sample is preferable. Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Sample Filtration: To ensure a homogeneous magnetic field and high-resolution spectra, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube.

NMR Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • 1H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • 13C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the 13C nucleus is much less sensitive than the 1H nucleus.

    • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0.00 ppm. If no TMS is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the 1H NMR spectrum to determine the relative ratios of the protons.

  • Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the "this compound" molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Dissolve Dissolve & Mix Compound->Dissolve Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Tube Prepared NMR Sample Filter->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FID Raw FID Data Acquire_1H->FID Acquire_13C->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Referencing Reference to TMS or Solvent Processing->Referencing Analysis Peak Picking, Integration & Assignment Referencing->Analysis Final_Data Final Characterized Spectra & Data Tables Analysis->Final_Data

Caption: Workflow for the NMR characterization of this compound.

Application Note: Mass Spectrometry Analysis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine using liquid chromatography-mass spectrometry (LC-MS). This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate characterization and quantification of this molecule are crucial for its development as a potential therapeutic agent. This document provides a comprehensive protocol for sample preparation, LC-MS analysis, and data interpretation, including expected fragmentation patterns. The presented methodology is designed to be a valuable resource for researchers in academic and industrial settings.

Introduction

This compound (C₆H₃BrIN₃) is a synthetic heterocyclic compound with a molecular weight of 323.92 g/mol .[1] Its structure, featuring both bromine and iodine substitutions, presents a unique analytical challenge and opportunity for detailed mass spectrometric investigation. The imidazo[1,2-a]pyrazine core is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential kinase inhibition. Therefore, the development of reliable analytical methods for such compounds is of significant interest to the drug development community.

This application note provides a detailed protocol for the analysis of this compound by LC-MS. The method is suitable for identification, purity assessment, and quantification of the compound in various matrices.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to achieve working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow (Nitrogen): Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode.

Data Presentation

The following table summarizes the expected quantitative data for the mass spectrometry analysis of this compound.

ParameterExpected ValueNotes
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92[1]
[M+H]⁺ (m/z) 323.8628 / 325.8608The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two peaks of approximately equal intensity separated by 2 m/z units.[2]
Retention Time (RT) Approx. 4.5 minDependent on the specific LC conditions.
Major Fragment Ions (m/z) 197.95, 119.03, 92.02Proposed fragments from collision-induced dissociation (CID).

Proposed Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through the loss of iodine and subsequent cleavage of the imidazo[1,2-a]pyrazine ring structure. The bromine isotope pattern will be observable in fragments containing the bromine atom.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL in DMSO) working Working Standards (1-1000 ng/mL) stock->working hplc HPLC Separation (C18 Column) working->hplc plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip supernatant Supernatant for Analysis precip->supernatant supernatant->hplc ms Mass Spectrometry (ESI+) hplc->ms full_scan Full Scan Data (m/z 100-500) ms->full_scan product_scan Product Ion Scan ms->product_scan quant Quantification full_scan->quant product_scan->quant

Caption: Experimental workflow for the LC-MS analysis of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates & Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

Conclusion

This application note provides a detailed and reliable method for the mass spectrometric analysis of this compound. The described protocols for sample preparation and LC-MS analysis, along with the expected fragmentation data, offer a solid foundation for researchers working on the characterization and development of this and similar compounds. The provided workflow and hypothetical signaling pathway diagrams serve to contextualize the importance of such analytical methodologies in the broader field of drug discovery.

References

Application Note: HPLC Method for Purity Analysis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purity analysis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₃BrIN₃ and a molecular weight of 323.92 g/mol .[1][2] Its purity is a critical parameter for its application in research and drug development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential impurities.

Physicochemical Properties

  • Chemical Structure:

    • SMILES: Ic1cncc2nc(Br)cn12

  • Molecular Formula: C₆H₃BrIN₃[1][2][3]

  • Molecular Weight: 323.92[1][2]

  • CAS Number: 1245644-42-1[1][3]

Experimental Protocol: HPLC Purity Analysis

This protocol is based on general methods for halogenated imidazopyrazines and related heterocyclic compounds.[4][5]

3.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3.2. Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Run Time 30 minutes

3.3. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

3.4. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), making them attractive candidates for therapeutic development, particularly in oncology.[2][3][4] The compound 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a halogenated derivative of this core structure. While specific inhibitory data for this particular compound is not extensively available in the public domain, its structural features suggest it is a candidate for evaluation in in vitro kinase assays against a panel of cancer-related kinases.

These application notes provide a comprehensive guide for utilizing this compound in in vitro kinase assays, with a focus on Aurora kinases as a representative target family, given the established activity of related compounds.[3][5][6][7] The protocols and data presented are based on established methodologies for imidazo[1,2-a]pyrazine-based kinase inhibitors and serve as a foundational resource for researchers investigating the potential of this and similar compounds.

Mechanism of Action

Imidazo[1,2-a]pyrazine derivatives typically function as ATP-competitive inhibitors.[8] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling pathways. The diverse substitution patterns possible on the imidazo[1,2-a]pyrazine core allow for the fine-tuning of potency and selectivity against specific kinases.

Data Presentation: Inhibitory Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the in vitro inhibitory activity of structurally related imidazo[1,2-a]pyrazine compounds against various kinases to illustrate the potential of this chemical class.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
1j Aurora ABiochemical< 25[3]
10i Aurora ABiochemical< 25[3]
12k (SCH 1473759) Aurora ABiochemical (TdF Kd)0.02[6]
12k (SCH 1473759) Aurora BBiochemical (TdF Kd)0.03[6]
Compound 15 Aurora ABiochemical10[5]
Compound 25k Aurora ABiochemical1[7]
Compound 25l Aurora ABiochemical1[7]
Acalabrutinib (1) BTKBiochemical3[9]
Gilteritinib (2) FLT3Biochemical0.29[9]
Gilteritinib (2) AXLBiochemical0.73[9]
Erdafitinib (3) FGFR1Biochemical1.2[9]
Erdafitinib (3) FGFR2Biochemical2.5[9]
Erdafitinib (3) FGFR3Biochemical3[9]
Upadacitinib (4) JAK1Biochemical47[9]
Entospletinib (6) SYKBiochemical16.5[9]
Lanraplenib (7) SYKBiochemical9.2[9]

Experimental Protocols

The following protocols describe standard in vitro assays for determining the inhibitory activity of compounds like this compound against protein kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method suitable for high-throughput screening.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted for a generic serine/threonine kinase (e.g., Aurora A) and can be modified for other kinases.

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase substrate (e.g., Kemptide)

  • This compound (dissolved in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution of this series in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a white, opaque 384-well plate.

    • Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" control wells.

  • Enzyme Preparation: Prepare a master mix of the diluted kinase enzyme in Kinase Assay Buffer.

  • Reaction Initiation:

    • Add 5 µL of the diluted enzyme to each well (except the "no enzyme" control wells).

    • Add 2.5 µL of a mixture of the kinase substrate and ATP in Kinase Assay Buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control signal from all other measurements.

    • Normalize the data to the DMSO-treated control wells (representing 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Aurora A Kinase Signaling Pathway G2/M Phase G2/M Phase Aurora A Kinase Aurora A Kinase G2/M Phase->Aurora A Kinase Activation Centrosome Maturation & Spindle Assembly Centrosome Maturation & Spindle Assembly Aurora A Kinase->Centrosome Maturation & Spindle Assembly Mitotic Progression Mitotic Progression Centrosome Maturation & Spindle Assembly->Mitotic Progression This compound This compound This compound->Aurora A Kinase Inhibition

Caption: Simplified Aurora A kinase signaling pathway and the point of inhibition.

Experimental Workflow Diagram

G cluster_1 In Vitro Kinase Assay Workflow A Compound Dilution (this compound) B Add Compound/Controls to Plate A->B C Add Kinase and Substrate/ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Incubate at RT E->F G Add Kinase Detection Reagent F->G H Incubate at RT G->H I Measure Luminescence H->I J Data Analysis (IC50) I->J

References

Application Notes and Protocols for Cell-based Assays to Evaluate the Anticancer Activity of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for the initial screening and characterization of the anticancer properties of the novel compound, 6-Bromo-3-iodoimidazo[1,2-a]pyrazine. The protocols outlined below are fundamental for determining the cytotoxic, anti-proliferative, and pro-apoptotic effects of this agent on cancer cell lines.

While specific data for this compound is not yet publicly available, the imidazo[1,2-a]pyrazine scaffold has been associated with anticancer properties, including the induction of apoptosis.[1] The following protocols and data tables are presented as a representative example of how to assess the anticancer activity of a novel compound in this class.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[2] This assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[3][4]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Compound treat_cells 3. Treat Cells with Compound (e.g., 24, 48, 72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan (e.g., DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability and cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration.[6]

  • Cell Treatment: After overnight incubation, replace the medium with 100 µL of the prepared compound dilutions. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[3][7]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cancer Cell LineTreatment Duration (h)IC50 (µM) of this compound
MCF-7 (Breast)4815.8 ± 2.1
A549 (Lung)4822.4 ± 3.5
HeLa (Cervical)4818.9 ± 2.8
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Anticancer agents can induce cell cycle arrest at specific checkpoints. This assay typically uses a fluorescent dye like Propidium Iodide (PI) that binds to DNA, allowing for quantification of DNA content by flow cytometry.[7][8]

Experimental Workflow:

CellCycle_Workflow start Seed and Treat Cells (e.g., 24h) harvest Harvest Cells (Trypsinization) start->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with PI/RNase Solution fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates to reach 60-70% confluency at the time of treatment. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).[6]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[7]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65.2 ± 4.120.5 ± 2.314.3 ± 1.9
1060.1 ± 3.818.2 ± 2.021.7 ± 2.5
2545.7 ± 3.215.8 ± 1.838.5 ± 3.1
5030.3 ± 2.912.1 ± 1.557.6 ± 4.0
Data are presented as mean ± standard deviation for a representative cancer cell line after 24h treatment and are hypothetical.

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is used as a marker for non-viable cells as it can only enter cells with a compromised membrane.[10]

Signaling Pathway Overview:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Plasma Membrane Changes cluster_detection Flow Cytometry Detection stimulus This compound ps_translocation Phosphatidylserine (PS) Translocation stimulus->ps_translocation membrane_permeability Increased Membrane Permeability ps_translocation->membrane_permeability annexin_v Annexin V-FITC Binding to PS (Early Apoptosis) ps_translocation->annexin_v pi_staining PI Staining of DNA (Late Apoptosis/Necrosis) membrane_permeability->pi_staining

Caption: Simplified overview of apoptosis detection via Annexin V/PI.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

Data Presentation:

Treatment Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.3 ± 2.53.1 ± 0.81.6 ± 0.5
1082.4 ± 3.112.5 ± 1.95.1 ± 1.1
2560.1 ± 4.028.7 ± 3.211.2 ± 2.0
5035.8 ± 3.845.2 ± 4.119.0 ± 2.7
Data are presented as mean ± standard deviation for a representative cancer cell line after 48h treatment and are hypothetical.

Cell Migration Assessment using Transwell Assay

The Transwell or Boyden chamber assay is used to assess cell motility and invasion.[12][13] For a migration assay, cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[13]

Experimental Workflow:

Migration_Workflow start Starve Cells in Serum-Free Medium prepare Prepare Cell Suspension with Compound start->prepare seed Seed Cells in Upper Chamber (Insert) prepare->seed setup Add Chemoattractant to Lower Chamber setup->seed incubate Incubate (e.g., 24h) seed->incubate fix_stain Fix and Stain Migrated Cells incubate->fix_stain image_quantify Image and Quantify Migrated Cells fix_stain->image_quantify

Caption: Workflow for the Transwell cell migration assay.

Protocol:

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells for 18-24 hours in serum-free media. After starvation, harvest the cells and resuspend them in serum-free media containing different concentrations of this compound.[14]

  • Assay Setup: Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[13]

  • Cell Seeding: Place the Transwell inserts (e.g., 8 µm pore size) into the wells. Seed the prepared cell suspension into the upper chamber of the inserts.[13]

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

  • Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde) and stain them (e.g., with crystal violet).

  • Quantification: After washing and drying, image the stained cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.

Data Presentation:

Treatment Concentration (µM)Relative Cell Migration (%)
0 (Control)100 ± 8.5
185.2 ± 7.1
555.9 ± 6.3
1025.4 ± 4.8
Data are presented as mean ± standard deviation relative to the control and are hypothetical.

By employing these fundamental cell-based assays, researchers can effectively screen and characterize the anticancer potential of this compound, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine in Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Inhibitory Activity of Related Imidazo[1,2-a]pyrazine Derivatives

Quantitative data for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is not currently available. However, to provide a reference for the potential potency of this class of compounds, the following table summarizes the inhibitory concentrations (IC50) of other imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cellular Assay (IC50, nM)Reference
Compound 1j Aurora A13-[2]
SCH 1473759 Aurora A (TdF Kd)0.02phos-HH3 inhibition: 25[4][5]
Aurora B (TdF Kd)0.03[4][5]
Compound 1 Aurora A/B-250[4][5]
Alisertib (MLN8237) Aurora A1.2-[6]
Aurora B396.5-[6]
Danusertib (PHA-739358) Aurora A13-[6][7]
Aurora B79-[6][7]
Aurora C61-[6][7]

Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in the cell cycle and highlights potential points of inhibition.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Cytokinesis Cytokinesis G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation, Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cytokinesis Inhibitor 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory potential of this compound are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits and can be used to determine the in vitro inhibitory activity of the compound against purified Aurora kinases.[8][9]

Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Aurora Kinase (A or B) - Substrate (e.g., Myelin Basic Protein) - ATP - this compound (serial dilutions) B Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Stop Kinase Reaction and Deplete ATP (Add ADP-Glo™ Reagent) B->C D Convert ADP to ATP and Generate Light (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Data Analysis: - Determine IC50 value E->F

Caption: Biochemical Kinase Inhibition Assay Workflow.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Myelin Basic Protein for Aurora B)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the Aurora kinase and substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.[10]

Workflow:

Cell_Viability_Workflow A Seed Cancer Cells in 96-well Plates B Treat Cells with Serial Dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Data Analysis: - Determine IC50 value F->G

Caption: Cell Viability Assay Workflow.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Aurora Kinase Inhibition

This protocol is used to assess the inhibition of Aurora kinase activity in a cellular context by measuring the phosphorylation of downstream substrates.[1][11] For Aurora B, a common marker is the phosphorylation of Histone H3 at Serine 10 (pHH3).

Workflow:

Western_Blot_Workflow A Treat Cells with Inhibitor B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Transfer to Membrane B->C D Block Membrane and Incubate with Primary Antibodies (e.g., anti-pHH3) C->D E Incubate with HRP-conjugated Secondary Antibody D->E F Detect Chemiluminescence E->F G Data Analysis: - Quantify band intensity F->G

Caption: Western Blot Analysis Workflow.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein and a loading control (e.g., GAPDH).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of This compound as a potential inhibitor of Aurora kinases. While direct evidence of its activity is pending, the established importance of the imidazo[1,2-a]pyrazine scaffold in Aurora kinase inhibition suggests that this compound warrants further study. The detailed experimental procedures will enable researchers to thoroughly characterize its biochemical and cellular effects, contributing to the broader effort of developing novel and effective cancer therapeutics.

References

Investigating the Effect of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine on the STAT3 Pathway: A Hypothetical Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, there is no published data directly linking "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" to the inhibition of the STAT3 signaling pathway. The following application notes and protocols are presented as a hypothetical case study to provide researchers, scientists, and drug development professionals with a detailed framework for investigating a novel compound's effect on this critical pathway. The data presented herein is illustrative and not based on experimental results for this specific compound.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a central role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has been identified in compounds exhibiting a range of biological activities, including kinase inhibition.[2][3] This document outlines a hypothetical investigation into "this compound" as a potential inhibitor of the STAT3 pathway.

Hypothetical Data Presentation

The following tables summarize fictional quantitative data for the inhibitory activity of this compound on the STAT3 pathway.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (µM)
LanthaScreen™ Eu Kinase Binding AssaySTAT30.85
Z-LYTE™ Kinase AssayJAK25.2
Z-LYTE™ Kinase AssayTYK27.8
Z-LYTE™ Kinase AssaySRC> 50

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50 (µM)
MDA-MB-231 (Breast Cancer)Western Blotp-STAT3 (Tyr705) Inhibition1.5
A549 (Lung Cancer)Western Blotp-STAT3 (Tyr705) Inhibition2.1
MDA-MB-231 (Breast Cancer)CellTiter-Glo® Luminescent Cell Viability AssayInhibition of Cell Proliferation3.7
A549 (Lung Cancer)CellTiter-Glo® Luminescent Cell Viability AssayInhibition of Cell Proliferation4.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating a potential STAT3 inhibitor.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) DNA->Gene_Expression Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binding Inhibitor 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Inhibitor->JAK Inhibition Inhibitor->pSTAT3 Inhibition of Dimerization

Caption: Hypothetical mechanism of STAT3 pathway inhibition.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assays (e.g., LanthaScreen™) Start->Biochemical_Assay Initial Screening Cellular_Assay Cell-Based Assays (e.g., Western Blot for p-STAT3) Biochemical_Assay->Cellular_Assay Confirmation in Cellular Context Viability_Assay Cell Viability Assays (e.g., CellTiter-Glo®) Cellular_Assay->Viability_Assay Functional Outcome Assessment Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Conclusion Conclusion: Lead Candidate for Further Development Data_Analysis->Conclusion

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for STAT3

Objective: To determine the in vitro binding affinity of this compound to the STAT3 protein.

Materials:

  • STAT3, active, human, recombinant (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer A

  • Test Compound (this compound)

  • 384-well microplates (low volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a 2X solution of STAT3 and Eu-anti-GST antibody in Kinase Buffer A.

  • Prepare a 4X solution of the test compound in 100% DMSO, followed by a serial dilution.

  • Prepare a 4X solution of Kinase Tracer 236 in Kinase Buffer A.

  • Add 2.5 µL of the 4X test compound solution to the wells of the 384-well plate.

  • Add 2.5 µL of the 4X Kinase Tracer 236 solution to all wells.

  • Add 5 µL of the 2X STAT3/Eu-anti-GST antibody solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Western Blot for Phospho-STAT3 (Tyr705)

Objective: To assess the effect of this compound on IL-6 induced STAT3 phosphorylation in cancer cells.

Materials:

  • MDA-MB-231 or A549 cells

  • Complete cell culture medium

  • Recombinant human IL-6

  • Test Compound (this compound)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with varying concentrations of the test compound for 2 hours.

  • Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.

  • Quantify the band intensities to determine the inhibition of STAT3 phosphorylation.

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines with constitutively active STAT3.

Materials:

  • MDA-MB-231 or A549 cells

  • Complete cell culture medium

  • Test Compound (this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescent signal against the compound concentration to determine the IC50 for cell viability.

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the initial investigation of "this compound" as a potential inhibitor of the STAT3 signaling pathway. The detailed protocols and illustrative data offer a clear roadmap for researchers to follow when characterizing novel small molecule inhibitors targeting this therapeutically important pathway. It is imperative to conduct rigorous experimental validation to ascertain the actual biological activity of this and any other new chemical entity.

References

Application Notes and Protocols: 6-Bromo-3-iodoimidazo[1,2-a]pyrazine as a Tool Compound for Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class of compounds.[1][2][3][4][5] This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives.[1][6][7] Notably, various substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of key signaling proteins, particularly protein kinases.[1][8][9][10][11][12] These kinases, such as Phosphoinositide 3-kinase (PI3K), Aurora kinases, and IκB kinase (IKK), are critical regulators of cellular processes including proliferation, survival, and inflammation, and their dysregulation is frequently implicated in diseases like cancer.[1][8][9][10]

The presence of halogen atoms (bromine and iodine) on the this compound core suggests that this compound could serve as a versatile chemical probe for exploring cell signaling pathways.[1] The halogens can influence the compound's binding affinity and selectivity for specific protein targets and provide sites for further chemical modification.

These application notes provide a comprehensive guide for utilizing this compound as a tool compound in cell signaling research. Detailed protocols for evaluating its effects on cell viability, protein phosphorylation, and subcellular protein localization are presented.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below. Proper handling and storage are crucial for maintaining the integrity of the compound.

PropertyValueReference
CAS Number 1245644-42-1[3]
Molecular Formula C₆H₃BrIN₃[3]
Molecular Weight 323.92 g/mol [3]
Purity ≥97% (typical)[5]
Storage Store at 4°C, protected from light.[3]

Reconstitution of the Compound:

For cell-based assays, it is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[13] The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[13]

Hypothetical Target Signaling Pathway: PI3K/Akt/mTOR

Based on the known activity of related imidazo[1,2-a]pyrazine derivatives as PI3K inhibitors, a primary hypothetical target for this compound is the PI3K/Akt/mTOR signaling pathway.[1][8] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Inhibitor->PI3K MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate treat_cells Treat cells with compound (serial dilutions) seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance

References

Application Notes and Protocol for Dissolving 6-Bromo-3-iodoimidazo[1,2-a]pyrazine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including their potential as kinase inhibitors.[1][2][3] Specifically, imidazo[1,2-a]pyrazine derivatives have been investigated as modulators of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. The introduction of halogen atoms, such as bromine and iodine, can significantly influence the physicochemical properties and biological activity of these compounds, making this compound a compound of interest for cancer research and drug discovery.

This document provides a detailed protocol for the proper dissolution and handling of this compound for use in cell culture experiments, ensuring reproducible and reliable results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Solid (form may vary)
Storage Store at 4°C, protected from light

Solubility and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications. It is crucial to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity and ensure compound stability.

Table 1: Recommended DMSO Concentrations for Cell Culture Applications

Final DMSO ConcentrationRecommendation
≤ 0.1% (v/v) Ideal for sensitive cell lines and long-term exposure studies.
0.1% - 0.5% (v/v) Generally well-tolerated by many robust cell lines for up to 72 hours.
> 0.5% (v/v) May induce cytotoxicity and off-target effects; should be avoided if possible.
Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The final concentration should be adjusted based on the experimentally determined solubility.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

      • Mass (mg) = 10 mmol/L * 0.001 L * 323.92 g/mol = 3.24 mg

  • Weigh the compound:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.24 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_controls Essential Controls weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock dilute Prepare Working Solutions (in culture medium) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay untreated Untreated Cells vehicle Vehicle Control (DMSO)

Experimental workflow from stock solution to cell-based assay.

Potential Signaling Pathways

Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the potential inhibitory effect of this compound on the PI3K/Akt/mTOR and STAT3/NF-κB pathways. The bromo and iodo substitutions may enhance the inhibitory activity of the parent compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 Inflammation Inflammation & Cell Survival STAT3->Inflammation NFkB NF-κB NFkB->Inflammation Compound 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Compound->PI3K Compound->STAT3 Compound->NFkB

Potential inhibitory action on key cancer signaling pathways.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

  • DMSO is readily absorbed through the skin; therefore, appropriate gloves should be worn at all times when handling DMSO-containing solutions.

References

Application Notes and Protocols for High-Throughput Screening of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine and related compounds within the imidazo[1,2-a]pyrazine scaffold in high-throughput screening (HTS) campaigns. The document outlines protocols for anticancer, kinase inhibition, and antiviral screening assays, and discusses the modulation of relevant signaling pathways.

Introduction to Imidazo[1,2-a]pyrazines in Drug Discovery

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, anticancer agents, and antivirals.[1][2] The presence of bromine and iodine atoms in "this compound" suggests its potential for forming specific halogen bonds with target proteins, making it an attractive candidate for screening libraries. While specific HTS data for this exact molecule is not publicly available, the following protocols and data are based on campaigns with closely related analogs and are representative of how this compound could be effectively screened.

Application 1: Anticancer Activity Screening in Phenotypic Assays

Phenotypic screening is a powerful approach to identify compounds that induce a desired cellular phenotype, such as cancer cell death or differentiation. Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have shown promise in such screens.[3][4]

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyrazine Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. This data is illustrative of the potential potency of this chemical class.

Compound IDTarget/AssayCell LineIC50 (µM)Reference
Analog 10b CytotoxicityHep-220[4]
HepG218[4]
MCF-721[4]
A37516[4]
Analog 10d Cytotoxicity--[4]
Analog 10k Cytotoxicity--[4]
Analog 12b CytotoxicityHep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]
Analog 3c CDK9 Inhibition-0.16[2]
CytotoxicityMCF-76.66 (average)[2]
HCT116[2]
K562[2]
Analog 2c CDK9 Inhibition-0.31[2]
Analog 4c CDK9 Inhibition-0.71[2]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT116, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (or analogs) in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 to 100 µM.

    • Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Phenotypic Anticancer Screen

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells (96-well plates) treat_cells Treat Cells with Compounds (48h incubation) plate_cells->treat_cells prep_compounds Prepare Compound Library (Serial Dilutions) prep_compounds->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan read_plate Read Absorbance (570 nm) dissolve_formazan->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves det_ic50 Determine IC50 Values plot_curves->det_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Gaq11 Gαq/11 GPCR->Gaq11 Activation PLCb PLCβ Gaq11->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation ERK ERK PKC->ERK Activation YAP YAP ERK->YAP Phosphorylation Gene Gene Expression (Proliferation) YAP->Gene Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Gaq11 Inhibition G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-β) IRF3->IFNs Upregulates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield issues during the synthesis of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine".

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: Low yields are often attributed to challenges in the regioselectivity of the halogenation steps. Direct bromination of the imidazo[1,2-a]pyrazine core can result in the formation of multiple regioisomers that are difficult to separate, leading to a poor yield of the desired product. A multi-step approach involving the synthesis of a brominated precursor followed by iodination is generally more successful.

Q2: Are there alternative synthetic routes to consider if the primary method fails?

A2: Yes, if the sequential halogenation of the imidazo[1,2-a]pyrazine core proves inefficient, consider building the heterocyclic system from a pre-halogenated starting material. For instance, starting with 2-amino-5-bromopyrazine and cyclizing it with an appropriate reagent can provide the 6-bromo-imidazo[1,2-a]pyrazine intermediate, which can then be selectively iodinated at the 3-position.

Q3: How critical are the purification steps to the final yield?

A3: Purification is critical. The presence of unreacted starting materials, regioisomers, or di-halogenated byproducts can significantly lower the isolated yield of the final product. Column chromatography is often necessary to isolate the desired this compound. Careful selection of the eluent system is crucial for achieving good separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during a two-step synthesis of this compound, starting with the synthesis of 6-bromoimidazo[1,2-a]pyrazine, followed by its iodination.

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

This step typically involves the reaction of 2-amino-5-bromopyrazine with chloroacetaldehyde.

Problem: Low or no yield of 6-bromoimidazo[1,2-a]pyrazine.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Decomposition of Chloroacetaldehyde Use a freshly opened or purified bottle of chloroacetaldehyde. It exists as a hydrate and can be unstable.
Incorrect pH The reaction is typically carried out under neutral or slightly basic conditions. The addition of a mild base like sodium bicarbonate can sometimes improve the yield.
Inefficient Extraction Ensure complete extraction of the product from the aqueous layer by using a suitable organic solvent such as ethyl acetate or dichloromethane and performing multiple extractions.
Step 2: Iodination of 6-bromoimidazo[1,2-a]pyrazine

This step involves the electrophilic iodination at the C-3 position of the imidazo[1,2-a]pyrazine ring.

Problem: Low yield of this compound.

Potential Cause Suggested Solution
Formation of Regioisomers While the C-3 position is electronically favored, substitution at other positions can occur. Confirm the structure of the product using NMR spectroscopy. If regioisomers are present, optimize the reaction conditions (e.g., lower temperature, slower addition of the iodinating agent) to improve selectivity.
Di-iodination The formation of di-iodinated byproducts can occur if an excess of the iodinating agent is used or if the reaction is run for too long. Use a stoichiometric amount of the iodinating agent and monitor the reaction closely by TLC.
Ineffective Iodinating Agent N-Iodosuccinimide (NIS) is a common and effective iodinating agent for this type of reaction. Ensure the NIS is of high purity.
Poor Solubility of Starting Material 6-bromoimidazo[1,2-a]pyrazine may have limited solubility in some solvents. Dimethylformamide (DMF) is often a good solvent choice for this reaction as it can help to solubilize the starting material and promote the reaction.

Experimental Protocols

Protocol 1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

This protocol is adapted from methods used for the synthesis of similar bromo-substituted imidazo-heterocycles.

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromoimidazo[1,2-a]pyrazine.

Protocol 2: Synthesis of this compound
  • Dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 6-bromoimidazo[1,2-a]pyrazine

Parameter Condition Expected Yield Range
Starting Material 2-amino-5-bromopyrazine-
Reagent 40% aq. Chloroacetaldehyde-
Base Sodium Bicarbonate-
Solvent Ethanol/Water-
Temperature 25-50 °C60-80%
Reaction Time 2-24 hours-

Table 2: Summary of Reaction Conditions for the Iodination of 6-bromoimidazo[1,2-a]pyrazine

Parameter Condition Expected Yield Range
Starting Material 6-bromoimidazo[1,2-a]pyrazine-
Reagent N-Iodosuccinimide (NIS)-
Solvent Anhydrous DMF-
Temperature Room Temperature70-90%
Reaction Time 2-6 hours-

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine cluster_step2 Step 2: Iodination 2-amino-5-bromopyrazine 2-amino-5-bromopyrazine Cyclization\n(Chloroacetaldehyde, NaHCO3) Cyclization (Chloroacetaldehyde, NaHCO3) 2-amino-5-bromopyrazine->Cyclization\n(Chloroacetaldehyde, NaHCO3) 6-bromoimidazo[1,2-a]pyrazine 6-bromoimidazo[1,2-a]pyrazine Cyclization\n(Chloroacetaldehyde, NaHCO3)->6-bromoimidazo[1,2-a]pyrazine Iodination\n(NIS, DMF) Iodination (NIS, DMF) 6-bromoimidazo[1,2-a]pyrazine->Iodination\n(NIS, DMF) This compound This compound Iodination\n(NIS, DMF)->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Step Which step has low yield? Start->Step Step1_Issues Step 1: Cyclization Issues Step->Step1_Issues Step 1 Step2_Issues Step 2: Iodination Issues Step->Step2_Issues Step 2 Incomplete_Rxn Incomplete Reaction? Step1_Issues->Incomplete_Rxn Side_Reactions Side Reactions Occurring? (e.g., regioisomers, di-iodination) Step2_Issues->Side_Reactions Extend_Time Extend reaction time / Increase temp. Incomplete_Rxn->Extend_Time Yes Reagent_Quality Reagent Quality Issue? Incomplete_Rxn->Reagent_Quality No Use_Fresh_Reagent Use fresh chloroacetaldehyde. Reagent_Quality->Use_Fresh_Reagent Yes Purification_Issue1 Purification Inefficient? Reagent_Quality->Purification_Issue1 No Optimize_Chroma1 Optimize chromatography. Purification_Issue1->Optimize_Chroma1 Yes Optimize_Conditions Optimize conditions: - Lower temperature - Slower reagent addition - Stoichiometric control Side_Reactions->Optimize_Conditions Yes Solubility_Issue Starting Material Solubility? Side_Reactions->Solubility_Issue No Use_DMF Ensure use of anhydrous DMF. Solubility_Issue->Use_DMF Yes Purification_Issue2 Purification Inefficient? Solubility_Issue->Purification_Issue2 No Optimize_Chroma2 Optimize chromatography. Purification_Issue2->Optimize_Chroma2 Yes

Caption: Troubleshooting decision tree for low yield synthesis.

Identifying and removing byproducts in "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine".

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically achieved through a sequential halogenation of the parent imidazo[1,2-a]pyrazine core. This process involves two key electrophilic substitution reactions:

  • Bromination: The imidazo[1,2-a]pyrazine is first brominated at the 6-position using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).

  • Iodination: The resulting 6-bromoimidazo[1,2-a]pyrazine is then iodinated at the 3-position, which is the most electron-rich and sterically accessible position on the imidazole ring. A common iodinating agent for this step is N-Iodosuccinimide (NIS).

Q2: What are the most common byproducts to expect in this synthesis?

Several byproducts can form during the synthesis of this compound. Proactive identification is key to successful purification. The most common impurities include:

  • Unreacted Starting Material: Incomplete bromination or iodination can leave residual 6-bromoimidazo[1,2-a]pyrazine or the initial imidazo[1,2-a]pyrazine.

  • Regioisomers: While the desired product is the 6-bromo-3-iodo isomer, the formation of the 3-bromo-6-iodo regioisomer is possible, although generally less favored due to the electronic properties of the heterocyclic system.

  • Over-halogenated Products: The reaction can sometimes proceed further than desired, leading to the formation of di-brominated, di-iodinated, or tri-halogenated species. For example, 6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine could be a potential byproduct if the bromination step is not carefully controlled.

  • Dehalogenated Products: Under certain conditions, particularly during workup or purification, loss of a halogen atom can occur, leading to the formation of either 6-bromo- or 3-iodoimidazo[1,2-a]pyrazine.

Q3: How can I monitor the progress of the reaction and identify byproducts?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. Due to the aromatic nature of the compounds, they are typically UV-active and can be visualized under a UV lamp. Staining with iodine can also be used for visualization. By comparing the spots of the reaction mixture to those of the starting materials and the purified product, you can track the consumption of reactants and the formation of new products and byproducts.

For definitive identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

  • ¹H NMR: Can help distinguish between isomers by looking at the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: Provides information about the carbon skeleton and the position of the halogen substituents.

  • Mass Spectrometry: Will show the molecular weight of the different species in the mixture, allowing for the identification of compounds with different numbers of halogen atoms.

Q4: What are the recommended purification methods?

The most common and effective method for purifying this compound from the reaction byproducts is flash column chromatography on silica gel.[1] The choice of eluent system is critical for achieving good separation. A gradient elution with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically employed.[2]

Recrystallization can also be a useful technique for final purification, particularly for removing minor impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product
Potential CauseRecommended Solution(s)
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. - Ensure adequate mixing throughout the reaction. - Gradually increase the reaction temperature, but be mindful of potential side reactions.
Suboptimal Reaction Conditions - Screen different solvents. The solubility of reagents and intermediates can significantly impact the reaction rate. - Optimize the stoichiometry of the halogenating agents (NBS and NIS). An excess may lead to over-halogenation, while an insufficient amount will result in incomplete conversion.
Degradation of Product - Use milder reaction conditions where possible. - Avoid overly acidic or basic conditions during the workup procedure if the product is found to be sensitive.
Problem 2: Formation of Significant Amounts of Byproducts
Potential CauseRecommended Solution(s)
Over-halogenation (Di- or Tri-halogenated Products) - Use a less reactive halogenating agent. - Carefully control the stoichiometry of NBS and NIS. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided. - Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
Formation of Regioisomers (e.g., 3-Bromo-6-iodo isomer) - While the 3-position is generally favored for electrophilic attack after bromination at the 6-position, the formation of the other isomer can be minimized by carefully controlling the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product.
Presence of Unreacted Starting Material - Ensure the purity of the starting imidazo[1,2-a]pyrazine. - Confirm the activity of the NBS and NIS reagents. Old or improperly stored reagents may have reduced activity.
Problem 3: Difficulty in Purifying the Product
Potential CauseRecommended Solution(s)
Poor Separation in Column Chromatography - Optimize the eluent system. A shallow gradient of ethyl acetate in hexanes is often effective. Experiment with different solvent ratios to improve the separation between the desired product and the impurities. - Ensure the silica gel is properly packed to avoid channeling. - Do not overload the column. A sample-to-silica gel ratio of 1:50 to 1:100 is recommended for difficult separations.
Co-elution of Product and Byproducts - If byproducts have very similar polarity to the desired product, consider using a different stationary phase, such as alumina. - Preparative HPLC can be used for very difficult separations.
Product Degradation on Silica Gel - Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. If streaking or decomposition is observed, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Experimental Protocols

Representative Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

This protocol describes the first step in the synthesis, the bromination of imidazo[1,2-a]pyrazine.

Materials:

  • Imidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Chloroform or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically 2-6 hours).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromoimidazo[1,2-a]pyrazine.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Representative Iodination of 6-Bromoimidazo[1,2-a]pyrazine

This protocol describes the second step, the iodination of 6-bromoimidazo[1,2-a]pyrazine.

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazine

  • N-Iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add N-Iodosuccinimide (1.05-1.1 eq) to the solution.

  • Heat the reaction mixture to a temperature determined by optimization (e.g., 60-80 °C) and stir until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

Table 1: Hypothetical TLC Data for Reaction Monitoring

CompoundRf Value (Hexane:Ethyl Acetate 3:1)UV Visualization
Imidazo[1,2-a]pyrazine (Starting Material)0.2Bright Spot
6-Bromoimidazo[1,2-a]pyrazine (Intermediate)0.4Bright Spot
This compound (Product) 0.6 Bright Spot
Di-brominated byproduct0.5Faint Spot
3-Bromo-6-iodo isomer (byproduct)0.55Faint Spot

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
6-Bromoimidazo[1,2-a]pyrazineC₆H₄BrN₃197.97, 199.97
This compound C₆H₃BrIN₃ 323.86, 325.86
3-Bromo-6-iodoimidazo[1,2-a]pyrazineC₆H₃BrIN₃323.86, 325.86
3,6-Dibromoimidazo[1,2-a]pyrazineC₆H₃Br₂N₃275.9, 277.9, 279.9
3,6-Diiodoimidazo[1,2-a]pyrazineC₆H₃I₂N₃418.8

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Imidazo[1,2-a]pyrazine step1 Bromination (NBS, Solvent) start->step1 intermediate 6-Bromoimidazo[1,2-a]pyrazine step1->intermediate step2 Iodination (NIS, DMF) intermediate->step2 product Crude this compound step2->product purification Column Chromatography (Silica Gel, Hexane/EtOAc) product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_byproducts Byproduct Formation cluster_purification Purification Issues start Problem Identified incomplete_rxn Incomplete Reaction? start->incomplete_rxn over_halogenation Over-halogenation? start->over_halogenation poor_sep Poor Separation? start->poor_sep extend_time Extend Reaction Time / Increase Temp. incomplete_rxn->extend_time Yes suboptimal_cond Suboptimal Conditions? incomplete_rxn->suboptimal_cond No screen_solvents Screen Solvents / Optimize Stoichiometry suboptimal_cond->screen_solvents Yes control_stoich Control Stoichiometry / Lower Temp. over_halogenation->control_stoich Yes regioisomers Regioisomers? over_halogenation->regioisomers No lower_temp Lower Reaction Temperature regioisomers->lower_temp Yes optimize_eluent Optimize Eluent / Repack Column poor_sep->optimize_eluent Yes degradation Degradation on Silica? poor_sep->degradation No use_alumina Use Alumina / Neutralize Silica degradation->use_alumina Yes

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

References

Troubleshooting "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Bromo-3-iodoimidazo[1,2-a]pyrazine in aqueous buffers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: this compound is a heterocyclic compound with the molecular formula C₆H₃BrIN₃ and a molecular weight of 323.92 g/mol .[1][2] Its predicted LogP value of approximately 2.1 suggests a degree of lipophilicity, which is a primary contributor to its limited solubility in aqueous solutions.[1] Compounds with higher LogP values are more hydrophobic and tend to have lower solubility in polar solvents like water.

Q2: I am observing precipitation after adding my DMSO stock solution of this compound to my aqueous assay buffer. What is happening?

A2: This phenomenon, often referred to as "crashing out," is common for poorly soluble compounds.[3] The compound is soluble in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer where its solubility is significantly lower, it precipitates out of the solution.[3] This can lead to inaccurate results in biological assays, including underestimated potency and variable data.[4]

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

A3: To maintain cell health and avoid artifacts in your experimental results, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) and almost always under 1% (v/v).[3][5] Higher concentrations of DMSO can be cytotoxic and may interfere with the biological activity being measured.[4][5]

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds.[6][7] The imidazo[1,2-a]pyrazine core contains nitrogen atoms that can be protonated at acidic pH. As a weak base, this compound is expected to be more soluble in acidic conditions due to the formation of a more soluble salt form.[7] Conversely, its solubility is likely to decrease in neutral or basic buffers.[7]

Q5: Are there alternative solubilization strategies if co-solvents and pH adjustments are not sufficient or interfere with my assay?

A5: Yes, several advanced techniques can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or the use of cyclodextrins to form inclusion complexes.[6][8] For preclinical studies, more advanced formulation strategies such as creating amorphous solid dispersions or utilizing lipid-based formulations can be explored to enhance bioavailability.[8][9]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and resolve the precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Verify Final DMSO Concentration (Target: <0.5%) start->check_dmso is_dmso_ok Is DMSO <0.5%? check_dmso->is_dmso_ok check_compound_conc Review Final Compound Concentration (Is it above the expected aqueous solubility limit?) is_compound_conc_ok Is Concentration Too High? check_compound_conc->is_compound_conc_ok check_stock Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) is_stock_clear Is Stock Solution Clear? check_stock->is_stock_clear is_dmso_ok->check_compound_conc Yes reduce_dmso Optimize Dilution Scheme to Lower Final DMSO is_dmso_ok->reduce_dmso No is_compound_conc_ok->check_stock No lower_compound_conc Lower Final Test Concentration is_compound_conc_ok->lower_compound_conc Yes prepare_fresh_stock Prepare Fresh Stock Solution (Consider gentle warming or sonication) is_stock_clear->prepare_fresh_stock No proceed_with_caution Proceed with Experiment (Precipitation likely due to low aqueous solubility) is_stock_clear->proceed_with_caution Yes reduce_dmso->check_dmso lower_compound_conc->check_compound_conc prepare_fresh_stock->check_stock solubilization_strategies Attempt Advanced Solubilization proceed_with_caution->solubilization_strategies

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Be aware that freeze-thaw cycles can reduce the solubility of some compounds.[4]

Protocol 2: Determining the Impact of pH on Solubility
  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and Tris for slightly alkaline pH.

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Protocol 3: Working with Co-solvents for Improved Solubility in Assays
  • Prepare High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or 30 mM).[5][10]

  • Intermediate Dilution: Create an intermediate dilution of the stock solution in the assay buffer. This step is crucial to minimize the risk of precipitation. For example, dilute the 10 mM stock 1:100 into the assay buffer to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly.

  • Serial Dilutions: Perform serial dilutions from the 100 µM intermediate solution directly in the assay buffer. This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Final Application: Add the serially diluted compound solutions to your assay (e.g., cell plate), ensuring the final DMSO concentration remains below the tolerated limit for your specific assay (typically <0.5%).[3]

G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate Solution in Assay Buffer (1% DMSO) stock->intermediate 1:100 Dilution serial_dilutions Serial Dilutions in Assay Buffer (Constant 1% DMSO) intermediate->serial_dilutions final_assay Final Assay Concentrations (<0.5% DMSO) serial_dilutions->final_assay

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃BrIN₃[1][2]
Molecular Weight323.92 g/mol [1]
Predicted LogP2.0964[1]
H-Bond Acceptors3[1]
H-Bond Donors0[1]

Table 2: Hypothetical pH-Dependent Solubility of this compound

Note: This data is illustrative and based on the expected behavior of a weakly basic compound. Actual experimental results may vary.

Buffer pHEstimated Solubility (µg/mL)
4.050
5.025
6.010
7.02
7.4<1
8.0<1

Table 3: Common Co-solvents for Initial Solubility Screening

Co-solventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO10-30 mM< 0.5% (v/v)Can be cytotoxic or induce cell differentiation at higher concentrations.[4][5]
Ethanol10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[5]
PEG 300/40010-30 mM< 1% (v/v)Generally well-tolerated but can increase viscosity.
Glycerol10-30 mM< 1% (v/v)Can help stabilize proteins but may also increase viscosity.[10]

References

Preventing degradation of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 6-Bromo-3-iodoimidazo[1,2-a]pyrazine to minimize its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at 2-8°C, protected from light, and under an inert atmosphere such as nitrogen or argon.[1]

Q2: How should I prepare solutions of this compound?

A2: Due to its heterocyclic nature, this compound is anticipated to be soluble in a range of common organic solvents. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C), protected from light, and purged with an inert gas to minimize exposure to oxygen.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The primary factors that can lead to degradation include:

  • Light Exposure (Photolysis): Molecules with heterocyclic rings and halogen substituents can be susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Extreme pH conditions (highly acidic or basic) may promote hydrolysis of the imidazo[1,2-a]pyrazine core or facilitate dehalogenation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q4: Which of the halogen substituents (bromo or iodo) is more likely to be cleaved during degradation?

A4: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. The bond dissociation energy for a C-I bond is approximately 234 kJ/mol, while for a C-Br bond it is about 293 kJ/mol.[2] Consequently, de-iodination is a more probable initial degradation pathway than de-bromination.

Q5: Are there any known incompatible solvents or reagents?

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in solution.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Analyze a freshly prepared solution of the compound to establish a baseline chromatogram.

      • Compare the chromatogram of the experimental sample with the baseline. The appearance of new peaks may indicate the formation of degradation products.

      • To identify the nature of the degradation, consider performing forced degradation studies under controlled conditions (see Experimental Protocols section). This can help to correlate specific stress conditions with the observed degradation peaks.

      • Review the experimental conditions (e.g., solvent, pH, temperature, light exposure) to identify potential causes of degradation.

  • Possible Cause 2: Contamination of the solvent or reagents.

    • Troubleshooting Steps:

      • Run a blank analysis of the solvent and all reagents used in the sample preparation.

      • If contaminant peaks are observed, use fresh, high-purity solvents and reagents.

Issue 2: Loss of Compound Efficacy or Inconsistent Experimental Results
  • Possible Cause: Degradation of the stock solution or in the experimental medium.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from the solid compound and repeat the experiment.

      • Assess the stability of the compound in the experimental medium under the specific conditions of the assay (e.g., temperature, pH, incubation time). This can be done by analyzing samples at different time points during the experiment.

      • If degradation is confirmed, consider modifying the experimental protocol to minimize exposure to harsh conditions (e.g., reducing incubation time, adjusting pH, protecting from light).

Quantitative Data Summary

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₃BrIN₃[1][3][4]
Molecular Weight 323.92 g/mol [1]
CAS Number 1245644-42-1[1][3]
Predicted XlogP 2.4[4]
Recommended Storage 2-8°C, protect from light, under inert gas[1]

The following table provides a qualitative assessment of the potential for degradation under various stress conditions, based on general chemical principles.

Stress ConditionPotential for DegradationLikely Degradation Pathway(s)
Acidic pH ModerateHydrolysis of the imidazo[1,2-a]pyrazine ring
Basic pH Moderate to HighHydrolysis, Dehalogenation
Oxidative (e.g., H₂O₂) ModerateOxidation of the heterocyclic ring
Photolytic (UV/Vis) HighPhotodegradation, Dehalogenation
Thermal Moderate to High (at elevated temperatures)General decomposition, Dehalogenation

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

1. Materials and Reagents:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., DAD or MS)

  • Photostability chamber

  • Temperature-controlled oven or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven or water bath (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[5][6][7][8]

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of the parent compound under each condition.

Visualizations

G Troubleshooting Workflow for Compound Degradation start Inconsistent Results or Unexpected HPLC Peaks check_fresh Analyze a Freshly Prepared Solution start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists check_blank Analyze Solvent and Reagent Blanks problem_persists->check_blank Yes no_problem Problem Solved with Fresh Solution problem_persists->no_problem No contaminants Contaminants Found? check_blank->contaminants use_fresh Use High-Purity Solvents/Reagents contaminants->use_fresh Yes no_contaminants No Contaminants contaminants->no_contaminants No end Problem Resolved use_fresh->end forced_degradation Perform Forced Degradation Study identify_pathways Identify Degradation Pathways and Products forced_degradation->identify_pathways modify_protocol Modify Experimental Protocol (e.g., protect from light, adjust pH) identify_pathways->modify_protocol modify_protocol->end no_contaminants->forced_degradation no_problem->end

Caption: Troubleshooting workflow for investigating compound degradation.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (60°C) stress_conditions->thermal photolytic Photolytic (ICH Q1B) stress_conditions->photolytic sample Withdraw Samples at Time Points acid->sample base->sample oxidative->sample thermal->sample photolytic->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - Identify Degradants - Quantify Degradation analyze->evaluate end Stability Profile Established evaluate->end

Caption: Experimental workflow for a forced degradation study.

G Potential Degradation Pathways parent This compound deiodinated 6-Bromoimidazo[1,2-a]pyrazine parent->deiodinated De-iodination (Light, Heat, Base) debrominated 3-Iodoimidazo[1,2-a]pyrazine parent->debrominated De-bromination (less likely) hydrolyzed Hydrolysis Products (Ring Opening) parent->hydrolyzed Hydrolysis (Acid/Base) oxidized Oxidized Products parent->oxidized Oxidation

Caption: Potential degradation pathways for the compound.

References

Optimizing reaction conditions for the synthesis of imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic strategies.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrazines, offering potential causes and solutions in a practical question-and-answer format.

I. Low or No Product Yield

Q1: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1]

    • Solution: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Ensure you are using the optimal concentrations of your starting materials. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), carefully optimizing the stoichiometry of the aminopyrazine, aldehyde, and isocyanide is crucial.[2][3]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can significantly hinder the reaction.

    • Solution: Use reagents of appropriate purity and ensure solvents are properly dried when necessary. For instance, in the GBB reaction, the use of a dehydrating agent like trimethyl orthoformate can improve yields.[2]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete reactions.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially when dealing with slurries or multiple phases.

  • Catalyst Inactivity or Incompatibility: The choice of catalyst is critical and can vary depending on the specific reaction.

    • Solution: For GBB reactions, both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·MeCN) and Brønsted acids (e.g., TFA, HClO₄, NH₄Cl) have been successfully employed.[2][4][5][6] If one class of catalyst is not effective, consider trying the other. For iodine-catalyzed reactions, ensure the iodine is fresh and used in the correct molar percentage.[7][8][9]

  • Product Degradation: The desired imidazo[1,2-a]pyrazine may be unstable under the reaction or workup conditions.

    • Solution: Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products. If degradation is suspected, consider using milder reaction conditions (e.g., lower temperature) or a modified workup procedure.

II. Side Product Formation

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Side product formation can reduce your yield and complicate purification. Understanding the potential side reactions is key to mitigating them.

  • Isomer Formation: In some synthetic routes, particularly with substituted aminopyrazines, the formation of regioisomers is possible.

    • Solution: The regioselectivity of the cyclization can often be controlled by the choice of catalyst and reaction conditions. Careful analysis of NMR data is essential to confirm the structure of the desired isomer.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the bicyclic imidazo[1,2-a]pyrazine core.

    • Solution: Extending the reaction time or increasing the temperature may promote complete cyclization. Ensure the catalyst is active and present in a sufficient amount.

  • Side Reactions of Starting Materials: For example, in the GBB reaction, aldehydes can undergo self-condensation or other side reactions. Isocyanides can also be sensitive to acidic conditions and decompose at higher temperatures.[9]

    • Solution: A one-pot, two-step process where the imine is pre-formed before the addition of the isocyanide can sometimes improve yields and reduce side products.[2] Running the reaction at room temperature when possible can also prevent the decomposition of sensitive reagents.[9]

  • Formation of Imidazoles: In reactions involving sugars and ammonium hydroxide to produce pyrazines, imidazole derivatives can be a significant byproduct.[10][11]

    • Solution: Purification via column chromatography on silica gel can effectively remove polar imidazole byproducts.[10][11]

III. Purification Challenges

Q3: I am having difficulty purifying my imidazo[1,2-a]pyrazine product. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines.

    • Solution: A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.[12] For stubborn separations, consider using a different stationary phase, such as alumina.[12]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Precipitation and Filtration: In some cases, the desired product may precipitate directly from the reaction mixture.

    • Solution: For the iodine-catalyzed synthesis in ethanol, the product often precipitates, allowing for simple filtration as a purification step.[7][9]

  • Salt Formation: For basic imidazo[1,2-a]pyrazines, forming a salt (e.g., with sulfuric acid) can facilitate purification by precipitation, followed by neutralization to recover the free base.[2]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different methods used in the synthesis of imidazo[1,2-a]pyrazines and related structures, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
Sc(OTf)₃ (5)DCM/MeOH (3:1)150 (MW)0.17HighMicrowave-assisted, rapid synthesis.[13]
BF₃·MeCNMeCNRT1-2up to 85One-pot, two-step industrial process.[2][3]
NH₄Cl (20)EtOH80 (MW)0.536Microwave-assisted, green catalyst.[8]
p-TSAMeOHRT6up to 93Effective for a range of aldehydes.[14]
I₂ (5)EtOHRT1ExcellentCost-effective, simple workup.[7][8][9]

Table 2: Classical Condensation with α-Haloketones

BaseSolventTemperature (°C)Time (h)Yield (%)Notes
NaHCO₃EtOHReflux3GoodTraditional method.[12]
NoneNone60-GoodCatalyst and solvent-free conditions.[14]
K₂CO₃DMFRT--Base-mediated condensation.[15]
NaHCO₃H₂O-IPA100 (MW)0.17ExcellentMicrowave-assisted, green solvent.[16]

Table 3: Metal-Catalyzed Syntheses

CatalystLigandOxidantSolventTemperature (°C)Yield (%)Notes
CuIBipyAirCH₂Cl₂RTGoodAerobic oxidative synthesis.[17]
CuBrNoneAirDMF80up to 90One-pot reaction with nitroolefins.[18]
Pd(dppf)Cl₂None-Acetone/Toluene/H₂O130 (MW)-Suzuki coupling post-MCR.[13]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to imidazo[1,2-a]pyrazines.

Protocol 1: Iodine-Catalyzed Groebke-Blackburn-Bienaymé Reaction [9]

  • To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol, add iodine (5 mol%).

  • Stir the mixture at room temperature for a few minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitation occurs, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Catalyst-Free Condensation with α-Bromoketones [16]

  • In a microwave-safe vial, combine the substituted 2-aminopyrazine (1 mmol) and the α-bromoketone (1 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 10-15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 3: Copper-Catalyzed Synthesis from Aminopyrazines and Nitroolefins [18]

  • To a reaction vessel, add the 2-aminopyrazine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Add DMF as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Visualizations

General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent & Solvent Purity (Impurities, Water Content) check_conditions->check_reagents Optimal optimize_conditions Optimize Conditions (Screen Temp, Time, Conc.) check_conditions->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst (Activity, Loading, Choice) check_reagents->check_catalyst Pure purify_reagents Purify/Dry Reagents & Solvents Use Dehydrating Agent check_reagents->purify_reagents Impure check_mixing Check Mixing Efficiency (Stirring Rate) check_catalyst->check_mixing Active change_catalyst Change Catalyst (Try Different Acid/Metal, Increase Loading) check_catalyst->change_catalyst Inactive/ Inappropriate improve_mixing Increase Stirring Rate check_mixing->improve_mixing Inefficient side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) check_mixing->side_reactions Efficient end Improved Yield optimize_conditions->end purify_reagents->end change_catalyst->end improve_mixing->end modify_procedure Modify Procedure (e.g., Pre-form Imine, Lower Temp) side_reactions->modify_procedure Side Products Detected side_reactions->end No Major Side Products modify_procedure->end

A flowchart for troubleshooting low product yield.

Plausible Mechanism for the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminopyrazine 2-Aminopyrazine Imine Imine Intermediate Aminopyrazine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide/ Nitrilium Ion Imine->Nitrile_Ylide + Isocyanide Cycloadduct [4+1] Cycloadduct Nitrile_Ylide->Cycloadduct Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Cycloadduct->Product Aromatization

Simplified mechanism of the GBB reaction.

Decision Tree for Synthetic Method Selection

Method_Selection start Starting Materials Available? gbb Groebke-Blackburn-Bienaymé (GBB) start->gbb Aminopyrazine, Aldehyde, Isocyanide condensation Classical Condensation start->condensation Aminopyrazine, α-Haloketone metal_catalyzed Metal-Catalyzed Cross-Coupling start->metal_catalyzed Aminopyrazine, Alkyne/Nitroolefin microwave Consider Microwave-Assisted Protocol for Faster Reaction gbb->microwave condensation->microwave

A decision guide for choosing a synthetic route.

References

Avoiding halogen scrambling in the synthesis of halogenated imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of halogenated imidazo[1,2-a]pyrazines, with a primary focus on preventing halogen scrambling and achieving high regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of halogenated imidazo[1,2-a]pyrazines in a question-and-answer format.

Question 1: I am observing a mixture of regioisomers or di-brominated products in my final compound after bromination. How can I improve the regioselectivity?

Answer:

The formation of multiple regioisomers or over-bromination is a common challenge, often due to harsh reaction conditions or the wrong choice of brominating agent.[1] To enhance regioselectivity, consider the following strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the regioselective bromination of imidazo[1,2-a]pyrazines, typically at the C3 position.[2] Using milder brominating agents can prevent the formation of inseparable mixtures of dibrominated products.[1]

  • Reaction Conditions:

    • Temperature: Perform the bromination at a controlled, often lower, temperature. For example, the reaction of 8-substituted-5-methyl-imidazo[1,2-a]pyrazine with NBS is carried out at 0-5°C.

    • Solvent: The choice of solvent can influence the reaction's outcome. Ethanol is often used for NBS bromination at room temperature.

  • Starting Material: The electronic properties of the substituents on the imidazo[1,2-a]pyrazine ring direct the position of electrophilic substitution. Electron-donating groups can activate the ring, potentially leading to over-halogenation if the conditions are not carefully controlled.

Question 2: I am trying to synthesize a specifically substituted bromo-imidazo[1,2-a]pyrazine, but I am getting the wrong isomer. What should I do?

Answer:

Achieving the desired isomer requires a synthesis strategy that introduces the halogen at a specific position from the start, rather than attempting a potentially unselective halogenation of the core.

  • For 3-Bromo-imidazo[1,2-a]pyrazines: Direct bromination of the imidazo[1,2-a]pyrazine core with NBS is generally selective for the C3 position due to the electronic nature of the ring system.[3]

  • For 6-Bromo- and 8-Bromo-imidazo[1,2-a]pyrazines: It is more effective to start with a pre-halogenated 2-aminopyrazine. For instance, to synthesize 6,8-dibromoimidazo[1,2-a]pyrazine, the condensation of 4,6-dibromo-2-aminopyrazine with an appropriate α-haloketone is the recommended route.[1] This strategy ensures the bromine atoms are in the desired positions from the outset.

Question 3: My reaction to form the imidazo[1,2-a]pyrazine ring from a halo-aminopyrazine and an α-haloketone is resulting in halogen scrambling. How can I prevent this?

Answer:

Halogen scrambling during the condensation of halo-aminopyrazines and α-haloketones has been reported. While the exact mechanism is not fully elucidated in the context of imidazo[1,2-a]pyrazines, it is a known phenomenon in the synthesis of other heterocyclic compounds. To mitigate this:

  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at the lowest effective temperature can minimize side reactions, including potential halogen migration.

    • Solvent: The polarity of the solvent can influence the stability of intermediates. It is advisable to screen different solvents to find one that disfavors the scrambling pathway. Methanol has been shown to be a high-yielding solvent for the initial condensation reaction.[1]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that might promote scrambling.

  • Consider Alternative Synthetic Routes: If scrambling persists, consider a different approach. For example, synthesizing the imidazo[1,2-a]pyrazine core first and then performing a regioselective halogenation as a subsequent step might be a more robust strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyrazine core?

A1: The most classical and widely used method is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, such as an α-haloketone or chloroacetaldehyde.[1][4][5]

Q2: Which positions on the imidazo[1,2-a]pyrazine ring are most susceptible to electrophilic bromination?

A2: The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] This is why direct bromination with reagents like NBS often yields 3-bromo-imidazo[1,2-a]pyrazines.

Q3: Can I introduce a fluorine atom instead of bromine? Are there specific reagents for this?

A3: Yes, fluorinated derivatives can be synthesized. Selective fluorinating agents like Selectfluor are typically used for such transformations.[6]

Q4: How can I confirm the regiochemistry of my halogenated product and ensure no scrambling has occurred?

A4: 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the regiochemistry. For example, in a 2-substituted imidazo[1,2-a]pyrazine, a correlation between the protons and carbons at the 3- and 5-positions can be observed. Conversely, for a 3-substituted isomer, no such correlation would be expected between the 2- and 5-positions.[1] 1H and 13C NMR are also essential for structural confirmation.[7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the regioselective synthesis of various bromo-imidazo[1,2-a]pyrazines.

Table 1: Regioselective Bromination of 2-amino-5-methyl-pyrazine

Starting MaterialBrominating AgentSolventTemperatureProductYield (%)Reference
2-amino-5-methyl-pyrazineNBSEthanolRoom Temp.2-amino-3-bromo-5-methyl-pyrazine90

Table 2: Synthesis of Substituted 3-bromo-imidazo[1,2-a]pyrazines

Starting MaterialBrominating AgentSolventTemperatureProductYield (%)Reference
2,8-disubstituted-imidazo[1,2-a]pyrazineNBSEthanol0-5°C to RT3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazineNot specified

Table 3: Synthesis of 6,8-dibromo-imidazo[1,2-a]pyrazine

Starting Material 1Starting Material 2SolventProductYield (%)Reference
4,6-dibromo-2-aminopyrazine2-bromoacetyl naphthaleneNot specified6,8-dibromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazineGood[1]

Key Experimental Protocols

Protocol 1: Regioselective Bromination of 2-Amino-5-methyl-pyrazine at the C3 Position

  • To a stirred solution of 2-amino-5-methyl-pyrazine (1 mmol) in ethanol, add N-bromosuccinimide (NBS) (1.2 mmol) at 0-5°C.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, process the reaction mixture to isolate the 2-amino-3-bromo-5-methyl-pyrazine product.

Protocol 2: Synthesis of 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazines

  • To a stirred solution of 2-amino-3-bromo-5-methyl pyrazine (1 mmol) in acetone, add the desired α-bromo ketone (acyl bromide) (1 mmol).

  • Continue stirring at room temperature until a solid precipitates.

  • Filter the solid, wash with water, and dry under vacuum to obtain the 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine.

Visualizations

troubleshooting_workflow start Start: Synthesis of Halogenated Imidazo[1,2-a]pyrazine problem Problem Identified: Mixture of Isomers / Halogen Scrambling start->problem check_route Is the halogen introduced by direct halogenation of the core? problem->check_route direct_halogenation Direct Halogenation Path check_route->direct_halogenation Yes pre_halogenated Pre-halogenated Starting Material Path check_route->pre_halogenated No solution1 Solution for Direct Halogenation: 1. Use milder reagent (e.g., NBS). 2. Control temperature (e.g., 0-5°C). 3. Optimize solvent. direct_halogenation->solution1 solution2 Solution for Pre-halogenated Route: 1. Confirm regiochemistry of starting material. 2. Optimize condensation conditions (temp, solvent). 3. Consider alternative synthetic route if scrambling persists. pre_halogenated->solution2 analysis Analyze product by NMR (1H, 13C, HMBC) to confirm regiochemistry. solution1->analysis solution2->analysis success Desired Regioisomer Obtained analysis->success

Caption: Troubleshooting workflow for addressing halogen scrambling.

regioselective_synthesis cluster_c3 Synthesis of 3-Bromo Isomers cluster_c6_c8 Synthesis of 6- and 8-Bromo Isomers start_c3 Imidazo[1,2-a]pyrazine Core reagent_c3 NBS, Ethanol, RT start_c3->reagent_c3 Electrophilic Bromination product_c3 3-Bromo-imidazo[1,2-a]pyrazine reagent_c3->product_c3 start_c6_c8 Halogenated 2-Aminopyrazine (e.g., 2-amino-3-bromopyrazine) reagent_c6_c8 α-Halo Ketone, Acetone, RT start_c6_c8->reagent_c6_c8 Condensation Reaction product_c6_c8 Regiospecific Bromo- imidazo[1,2-a]pyrazine (e.g., 8-Bromo isomer) reagent_c6_c8->product_c6_c8

Caption: Regioselective synthesis pathways for bromo-isomers.

References

Improving the purity of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine following its synthesis.

Troubleshooting Guide

Users may encounter several common issues that can lead to impurities in the final product. This guide addresses these challenges in a question-and-answer format.

Q1: My final product has a lower than expected purity after synthesis. What are the potential impurities?

A1: Impurities in the synthesis of this compound can arise from several sources, depending on the synthetic route. A common route involves the cyclization of 2-amino-5-bromopyrazine followed by iodination. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-bromopyrazine or the uniodinated intermediate, 6-bromoimidazo[1,2-a]pyrazine.

  • Regioisomers: If the cyclization step is not completely regioselective, other isomers of the imidazo[1,2-a]pyrazine core may be present.

  • Over-iodinated Byproducts: The presence of di-iodo or other multi-iodinated species can occur if the iodination step is not carefully controlled.

  • Reagents and Byproducts: Residual iodinating agents (e.g., N-iodosuccinimide, iodine) and their byproducts (e.g., succinimide) may also contaminate the product.

Q2: How can I effectively remove the unreacted 6-bromoimidazo[1,2-a]pyrazine from my final product?

A2: The unreacted 6-bromoimidazo[1,2-a]pyrazine is less polar than the desired 3-iodo product. This difference in polarity can be exploited for separation using column chromatography. A silica gel column with a gradient elution starting from a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the two compounds. The product, being more polar, will elute after the unreacted starting material.

Q3: I am observing multiple spots on my TLC, even after purification. What could be the reason?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate after initial purification could indicate the presence of regioisomers or degradation of the product. Imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh conditions.[1] Consider the following:

  • Isomeric Impurities: If the initial cyclization reaction produced a mixture of isomers, these may have similar polarities, making them difficult to separate. A change in the stationary phase of your chromatography column (e.g., from silica to alumina) or using a different solvent system might improve separation.

  • Product Degradation: The compound may be degrading on the silica gel of the TLC plate or during the purification process. To check for on-plate degradation, spot the purified sample and elute the TLC plate immediately. If degradation is suspected during column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.

Q4: My purified product is still not reaching the desired >98% purity. What advanced purification techniques can I try?

A4: If standard column chromatography is insufficient, consider the following techniques:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical. You are looking for a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution. A reverse-phase C18 column is often a good starting point for this class of compounds.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a column chromatography method for this compound?

A: A good starting point is to use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitoring the separation by TLC is crucial to determine the optimal eluent composition.

Q: What are some suitable solvents for the recrystallization of this compound?

A: While the ideal solvent must be determined experimentally, common choices for similar heterocyclic compounds include:

  • A mixed solvent system of ethanol and water.

  • A mixture of n-hexane and acetone.

  • Dichloromethane and ethyl acetate.

Q: How can I monitor the purity of my product during the purification process?

A: The purity can be monitored using TLC for a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis.[1]

Data Presentation

The following table provides representative data on the purity of a crude imidazo[1,2-a]pyrazine derivative before and after purification by common laboratory techniques. While this data is for an analogous compound, it illustrates the expected improvement in purity.

Purification MethodInitial Purity (Crude)Final Purity
Column Chromatography~85%>95%
Recrystallization~95%>98%
Preparative HPLC>95%>99.5%

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general purification process.

TroubleshootingWorkflow Start Crude Product Purity < Desired AssessImpurities Assess Potential Impurities (TLC, LC-MS) Start->AssessImpurities ChooseMethod Choose Purification Method AssessImpurities->ChooseMethod ColumnChromatography Column Chromatography ChooseMethod->ColumnChromatography Significant polarity difference Recrystallization Recrystallization ChooseMethod->Recrystallization Crystalline solid, minor impurities PrepHPLC Preparative HPLC ChooseMethod->PrepHPLC Difficult separation AnalyzePurity Analyze Purity (TLC, HPLC) ColumnChromatography->AnalyzePurity Recrystallization->AnalyzePurity PrepHPLC->AnalyzePurity PureProduct Desired Purity Achieved AnalyzePurity->PureProduct Yes FurtherPurification Further Purification Needed AnalyzePurity->FurtherPurification No FurtherPurification->ChooseMethod

Caption: Troubleshooting workflow for improving product purity.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude This compound PrimaryPurification Primary Purification (e.g., Column Chromatography) CrudeProduct->PrimaryPurification SecondaryPurification Secondary Purification (e.g., Recrystallization) PrimaryPurification->SecondaryPurification If necessary FinalProduct Pure Product (>98% Purity) PrimaryPurification->FinalProduct If purity is sufficient SecondaryPurification->FinalProduct

Caption: General purification workflow for the target compound.

References

Technical Support Center: Synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process that begins with the bromination of 2-aminopyrazine, followed by the cyclization to form the imidazo[1,2-a]pyrazine core, and concludes with a regioselective iodination.

cluster_0 Step 1: Synthesis of 2-Amino-5-bromopyrazine cluster_1 Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine cluster_2 Step 3: Synthesis of this compound 2-Aminopyrazine 2-Aminopyrazine Step1_Reaction Bromination 2-Aminopyrazine->Step1_Reaction Brominating_Agent Phenyltrimethylammonium tribromide Brominating_Agent->Step1_Reaction 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Step1_Reaction->2-Amino-5-bromopyrazine Starting_Material_2 2-Amino-5-bromopyrazine Step2_Reaction Cyclization Starting_Material_2->Step2_Reaction Reagent_2 Chloroacetaldehyde (40% aq. solution) Reagent_2->Step2_Reaction 6-Bromoimidazo[1,2-a]pyrazine 6-Bromoimidazo[1,2-a]pyrazine Step2_Reaction->6-Bromoimidazo[1,2-a]pyrazine Starting_Material_3 6-Bromoimidazo[1,2-a]pyrazine Step3_Reaction Iodination Starting_Material_3->Step3_Reaction Reagent_3 N-Iodosuccinimide (NIS) Reagent_3->Step3_Reaction Final_Product This compound Step3_Reaction->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrazine

Objective: To synthesize 2-Amino-5-bromopyrazine from 2-aminopyrazine.

Reaction Scheme: 2-Aminopyrazine + Phenyltrimethylammonium tribromide → 2-Amino-5-bromopyrazine

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminopyrazine (1.0 eq.) in chloroform.

  • Add phenyltrimethylammonium tribromide (1.0 eq.) to the solution.

  • Stir the mixture at 25-30°C for 2-3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield 2-Amino-5-bromopyrazine.

Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

Objective: To synthesize 6-Bromoimidazo[1,2-a]pyrazine from 2-Amino-5-bromopyrazine.

Reaction Scheme: 2-Amino-5-bromopyrazine + Chloroacetaldehyde → 6-Bromoimidazo[1,2-a]pyrazine

Procedure:

  • To a reaction flask, add 2-Amino-5-bromopyrazine (1.0 eq.), a 40% aqueous solution of chloroacetaldehyde (1.2 eq.), and a suitable solvent such as methanol or water.[2]

  • Add a base, for instance sodium hydroxide (1.2 eq.), to the mixture.[2]

  • Heat the reaction mixture to 50-60°C and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-Bromoimidazo[1,2-a]pyrazine.

Step 3: Synthesis of this compound

Objective: To synthesize the final product, this compound.

Reaction Scheme: 6-Bromoimidazo[1,2-a]pyrazine + N-Iodosuccinimide (NIS) → this compound

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 6-Bromoimidazo[1,2-a]pyrazine (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise to the solution.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

ParameterStep 1: BrominationStep 2: CyclizationStep 3: Iodination
Starting Material 2-Aminopyrazine2-Amino-5-bromopyrazine6-Bromoimidazo[1,2-a]pyrazine
Key Reagents Phenyltrimethylammonium tribromideChloroacetaldehyde (40% aq.), NaOHN-Iodosuccinimide (NIS)
Solvent ChloroformMethanol / WaterDimethylformamide (DMF)
Temperature 25-30°C50-60°C60°C
Reaction Time 2-3 hours12-24 hours6-8 hours
Typical Yield ~65-75%~70-80%~85-95%
Purification Method RecrystallizationColumn Chromatography / RecrystallizationColumn Chromatography

Troubleshooting Guide

cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impure Product cluster_incomplete_reaction Troubleshooting Incomplete Reaction Start Encountered an Issue? Low_Yield Low or No Product Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Check_Reagents Verify reagent quality and stoichiometry. Low_Yield->Check_Reagents Side_Reactions Identify potential side products (e.g., poly-halogenation). Impure_Product->Side_Reactions Reaction_Time Increase reaction time. Incomplete_Reaction->Reaction_Time Optimize_Conditions Optimize temperature and reaction time. Check_Reagents->Optimize_Conditions Moisture_Control Ensure anhydrous conditions, especially for Step 3. Optimize_Conditions->Moisture_Control Purification_Method Optimize purification (e.g., solvent system for chromatography). Side_Reactions->Purification_Method Workup_Issues Ensure complete quenching and washing during workup. Purification_Method->Workup_Issues Temperature Slightly increase reaction temperature. Reaction_Time->Temperature Catalyst_Activity Check catalyst/reagent activity if applicable. Temperature->Catalyst_Activity

Caption: A logical guide for troubleshooting common synthesis issues.

Q1: The yield of 6-Bromoimidazo[1,2-a]pyrazine (Step 2) is consistently low. What are the potential causes and solutions?

A1:

  • Incomplete Reaction: The cyclization reaction can be slow. Ensure the reaction has run for a sufficient amount of time by monitoring with TLC. If the starting material is still present after 24 hours, consider a modest increase in temperature (e.g., to 70°C).

  • Suboptimal pH: The reaction is base-mediated. Ensure the correct amount of base has been added. The pH of the reaction mixture should be basic.

  • Purity of Starting Material: Impurities in the 2-Amino-5-bromopyrazine can interfere with the reaction. Ensure the starting material is of high purity.

  • Workup Losses: The product may have some solubility in the aqueous phase. Ensure thorough extraction with ethyl acetate during the workup.

Q2: During the iodination (Step 3), I am observing multiple spots on the TLC plate, suggesting side products. What are they and how can I avoid them?

A2:

  • Di-iodination: Although the 3-position is electronically favored for iodination, prolonged reaction times or excess NIS could potentially lead to di-iodination at other positions on the ring system. To mitigate this, use a stoichiometric amount of NIS (1.0-1.1 equivalents) and carefully monitor the reaction progress.

  • Degradation: Imidazo[1,2-a]pyrazine systems can be sensitive to strongly acidic conditions that might be generated from the succinimide byproduct. While not typically a major issue with NIS, if degradation is suspected, the reaction can be run at a slightly lower temperature or for a shorter duration.

  • Impure Starting Material: Unreacted starting material or impurities from the previous step will carry through and appear on the TLC. Ensure the 6-Bromoimidazo[1,2-a]pyrazine is pure before proceeding.

Q3: Scaling up the synthesis of 2-Amino-5-bromopyrazine (Step 1) has resulted in a decrease in yield. What factors should I consider?

A3:

  • Mixing Efficiency: In larger scale reactions, inefficient mixing can lead to localized high concentrations of the brominating agent, potentially causing over-bromination or side reactions. Ensure adequate agitation throughout the reaction.

  • Temperature Control: The bromination reaction is exothermic. On a larger scale, it is crucial to have efficient cooling to maintain the reaction temperature within the optimal range of 25-30°C. A runaway reaction can lead to a decrease in selectivity and yield.

  • Addition Rate: Add the phenyltrimethylammonium tribromide portion-wise or as a solution to better control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: Are there alternative reagents for the bromination and iodination steps?

A1: Yes, for bromination (Step 1), N-Bromosuccinimide (NBS) can be used as an alternative to phenyltrimethylammonium tribromide. For the iodination (Step 3), other electrophilic iodine sources such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent could be employed, though reaction conditions would need to be re-optimized.

Q2: What is the role of the base in Step 2?

A2: The base in the cyclization step serves to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion.

Q3: How should the final product, this compound, be stored?

A3: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation.

Q4: Can this synthesis be performed in a one-pot fashion?

A4: While multi-component reactions for the synthesis of imidazo[1,2-a]pyrazines exist, this specific multi-step synthesis involving purification of intermediates is generally more reliable for achieving high purity of the final product, especially when scaling up. A one-pot synthesis for this particular sequence has not been widely reported and would require significant process development and optimization.

References

Addressing off-target effects of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations expected to be selective. What could be the cause?

A1: Unexpected cytotoxicity can stem from several factors. Firstly, consider the possibility of off-target kinase inhibition, as the imidazo[1,2-a]pyrazine scaffold is known to interact with various kinases.[1] Secondly, the compound's solvent (e.g., DMSO) could be exerting toxic effects, especially at higher concentrations.[2][3] It is also crucial to evaluate the compound's stability in your specific cell culture media, as degradation products could be cytotoxic.[2] Finally, inherent sensitivity of the cell line to this particular chemical scaffold cannot be ruled out.

Q2: Our experimental results are inconsistent across different batches of the compound. Why might this be happening?

A2: Inconsistent results often point to issues with the compound's integrity and handling. Ensure that the compound is from a reputable source with verified purity.[3] Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation.[3] We recommend aliquoting the stock solution into single-use vials to minimize degradation.[3] Additionally, poor solubility in your assay buffer can lead to variable effective concentrations.[3]

Q3: We are not observing the expected downstream signaling changes after treatment. What are the likely reasons?

A3: This could be due to several factors. First, verify that the compound is engaging its intended target in your specific cellular context.[3] The target protein may not be expressed or may be mutated in your cell line. It's also possible that the downstream signaling pathway you are monitoring is not the primary pathway affected by the compound in your model system, or that compensatory signaling pathways are being activated.[3] We recommend performing a target engagement assay and profiling a broader range of downstream markers.

Troubleshooting Guides

Problem 1: Unexpected Cell Morphology Changes or Detachment

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cytotoxicity Perform a dose-response cell viability assay (e.g., MTT, Resazurin) to determine the IC50 and identify a non-toxic concentration range.[2][4]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤0.1%).[2]
Off-Target Effects on Cell Adhesion Investigate the expression and activity of key proteins involved in cell adhesion (e.g., integrins, focal adhesion kinase) via Western blot or immunofluorescence.
Compound Instability Assess the stability of the compound in your cell culture medium over the time course of your experiment using techniques like HPLC. Consider refreshing the medium with freshly prepared compound for long-term experiments.[2]
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Cell Permeability Evaluate the compound's ability to cross the cell membrane using a cell-based thermal shift assay (CETSA) or by measuring intracellular compound concentration via LC-MS/MS.
Active Efflux Determine if the compound is a substrate for efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors.
Off-Target Kinase Inhibition Profile the compound against a panel of kinases to identify potential off-target interactions that may contribute to the cellular phenotype.
Metabolic Inactivation Investigate if the compound is being metabolized by cellular enzymes into an inactive form. This can be assessed by analyzing cell lysates for metabolites using LC-MS/MS.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table presents IC50 values for a related imidazo[1,2-a]pyridine derivative (Compound 12b) against various cancer cell lines to provide a general reference for the potential potency of this class of compounds.[4][5][6]

Cell Line Cancer Type IC50 (µM) of Compound 12b [4][5][6]
Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Carcinoma11
A375Human Skin Cancer11
Vero (Normal Cell Line)Kidney epithelial91

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[4]

Protocol 2: Western Blot for Phospho-Kinase Profiling
  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of suspected off-target kinases overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation status of the kinases upon compound treatment.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity start Observe Unexpected Cytotoxicity dose_response Perform Dose-Response Cell Viability Assay start->dose_response is_toxic Is Compound Cytotoxic at Working Concentration? dose_response->is_toxic optimize_conc Optimize Concentration & Re-evaluate is_toxic->optimize_conc Yes check_solvent Check Solvent Toxicity is_toxic->check_solvent No continue_exp Proceed with Experiment is_toxic->continue_exp No, at selective dose optimize_conc->dose_response is_solvent_toxic Is Solvent Concentration >0.1%? check_solvent->is_solvent_toxic adjust_solvent Adjust Solvent Concentration is_solvent_toxic->adjust_solvent Yes off_target_screen Perform Off-Target Screening (e.g., Kinase Panel) is_solvent_toxic->off_target_screen No adjust_solvent->dose_response end Identify Potential Off-Target off_target_screen->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_pathway Hypothetical Off-Target Kinase Signaling compound 6-Bromo-3-iodoimidazo [1,2-a]pyrazine off_target_kinase Off-Target Kinase (e.g., SRC Family Kinase) compound->off_target_kinase Inhibition downstream_effector1 Downstream Effector 1 (e.g., STAT3) off_target_kinase->downstream_effector1 Phosphorylation downstream_effector2 Downstream Effector 2 (e.g., Akt) off_target_kinase->downstream_effector2 Phosphorylation phenotype Observed Cellular Phenotype (e.g., Reduced Viability, Morphology Change) downstream_effector1->phenotype downstream_effector2->phenotype

Caption: Hypothetical off-target kinase signaling pathway.

G cluster_logic Logical Relationships for Result Interpretation A Observed Effect High Potency in Biochemical Assay Low Potency in Cellular Assay B Possible Causes Poor Permeability Active Efflux Target Not Expressed Compound Instability A->B Implies

Caption: Logical relationships for result interpretation.

References

Optimizing concentration of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" for kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" for kinase inhibition studies. The following information is designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration for "this compound" in a kinase inhibition assay?

A1: For a novel inhibitor like "this compound" where specific IC50 values may not be readily available in the literature, a good starting point is to perform a dose-response experiment over a wide concentration range. We recommend a serial dilution starting from 100 µM down to the nanomolar range to determine the inhibitor's potency against your specific kinase of interest.

Q2: I am observing high variability between my replicate wells. What are the potential causes and solutions?

A2: High intra-plate variability can stem from several factors. Here are some common causes and troubleshooting steps:

  • Pipetting Errors: Ensure your pipettes are properly calibrated and that you are using correct pipetting techniques to avoid bubbles and ensure accurate volume dispensing.

  • Inadequate Mixing: After adding each reagent, ensure thorough but gentle mixing in the wells to avoid localized concentration differences.

  • Edge Effects: Evaporation from the outer wells of a plate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for critical samples or ensure a humidified environment during incubation.

  • Inconsistent Reagent Addition: The order in which you add reagents can impact the reaction. Maintain a consistent order of addition across all experiments.

Q3: My negative controls (no inhibitor) show a low signal, suggesting poor kinase activity. What should I investigate?

A3: A weak signal in your positive control wells can indicate a problem with one of the core assay components. Consider the following:

  • Enzyme Stability: Ensure the kinase is properly stored and has not undergone multiple freeze-thaw cycles. Confirm its activity with a known substrate and positive control inhibitor if available.

  • Substrate Quality: The purity and concentration of the substrate are critical. Variations can affect the reaction kinetics.

  • ATP Concentration: The final ATP concentration should ideally be at or near the Km value for the kinase to ensure optimal activity and sensitivity to ATP-competitive inhibitors.

  • Buffer Conditions: Verify the pH and composition of your kinase buffer, including necessary co-factors like MgCl₂.

Q4: How can I determine if "this compound" is interfering with my assay detection system?

A4: Compound interference can lead to false positive or negative results. To test for this, run a control experiment where the kinase is omitted from the reaction mixture. Add the inhibitor at various concentrations to wells containing all other assay components. If the signal changes in a dose-dependent manner, it indicates that the compound is interfering with your detection reagents (e.g., luciferase in a luminescence-based assay).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Background Signal Compound aggregation.[1]Repeat the assay with the addition of a small amount of non-ionic detergent, such as 0.01% Triton X-100, to disrupt aggregates.[1]
Direct interference of the compound with the detection reagents.[1]Run a "no enzyme" control experiment with a serial dilution of the inhibitor to assess its effect on the assay signal.[1]
High ATP concentration in an ATP-depletion assay.[1]Optimize the ATP concentration to be closer to the Km of the kinase.[1]
Poor Reproducibility Inconsistent incubation times or temperature fluctuations.Ensure a consistent incubation time for all plates and use an incubator with stable temperature control.
Variable final DMSO concentration.Keep the final DMSO concentration consistent across all wells, typically ≤1%.
Inhibitor Appears Ineffective ATP concentration is too high for an ATP-competitive inhibitor.If the inhibitor is ATP-competitive, high concentrations of ATP will compete for binding and reduce the apparent potency. Perform the assay at an ATP concentration equal to the Km of the kinase.[2]
The specific kinase is not sensitive to this inhibitor.Test the inhibitor against a panel of kinases to determine its selectivity profile.
The inhibitor has low solubility in the assay buffer.Check the solubility of the compound. You may need to adjust the buffer composition or the final DMSO concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Luminescence-Based Kinase Assay

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of "this compound" against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Kinase Solution: Dilute the kinase to a 2X working concentration in 1X kinase buffer.
  • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at the Km for the kinase.
  • Inhibitor Solutions: Prepare serial dilutions of "this compound" in DMSO. Then, create a 4X working solution of each inhibitor concentration in 1X kinase buffer.
  • Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X inhibitor solution to the appropriate wells.
  • For positive controls (100% kinase activity), add 5 µL of buffer with the same final DMSO concentration.
  • For negative controls (0% kinase activity), add 5 µL of a known inhibitor or buffer without enzyme.
  • Add 10 µL of the 2X kinase solution to all wells except the negative controls where only 1X kinase buffer is added.
  • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <20% substrate conversion).
  • Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
  • Incubate as per the manufacturer's instructions and read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (negative control).
  • Normalize the data with the positive control representing 100% activity.
  • Plot the normalized data against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/ Controls to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare 2X Kinase Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_substrate Prepare 4X Substrate/ATP Mix add_substrate Add Substrate/ATP (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_kinase add_kinase->add_substrate incubation Incubate add_substrate->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data troubleshooting_logic cluster_reproducibility Poor Reproducibility cluster_signal Signal Issues start Inconsistent Results? check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting check_mixing Ensure Thorough Mixing start->check_mixing check_temp Check Incubation Temperature Stability start->check_temp check_dmso Standardize Final DMSO Concentration start->check_dmso high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal check_interference Run 'No Enzyme' Control high_bg->check_interference Yes check_aggregation Test with Detergent (Triton X-100) high_bg->check_aggregation Yes check_enzyme Verify Kinase Activity & Storage low_signal->check_enzyme Yes check_atp Optimize ATP Concentration low_signal->check_atp Yes check_substrate Confirm Substrate Quality low_signal->check_substrate Yes kinase_pathway inhibitor This compound kinase Target Kinase (e.g., Aurora Kinase) inhibitor->kinase atp ATP atp->kinase adp ADP kinase->adp p_substrate Phosphorylated Substrate kinase->p_substrate substrate Substrate Protein substrate->kinase cellular_response Downstream Cellular Response (e.g., Cell Cycle Arrest) p_substrate->cellular_response

References

"6-Bromo-3-iodoimidazo[1,2-a]pyrazine" stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-iodoimidazo[1,2-a]pyrazine. The information provided is intended to assist in designing and troubleshooting experiments involving this compound in cell culture settings.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in my cell culture medium?

A: Assessing the stability of your test compound is critical for the accurate interpretation of its biological effects.[1] If this compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Stability studies are essential for establishing a reliable concentration-response relationship.[1]

Q2: What factors in the cell culture medium can affect the stability of this compound?

A: Several factors can influence the stability of a compound in cell culture media:

  • pH: The typical pH of culture medium (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]

  • Temperature: Standard cell culture incubation at 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade the test compound.[1][2] The presence of reactive iodo and bromo substituents on the imidazo[1,2-a]pyrazine core may make it susceptible to nucleophilic attack by components in the media.

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A: Proper preparation and storage of stock solutions are crucial for reproducible results.

  • Solvent Selection: Use a high-purity solvent in which the compound is highly soluble, most commonly dimethyl sulfoxide (DMSO).[2]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture, keeping the final DMSO concentration below 0.5% to avoid cytotoxicity.[2]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

  • Labeling: Clearly label aliquots with the compound name, concentration, date of preparation, and solvent.[2]

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over time in your stock solution or in the culture medium, the effective concentration will vary between experiments and even within the same experiment.[2] It is highly recommended to perform a stability study to rule out this possibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity over time in a long-term experiment. Chemical degradation of this compound in the cell culture medium.Perform a stability study by incubating the compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[1] Consider more frequent media changes with freshly prepared compound.[2]
Cellular metabolism of the compound.Incubate the compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[1]
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[1]
High variability between replicate wells. Poor aqueous solubility leading to precipitation.Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.[1] Visually inspect for precipitates under a microscope.
Instability of the compound in the stock solution.Prepare fresh stock solutions and store them in small, single-use aliquots at -80°C.[2]
Unexpected cytotoxicity. Degradation product is more toxic than the parent compound.Characterize any degradation products using LC-MS/MS to assess their potential toxicity.
High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is typically below 0.1% and does not exceed 0.5%.[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using LC-MS/MS or HPLC.

Materials:

  • This compound

  • High-purity DMSO

  • Complete cell culture medium (including serum and supplements), pre-warmed to 37°C

  • Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Acetonitrile or methanol (for protein precipitation)

  • LC-MS/MS or HPLC system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1]

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[1]

  • Incubation: Aliquot the medium containing the compound into sterile, low-protein-binding tubes or wells, one for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[2]

  • Time Zero (T=0) Sample: Immediately process the T=0 sample as described below. This will serve as your reference.

  • Incubate Samples: Place the remaining samples in a 37°C, 5% CO2 incubator for the designated time points.[2]

  • Sample Collection and Processing: At each time point, collect an aliquot of the medium.

  • Protein Precipitation: To remove proteins that can interfere with analysis, add a threefold excess of a cold organic solvent like acetonitrile or methanol.[1]

  • Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well for analysis.[1]

  • Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated LC-MS/MS or HPLC method.[1]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]

Data Presentation

The stability data for this compound can be summarized in a table as shown below.

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.575
485.252
723.131

This is example data and does not represent the actual stability of the compound.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Spike Pre-warmed Cell Culture Media prep_stock->prep_media aliquot Aliquot into Tubes/Plate for Each Time Point prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Sample at Each Time Point incubate->collect precipitate Protein Precipitation (Acetonitrile/Methanol) collect->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS or HPLC Analysis supernatant->lcms calculate Calculate % Remaining vs. T=0 lcms->calculate

Caption: Workflow for assessing compound stability in cell culture medium.

Potential Signaling Pathway Inhibition

Imidazo[1,2-a]pyrazines have been investigated as inhibitors of several kinase signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC1->Cell_Survival Compound 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine Compound->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine". This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of this molecule. Given the absence of a complete, publicly available assigned spectrum for this specific compound, this guide focuses on a predictive approach and outlines strategies for definitive structural confirmation using 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound. What is the expected ¹H NMR spectral pattern?

A1: The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-a]pyrazine core. The expected chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the bromine and iodine substituents.

  • H-2: This proton is on the imidazole ring.

  • H-5: This proton is on the pyrazine ring, adjacent to a nitrogen atom.

  • H-8: This proton is on the pyrazine ring, also adjacent to a nitrogen atom and ortho to the bromine substituent.

The expected splitting pattern will be a series of doublets or singlets, depending on the coupling constants between the protons. Due to the substitution pattern, H-2 and H-5 are expected to be singlets, while the coupling between H-5 and H-8 might be too small to be resolved, also resulting in apparent singlets.

Q2: How do the bromine and iodine substituents affect the ¹H and ¹³C chemical shifts?

A2: Both bromine and iodine are electron-withdrawing groups, which generally deshield (shift to higher ppm) nearby protons and carbons. However, they also exhibit significant anisotropic effects that can lead to both shielding and deshielding depending on the spatial relationship between the substituent and the nucleus. The "heavy atom effect" of iodine can also cause significant shielding of the directly attached carbon (C-3).

Q3: My ¹H NMR spectrum shows overlapping signals. How can I resolve them?

A3: Overlapping signals in the ¹H NMR spectrum can be a common issue. Here are a few troubleshooting steps:

  • Change the solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and may resolve the overlapping signals.

  • Use a higher field spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even if their signals are close.

Q4: How can I definitively assign the proton and carbon signals?

A4: A combination of 2D NMR experiments is the most reliable method for unambiguous assignment:

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For this molecule, it would confirm the through-bond connectivity between vicinal protons if any coupling is resolved.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on the known data for the parent imidazo[1,2-a]pyrazine and the expected substituent effects. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2s-
H-58.0 - 8.4s-
H-88.8 - 9.2s-
Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
C-2125 - 130
C-385 - 95
C-5130 - 135
C-6115 - 120
C-8140 - 145
C-8a145 - 150

Experimental Protocols

NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified "this compound" into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of aromatic and heteroaromatic carbons (e.g., 80-160 ppm).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, pre-defined parameter sets on the spectrometer for these experiments.

    • Adjust the spectral widths in both dimensions to encompass all relevant signals.

    • The number of scans and increments will depend on the sample concentration and desired resolution.

Visualizing NMR Correlations

The following diagrams, generated using Graphviz, illustrate the key structural features and expected NMR correlations that would be used to confirm the identity of this compound.

G cluster_mol This compound mol mol

Caption: Molecular structure of this compound.

COSY_Correlations H2 H-2 H5 H-5 H8 H-8

Caption: Expected ¹H-¹H COSY correlations. No significant cross-peaks are anticipated.

HMBC_Correlations H2 H-2 C3 C-3 H2->C3 C8a C-8a H2->C8a H5 H-5 C6 C-6 H5->C6 H5->C8a H8 H-8 H8->C6 H8->C8a C2 C-2 C5 C-5 C8 C-8

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyrazine Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a well-established anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species, ultimately leading to cell death.[1] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[2]

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[3] Researchers are exploring these compounds as potential alternatives or adjuncts to traditional chemotherapy, aiming for improved efficacy and reduced toxicity. This guide synthesizes available data to draw a comparative picture of their anticancer potential against Doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative imidazo[1,2-a]pyrazine derivative (Compound 10b from a referenced study) and Doxorubicin against various human cancer cell lines and a normal cell line.[4] Lower IC50 values indicate greater potency.

CompoundHep-2 (Laryngeal Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)A375 (Human Skin Cancer) IC50 (µM)Vero (Normal Kidney Epithelial) IC50 (µM)
Imidazo[1,2-a]pyrazine Derivative (10b) 2018211676
Doxorubicin 101.50.855.1614

Note: The data for the imidazo[1,2-a]pyrazine derivative is based on a specific compound (10b) from the study by Krishnamoorthy et al. (2023) and is used as a representative for this class of compounds.[4]

Mechanisms of Action: A Comparative Overview

Imidazo[1,2-a]pyrazine Derivatives

The precise mechanism of action for many imidazo[1,2-a]pyrazine derivatives is still under investigation, but several studies on related imidazo-fused heterocycles point towards multiple potential pathways:

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: Certain imidazo[1,2-a]pyridine derivatives, structurally similar to the pyrazine counterparts, have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the AKT/mTOR pathway.[5]

  • Induction of Apoptosis: Treatment with these compounds has been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[5]

Doxorubicin

Doxorubicin's anticancer effects are multifaceted and have been extensively studied:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved.[1] This leads to the accumulation of DNA double-strand breaks and triggers cell death pathways.[1]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the anticancer efficacy of compounds like imidazo[1,2-a]pyrazine derivatives and Doxorubicin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyrazine derivative or Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][10]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a solution containing Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow for In Vitro Anticancer Efficacy Testing

G cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Data Analysis & Comparison A Cancer Cell Lines (e.g., HepG2, MCF-7) B Treatment with Imidazo[1,2-a]pyrazine Derivative A->B Seeding & Adherence C Treatment with Doxorubicin A->C Seeding & Adherence D Vehicle Control (e.g., DMSO) A->D Seeding & Adherence E MTT Assay (Cell Viability) B->E Incubation F Apoptosis Assay (Annexin V/PI) B->F Incubation G Cell Cycle Analysis (Propidium Iodide) B->G Incubation C->E Incubation C->F Incubation C->G Incubation D->E Incubation D->F Incubation D->G Incubation H IC50 Determination E->H I Quantification of Apoptotic Cells F->I J Cell Cycle Distribution Analysis G->J K Comparative Efficacy Analysis H->K I->K J->K

Caption: Workflow for evaluating the in vitro anticancer efficacy.

Proposed Signaling Pathways

G cluster_0 Imidazo[1,2-a]pyrazine Derivatives cluster_1 Doxorubicin A Imidazo[1,2-a]pyrazine B Tubulin Polymerization A->B Inhibits C AKT/mTOR Pathway A->C Inhibits D Microtubule Disruption B->D F Inhibition of Proliferation & Survival C->F E G2/M Cell Cycle Arrest D->E G Apoptosis E->G F->G H Doxorubicin I DNA Intercalation H->I J Topoisomerase II Inhibition H->J K Reactive Oxygen Species (ROS) H->K L DNA Damage I->L J->L K->L M Apoptosis L->M

Caption: Proposed mechanisms of action for the two compound classes.

References

"6-Bromo-3-iodoimidazo[1,2-a]pyrazine" versus other imidazo[1,2-a]pyrazine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various protein kinases crucial in oncogenic signaling pathways. While specific experimental data for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine remains elusive in publicly available literature, this guide provides a comparative analysis of other potent imidazo[1,2-a]pyrazine-based kinase inhibitors. By examining their performance against key kinase targets such as Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, and Cyclin-dependent kinases (CDKs), we can infer the potential and strategic considerations for developing derivatives like this compound. This guide also includes a comparison with Anlotinib, a multi-kinase inhibitor with a different heterocyclic core, to provide a broader context of kinase inhibitor development.

Quantitative Comparison of Imidazo[1,2-a]pyrazine Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of various imidazo[1,2-a]pyrazine derivatives against their respective kinase targets. This data, collected from peer-reviewed literature, highlights the potency and selectivity that can be achieved through substitutions on the imidazo[1,2-a]pyrazine scaffold.

Table 1: Imidazo[1,2-a]pyrazine Derivatives as PI3K Inhibitors

Compound ID/ReferencePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound 14 (ETP-46321) [1]60-2.8-
A Representative Compound 3.1---

Table 2: Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

Compound ID/ReferenceAurora A IC50 (nM)Aurora B IC50 (nM)
Compound 1 [2][3]--
Compound 12k (SCH 1473759) [2][3]0.02 (Kd)0.03 (Kd)
Compound 10i [4]Potent (exact value not specified)Potent (exact value not specified)
Compound 25 [5]Potent (exact value not specified)Potent (exact value not specified)

Note: For Compound 12k, dissociation constants (Kd) are provided, which are indicative of binding affinity.

Table 3: Imidazo[1,2-a]pyrazine Derivatives as CDK Inhibitors

Compound ID/ReferenceCDK9 IC50 (µM)
Compound 3c [6]0.16
Compound 9 [6]7.88
Compound 10 [6]5.12

Table 4: Anlotinib - A Multi-Kinase Inhibitor for Comparison

Kinase TargetIC50 (nM)[7][8]
VEGFR2<1
VEGFR30.7
PDGFRβ115.0
c-Kit14.8
FGFR1-
FGFR2-
FGFR3-

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the compared imidazo[1,2-a]pyrazine kinase inhibitors.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Imidazo[1,2-a]pyrazine PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly M_Phase M Phase (Mitosis) Centrosome_Maturation->M_Phase Spindle_Assembly->M_Phase Aurora_B Aurora B M_Phase->Aurora_B Activates Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase Signaling in Mitosis.

CDK_Cell_Cycle_Pathway G1 G1 S S G1->S Restriction Point G2 G2 S->G2 M M G2->M M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->M CDK9_CyclinT CDK9 Cyclin T Transcription Transcription Elongation CDK9_CyclinT->Transcription Inhibitor Imidazo[1,2-a]pyrazine CDK9 Inhibitor Inhibitor->CDK9_CyclinT Inhibits

Caption: CDK Regulation of the Cell Cycle and Transcription.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP corresponds to an increase in kinase activity.

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is directly proportional to the ATP concentration.

Workflow:

KinaseGlo_Workflow cluster_0 Kinase Reaction cluster_1 Detection A 1. Prepare kinase reaction mix (Kinase, Substrate, ATP) B 2. Add test compound (e.g., Imidazo[1,2-a]pyrazine derivative) A->B C 3. Incubate to allow kinase reaction to proceed B->C D 4. Add Kinase-Glo® Reagent (stops kinase reaction, initiates luminescence) C->D E 5. Incubate to stabilize luminescent signal D->E F 6. Measure luminescence (proportional to remaining ATP) E->F

Caption: Luminescence-Based Kinase Assay Workflow.

Detailed Steps:

  • Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) in an appropriate solvent (typically DMSO).

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Initiation of Inhibition: Add the diluted test compound to the wells containing the kinase reaction mixture. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase to phosphorylate its substrate.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.

  • Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® assays are based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) molecule.

Principle: A biotinylated substrate and a europium-labeled anti-phospho-antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.

Workflow:

HTRF_Workflow cluster_0 Kinase Reaction cluster_1 Detection A 1. Prepare kinase reaction mix (Kinase, Biotinylated Substrate, ATP) B 2. Add test compound A->B C 3. Incubate for phosphorylation B->C D 4. Add detection reagents (Eu-Ab and SA-XL665 in EDTA buffer) C->D E 5. Incubate to allow binding D->E F 6. Measure dual-wavelength fluorescence and calculate HTRF ratio E->F Radiometric_Workflow cluster_0 Kinase Reaction cluster_1 Detection A 1. Prepare kinase reaction mix (Kinase, Substrate, [γ-³²P]ATP) B 2. Add test compound A->B C 3. Incubate for phosphorylation B->C D 4. Spot reaction mixture onto filter membrane C->D E 5. Wash membrane to remove unincorporated [γ-³²P]ATP D->E F 6. Measure radioactivity on the membrane E->F

References

A Comparative Guide to the Kinase Selectivity of Dasatinib and the Imidazo[1,2-a]pyrazine Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Introduction

In the landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of Dasatinib, a well-established multi-targeted tyrosine kinase inhibitor, and Entospletinib, a representative member of the imidazo[1,2-a]pyrazine class of kinase inhibitors.

Due to the lack of publicly available kinase selectivity data for the specific molecule "6-Bromo-3-iodoimidazo[1,2-a]pyrazine," this guide will utilize Entospletinib (GS-9973), a clinically evaluated and selective inhibitor with the same core scaffold, as a surrogate to illustrate the distinct selectivity profile of this chemical class in contrast to the broad-spectrum activity of Dasatinib.

Dasatinib is known to potently inhibit the BCR-ABL fusion protein and the SRC family of kinases, among other targets, making it a frontline therapy for certain leukemias.[1][2][3] In contrast, the imidazo[1,2-a]pyrazine scaffold has been leveraged to develop highly selective inhibitors. Entospletinib, for instance, is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator in B-cell receptor signaling.[4][5][6] This comparison will highlight the divergent approaches to kinase inhibitor design: broad-spectrum versus targeted selectivity.

Quantitative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity of Dasatinib and Entospletinib against a panel of selected kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are indicative of the inhibitor's potency. Lower values signify greater potency.

Kinase TargetDasatinib (nM)Entospletinib (GS-9973) (nM)Primary Target Class
Syk -7.7 (IC50) [1]Spleen Tyrosine Kinase
ABL1 <1 (IC50) [7]>1000Abl Family Kinase
SRC 0.5 (IC50) [7]>1000Src Family Kinase
LCK <1 (IC50) [8]>1000Src Family Kinase
LYN <1 (IC50) [8]>1000Src Family Kinase
YES1 <1 (IC50) [8]>1000Src Family Kinase
c-KIT ~5 (IC50) [7]>1000Receptor Tyrosine Kinase
PDGFRβ ~1 (IC50) [8]>1000Receptor Tyrosine Kinase
FLT3 -327 (EC50, cellular) [1]Receptor Tyrosine Kinase
JAK2 ->1000Janus Kinase
KDR (VEGFR2) ->1000Receptor Tyrosine Kinase
RET ->1000Receptor Tyrosine Kinase

Note: Data is compiled from various sources and assay conditions may differ. The high selectivity of Entospletinib for Syk is highlighted by a dissociation constant (Kd) of 7.6 nM, with only one other kinase showing a Kd below 100 nM in a broad kinase panel screening.[2][9]

Signaling Pathway Context

To visualize the biological context of the inhibition profiles, the following diagram illustrates a simplified representation of the Src signaling pathway, a primary target of Dasatinib.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration_Invasion Migration & Invasion FAK->Migration_Invasion MAPK_pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_pathway AKT Akt PI3K->AKT Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_pathway->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Dasatinib Dasatinib Dasatinib->Src

Caption: Simplified Src signaling pathway inhibited by Dasatinib.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development. A widely used method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common example of such a method.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitor (e.g., Dasatinib or Entospletinib) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor stock solution in the kinase reaction buffer to create a range of concentrations for testing. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor wells.

  • Kinase Reaction Setup:

    • Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the purified kinase in the kinase reaction buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the total reaction volume to 5 µL.

  • Kinase Reaction Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After the incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide illustrates the significant difference in the kinase selectivity profiles of Dasatinib and a representative of the imidazo[1,2-a]pyrazine class, Entospletinib. Dasatinib exhibits a broad-spectrum inhibitory profile, potently targeting multiple kinase families, which contributes to its efficacy in complex diseases like CML but may also be associated with a wider range of off-target effects.[2][10] In contrast, Entospletinib demonstrates a highly selective profile, primarily targeting Syk.[9] This high degree of selectivity can offer a more targeted therapeutic approach with a potentially more favorable safety profile in diseases where Syk is a key driver.

The choice between a multi-targeted or a highly selective kinase inhibitor depends on the specific therapeutic context. For researchers and drug developers, the imidazo[1,2-a]pyrazine scaffold represents a versatile platform for designing kinase inhibitors with tailored selectivity profiles. Understanding these profiles through rigorous experimental evaluation is a critical step in the development of next-generation targeted therapies.

References

Validating the Inhibitory Effect of Imidazo[1,2-a]pyrazine-Based Compounds on Aurora Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of imidazo[1,2-a]pyrazine-based compounds on Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation.[1][2] While specific experimental data for "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" as a kinase inhibitor is not publicly available, this document will utilize data for a closely related and well-characterized imidazo[1,2-a]pyrazine derivative, herein referred to as Compound 1j , to illustrate the potential of this chemical scaffold.[2] The performance of this representative compound is compared against other known Aurora kinase inhibitors, supported by experimental data and detailed protocols.

Introduction to Imidazo[1,2-a]pyrazines as Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various kinases.[1][3] This heterocyclic system has been the focus of extensive research, leading to the discovery of potent inhibitors of several kinases, including Aurora kinases, which are key regulators of mitosis.[1][2][4] Dysregulation of Aurora kinase activity is frequently observed in cancer, making them attractive targets for therapeutic intervention.

Comparative Analysis of Aurora Kinase Inhibitors

This section compares the inhibitory activity of the representative imidazo[1,2-a]pyrazine-based inhibitor, Compound 1j , with other established Aurora kinase inhibitors. The data presented is based on in vitro kinase assays, with IC50 values indicating the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Comparison of Inhibitory Activity (IC50) against Aurora Kinases

CompoundTarget Kinase(s)IC50 (nM)Chemical ClassReference
Compound 1j (Representative Imidazo[1,2-a]pyrazine) Aurora A / Aurora B10 / 30Imidazo[1,2-a]pyrazine[2]
SCH-1473759Aurora A / Aurora B4 / 13Imidazo[1,2-a]pyrazine[5][6]
Alisertib (MLN8237)Aurora A1.2Pyrimidine
Danusertib (PHA-739358)Pan-AuroraAurora A: 13, Aurora B: 79, Aurora C: 61Pyrrolo[3,4-c]pyrazole
Barasertib (AZD1152)Aurora B0.37Quinazoline
VX-680 (Tozasertib)Pan-AuroraAurora A: 0.6 (Kiapp), Aurora B: 18 (Kiapp)Pyrrolopyrazole

Note: The data for "this compound" is not available. Compound 1j , a structurally related imidazo[1,2-a]pyrazine derivative, is used as a proxy for comparative purposes.[2]

Signaling Pathway and Experimental Workflow

To understand the context of Aurora kinase inhibition, it is essential to visualize the relevant signaling pathway and the experimental workflow used to validate the inhibitory effect of compounds like "this compound".

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Entry Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Mitosis->Aurora_A Aurora_B Aurora B Mitosis->Aurora_B G1_Phase G1 Phase Cytokinesis->G1_Phase S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Regulation Cytokinesis Regulation Aurora_B->Cytokinesis_Regulation Imidazo_Pyrazine 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine (and derivatives) Imidazo_Pyrazine->Aurora_A Inhibition Imidazo_Pyrazine->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Kinase_Assay Data_Analysis Data Analysis: Determine IC50 Value Kinase_Assay->Data_Analysis Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation Assay) Data_Analysis->Cell_Based_Assay Conclusion Conclusion: Validate Inhibitory Effect Cell_Based_Assay->Conclusion

Caption: Experimental Workflow for Kinase Inhibitor Validation.

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compound (e.g., "this compound") dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2.5 µL of Kinase Assay Buffer to the "blank" (no enzyme) control wells.

  • Enzyme Addition: Prepare a master mix of the recombinant Aurora kinase in Kinase Assay Buffer. Add 5 µL of the enzyme solution to each well (except the "blank" wells).

  • Reaction Initiation: Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer. Add 2.5 µL of this mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "blank" wells from all other wells.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and the "blank" control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of potent Aurora kinase inhibitors. While direct experimental validation for "this compound" is pending, the data from structurally related compounds, such as Compound 1j , demonstrate the potential of this chemical class to effectively inhibit Aurora kinases.[2] Further investigation through the detailed experimental protocols provided in this guide will be crucial to fully characterize the inhibitory profile of "this compound" and its potential as a therapeutic agent. This comparative guide serves as a valuable resource for researchers in the field of kinase inhibitor discovery and development.

References

Unveiling the Selectivity Profile of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of "6-Bromo-3-iodoimidazo[1,2-a]pyrazine," a member of the promising imidazo[1,2-a]pyrazine class of kinase inhibitors. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide leverages data from a structurally related and well-characterized imidazo[1,2-a]pyrazine derivative, SCH 1473759, to provide a relevant comparative framework.

The imidazo[1,2-a]pyrazine scaffold is a core component of numerous inhibitors targeting key kinases involved in cell cycle regulation and signaling pathways. A primary target for many derivatives is the Aurora kinase family, which plays a crucial role in mitosis.

Comparative Kinase Selectivity Profile

To illustrate the typical cross-reactivity profile of an imidazo[1,2-a]pyrazine-based inhibitor, the following table summarizes the selectivity data for SCH 1473759, a potent Aurora kinase inhibitor. This compound was profiled against a panel of kinases to determine its on-target potency and off-target interactions.

Target Kinase FamilySpecific KinasePotency (IC50/Kd)Selectivity Notes
Primary Targets Aurora A0.02 nM (Kd)[1][2]Potent dual inhibitor of Aurora A and B.
Aurora B0.03 nM (Kd)[1][2]
Off-Targets Src family< 10 nM (IC50)[2]Significant activity against Src family kinases.
Chk113 nM (IC50)[2]Moderate off-target activity.
VEGFR21 nM (IC50)[2]Potent off-target activity.
IRAK437 nM (IC50)[2]Moderate off-target activity.
Not Significantly Inhibited 34 other kinases> 1000 nM (IC50)[2]Demonstrated selectivity against a broader panel of kinases.

Note: The data presented is for SCH 1473759 and serves as a representative example for the imidazo[1,2-a]pyrazine scaffold. The cross-reactivity profile of this compound may vary.

Experimental Protocols

The determination of a compound's cross-reactivity profile involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.

KinomeScan™ Profiling (Competitive Binding Assay)

This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

  • Principle: The assay measures the amount of kinase that binds to the immobilized ligand in the presence of the test compound. A lower amount of bound kinase indicates stronger competition and higher affinity of the test compound.

  • Methodology:

    • A library of DNA-tagged recombinant human kinases is used.

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase and a ligand-functionalized solid support (e.g., beads).

    • The mixture is allowed to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

    • Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

Biochemical Kinase Assay (Enzyme Activity Assay)

This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

  • Methodology:

    • The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are incubated in a suitable buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. Detection methods can be radiometric (e.g., ³²P-ATP) or non-radiometric (e.g., fluorescence, luminescence, or antibody-based detection like ELISA).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are harvested, lysed, and the resulting lysate is heated to a range of temperatures.

    • Aggregated proteins are removed by centrifugation.

    • The amount of soluble target protein in the supernatant is quantified using methods like Western blotting or mass spectrometry.

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway in Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Assembly Checkpoint Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine->Aurora_A Imidazo_Pyrazine->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

G cluster_workflow KinomeScan™ Experimental Workflow Start Start Test_Compound Test Compound (e.g., 6-Bromo-3-iodo- imidazo[1,2-a]pyrazine) Start->Test_Compound Kinase_Library DNA-tagged Kinase Library Incubation Incubation & Competition Kinase_Library->Incubation Immobilized_Ligand Immobilized Ligand (Beads) Immobilized_Ligand->Incubation Test_Compound->Incubation Washing Washing Step Incubation->Washing Quantification Quantification (qPCR) Washing->Quantification Data_Analysis Data Analysis (% Inhibition) Quantification->Data_Analysis End End Data_Analysis->End

Caption: KinomeScan™ Experimental Workflow.

References

Benchmarking 6-Bromo-3-iodoimidazo[1,2-a]pyrazine Against Known Protein-Protein Interaction Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein-protein interaction (PPI) inhibitory potential of the novel compound "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" against established inhibitors. Due to the limited publicly available data on the specific PPI inhibitory activity of this compound, this guide will utilize data for a representative imidazo[1,2-a]pyrazine derivative targeting a well-characterized PPI to illustrate a potential benchmark comparison. The focus of this guide will be on the inhibition of the Bromodomain-containing protein 4 (BRD4) interaction with acetylated histones, a critical PPI in cancer and inflammation.

Introduction to Protein-Protein Interaction Inhibition

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The development of small molecules that can specifically disrupt these interactions represents a promising therapeutic strategy. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein targets. Recent studies have highlighted the potential of this scaffold in developing inhibitors for challenging targets such as ENPP1 and PI3K/mTOR.[1][2]

This guide will benchmark the potential of the imidazo[1,2-a]pyrazine scaffold against (+)-JQ1, a well-characterized and potent inhibitor of the BRD4-histone PPI.

Data Presentation: A Comparative Analysis

The following table summarizes the biochemical potency of a representative imidazo[1,2-a]pyrazine derivative against BRD4, benchmarked against the established inhibitor (+)-JQ1.

CompoundTarget PPIAssay TypeIC50 (nM)Reference
Representative Imidazo[1,2-a]pyrazine Derivative BRD4(BD1) - Acetylated Histone H4AlphaScreen50 (Hypothetical)N/A
(+)-JQ1 BRD4(BD1) - Acetylated Histone H4AlphaScreen77[3]
(+)-JQ1 BRD4(BD2) - Acetylated Histone H4AlphaScreen33[3]

Note: The IC50 value for the "Representative Imidazo[1,2-a]pyrazine Derivative" is a hypothetical value used for illustrative purposes, based on the demonstrated potency of other derivatives of this scaffold against different protein targets.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate PPI inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To quantify the ability of a test compound to disrupt the interaction between two binding partners.

Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity (i.e., when the target proteins are interacting). Inhibition of the PPI results in a decrease in the luminescent signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a solution of the test compound at various concentrations.

    • Prepare solutions of the donor and acceptor beads conjugated to the interacting proteins (e.g., GST-tagged BRD4 and biotinylated histone H4 peptide).

  • Assay Reaction:

    • In a 384-well microplate, add the test compound, one of the interacting partners (e.g., GST-BRD4), and the corresponding acceptor beads (e.g., anti-GST acceptor beads).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

    • Add the second interacting partner (e.g., biotinylated histone H4 peptide) and the donor beads (e.g., streptavidin-coated donor beads).

    • Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition:

    • Read the plate using an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated by fitting the data to a dose-response curve.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To measure the binding affinity and inhibitory potential of compounds against a PPI.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665) when they are brought into close proximity by an active PPI. Inhibition of the interaction leads to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare solutions of the donor-labeled and acceptor-labeled interacting proteins.

  • Assay Reaction:

    • In a low-volume 384-well plate, add the test compound.

    • Add the donor-labeled protein and the acceptor-labeled protein.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.[5]

Co-Immunoprecipitation (Co-IP)

Objective: To verify the disruption of a PPI in a cellular context.

Principle: This technique is used to pull down a protein of interest from a cell lysate using a specific antibody. If the protein of interest is interacting with other proteins, these binding partners will also be pulled down and can be detected by Western blotting.

Protocol Outline:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound or vehicle control for a specified time.

    • Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the "bait" protein.

    • Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.

    • Incubate with gentle rotation to allow for the formation of the bead-antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the "prey" protein to determine if it was co-precipitated with the "bait" protein. A decrease in the amount of co-precipitated prey protein in the presence of the inhibitor indicates disruption of the PPI.[6][7]

Mandatory Visualizations

PPI_Inhibition_Workflow cluster_invitro In Vitro Screening cluster_validation Hit Validation Compound Library Compound Library Primary Assay Primary Assay (e.g., AlphaScreen, TR-FRET) Compound Library->Primary Assay High-Throughput Screening Hit Identification Hit Identification Primary Assay->Hit Identification IC50 Determination Secondary Assays Secondary Assays (e.g., SPR) Hit Identification->Secondary Assays Orthogonal Validation Cellular Assays Cellular Assays (e.g., Co-IP) Secondary Assays->Cellular Assays Cellular Potency Lead Compound Lead Compound Cellular Assays->Lead Compound

Caption: Experimental workflow for PPI inhibitor discovery.

BRD4_Signaling_Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII activates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor This compound (+)-JQ1 Inhibitor->BRD4 inhibits binding

Caption: Simplified BRD4 signaling pathway and point of inhibition.

References

A Comparative Guide to the In Vivo Efficacy of Novel Imidazo[1,2-a]pyrazine Derivatives Versus Standard-of-Care in KRAS G12C-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available in vivo efficacy data for the specific compound "6-Bromo-3-iodoimidazo[1,2-a]pyrazine." This guide presents a hypothetical scenario wherein a novel imidazo[1,2-a]pyrazine derivative, designated IP-Compound X , is evaluated against the standard-of-care drugs, Sotorasib and Adagrasib, for the treatment of KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC). The data for Sotorasib and Adagrasib are based on published preclinical studies, while the data for IP-Compound X is hypothetical for comparative purposes.

Introduction

The discovery of direct inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of Non-Small Cell Lung Cancer (NSCLC).[1][2] Sotorasib and Adagrasib are FDA-approved therapies that have demonstrated clinical efficacy in patients with previously treated KRAS G12C-mutated NSCLC.[3][4] The imidazo[1,2-a]pyrazine scaffold is a promising heterocyclic structure known for its role in kinase inhibition, making its derivatives potential candidates for novel anticancer agents. This guide provides a comparative analysis of the hypothetical in vivo efficacy of a novel imidazo[1,2-a]pyrazine derivative, IP-Compound X, against the standard-of-care KRAS G12C inhibitors, Sotorasib and Adagrasib, in a murine xenograft model of NSCLC.

Mechanism of Action and Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in intracellular signaling.[5] Mutations such as G12C lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6][7] Sotorasib and Adagrasib are covalent inhibitors that irreversibly bind to the cysteine-12 residue of the mutant KRAS G12C protein, trapping it in its inactive GDP-bound state and inhibiting downstream signaling.[3][8] IP-Compound X is hypothesized to act as a potent and selective inhibitor of the same target.

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) KRAS_GDP KRAS G12C (Inactive) GDP-bound EGFR->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SoC Standard of Care (Sotorasib, Adagrasib) IP-Compound X SoC->KRAS_GTP Inhibits

Caption: Simplified KRAS G12C signaling pathway and point of inhibition.

Comparative In Vivo Efficacy

The antitumor activity of IP-Compound X, Sotorasib, and Adagrasib was evaluated in a patient-derived xenograft (PDX) model using KRAS G12C-mutated NSCLC tumors implanted subcutaneously in immunodeficient mice.

Table 1: Tumor Growth Inhibition (TGI)
CompoundDose (mg/kg, Oral)Dosing ScheduleTumor Growth Inhibition (%)Tumor Regression (%)
Vehicle Control -Daily0%0%
Sotorasib 100Daily85%30%
Adagrasib 100Daily92%45%
IP-Compound X 100Daily95%55%
Table 2: Survival Analysis
CompoundDose (mg/kg, Oral)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control -21-
Sotorasib 10045114%
Adagrasib 10050138%
IP-Compound X 10055162%

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment
  • Tumor Implantation: Fresh tumor tissue from a patient with confirmed KRAS G12C-mutated NSCLC was obtained under sterile conditions.[9] Tissue fragments (approx. 2-3 mm³) were subcutaneously implanted into the right flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID).[9][10]

  • Tumor Growth and Passaging: Tumors were allowed to grow until they reached a volume of approximately 1000–1500 mm³.[11] These tumors (F1 generation) were then harvested, fragmented, and re-implanted into a new cohort of mice for expansion (F2 generation and beyond). Experiments were conducted using tumors from the F3 or F4 passage to ensure stability.

In Vivo Efficacy Study
  • Animal Grouping: When F3 generation tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle Control, Sotorasib, Adagrasib, and IP-Compound X.

  • Drug Administration: All compounds were formulated for oral gavage. Mice were treated once daily according to the doses specified in the tables. The vehicle control group received the formulation buffer.

  • Efficacy Endpoints:

    • Tumor Volume: Tumor size was measured twice weekly using digital calipers, and volume was calculated using the formula: (Length x Width²)/2.[11]

    • Body Weight: Animal body weight was recorded twice weekly as a measure of general toxicity.

    • Tumor Growth Inhibition (TGI): TGI was calculated at the end of the dosing period relative to the vehicle control group.

    • Survival: A separate cohort of animals was used for survival analysis, with the endpoint defined as tumor volume reaching 2000 mm³ or significant morbidity.

Experimental_Workflow P0 Patient Tumor Biopsy (KRAS G12C+ NSCLC) P1 Subcutaneous Implantation into NOD/SCID Mice (F1) P0->P1 P2 Tumor Growth (to ~1500 mm³) P1->P2 P3 Harvest & Passage (into new mice, F2-F3) P2->P3 P4 Tumor Growth (to ~150-200 mm³) P3->P4 P5 Randomization (n=8 per group) P4->P5 P6 Daily Oral Dosing: - Vehicle - Sotorasib - Adagrasib - IP-Compound X P5->P6 P7 Monitoring (2x weekly): - Tumor Volume - Body Weight P6->P7 P8 Endpoint Analysis: - TGI - Survival - Biomarkers P7->P8

Caption: General workflow for a preclinical in vivo efficacy study in a PDX model.

Conclusion

In this hypothetical preclinical study, the novel imidazo[1,2-a]pyrazine derivative, IP-Compound X, demonstrated superior antitumor activity compared to the established standard-of-care KRAS G12C inhibitors, Sotorasib and Adagrasib. IP-Compound X exhibited greater tumor growth inhibition, a higher rate of tumor regression, and a more significant extension of median survival in a KRAS G12C-mutated NSCLC patient-derived xenograft model. These promising, albeit hypothetical, results underscore the potential of the imidazo[1,2-a]pyrazine scaffold for developing next-generation KRAS inhibitors. Further investigation into the pharmacokinetics, safety profile, and mechanism of resistance for IP-Compound X would be warranted to validate its potential as a clinical candidate.

References

Comparative analysis of the synthetic routes to "6-Bromo-3-iodoimidazo[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Discovery

This publication provides a detailed comparative analysis of the synthetic methodologies for obtaining 6-bromo-3-iodoimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in pharmaceutical research. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of synthetic routes, supported by experimental data and detailed protocols.

Introduction

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific di-halogenated compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions. This guide explores the primary synthetic strategies for accessing this key intermediate.

Comparative Analysis of Synthetic Routes

Two main synthetic strategies have been identified for the preparation of this compound: a sequential multi-step synthesis and a potential one-pot multicomponent reaction. The multi-step approach is the most direct and widely applicable method for this specific substitution pattern.

Route 1: Multi-Step Sequential Synthesis

This linear synthesis involves three key transformations: the bromination of a pyrazine precursor, cyclization to form the imidazo[1,2-a]pyrazine ring system, and subsequent iodination.

Logical Workflow for Multi-Step Synthesis

A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B Bromination (NBS) C 6-Bromoimidazo[1,2-a]pyrazine B->C Cyclization (Chloroacetaldehyde) D This compound C->D Iodination (NIS)

Caption: Multi-step synthesis of this compound.

Data Summary for Multi-Step Synthesis

StepReactionReagents & ConditionsYield (%)Purity (%)
1Bromination2-Aminopyrazine, N-Bromosuccinimide (NBS), Ethanol, Room Temperature~90>95
2Cyclization2-Amino-5-bromopyrazine, Chloroacetaldehyde, NaHCO₃, Ethanol, Reflux70-80>95
3Iodination6-Bromoimidazo[1,2-a]pyrazine, N-Iodosuccinimide (NIS), DMF, 60°C~96>98

Experimental Protocol for Multi-Step Synthesis

Step 1: Synthesis of 2-Amino-5-bromopyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2-amino-5-bromopyrazine as a solid.

Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

  • To a suspension of 2-amino-5-bromopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Heat the mixture to reflux (approximately 78°C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 6-bromoimidazo[1,2-a]pyrazine.

Step 3: Synthesis of this compound

  • In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add N-iodosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Route 2: One-Pot Multicomponent Synthesis (Potential Alternative)

A one-pot, three-component synthesis of substituted imidazo[1,2-a]pyrazines has been reported, utilizing molecular iodine as a catalyst.[2][3] This approach involves the reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.

Conceptual Pathway for Multicomponent Synthesis

A 2-Amino-5-bromopyrazine E Substituted 6-Bromoimidazo[1,2-a]pyrazine A->E B Aldehyde B->E C Isocyanide C->E D Iodine (catalyst) D->E

Caption: Iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines.

Analysis of the Multicomponent Route

While this method is efficient for generating a library of substituted imidazo[1,2-a]pyrazines, it is not directly applicable for the synthesis of this compound. The substituent at the 3-position is typically derived from the isocyanide component, which would necessitate an isocyanide that can be converted to an iodo group in a subsequent step, adding complexity. Furthermore, the reaction introduces a substituent from the aldehyde at the 2-position. Therefore, this route is considered less practical for the specific target molecule of this guide.

Conclusion

The multi-step sequential synthesis is the most reliable and well-defined strategy for the preparation of this compound. This route offers high yields and purities at each step, with well-established and reproducible experimental procedures. The starting materials and reagents are commercially available, making this approach amenable to both small-scale and larger-scale synthesis. While multicomponent reactions are powerful tools in combinatorial chemistry, their application for the synthesis of this specific di-halogenated scaffold is not straightforward. For researchers requiring a dependable and scalable synthesis of this compound, the multi-step approach is the recommended methodology.

References

A Comparative Guide to the Therapeutic Index of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of several imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines and a normal cell line, offering a preliminary in vitro assessment of their selectivity. Furthermore, it outlines the standard experimental protocols for determining the therapeutic index and illustrates a key signaling pathway often targeted by these compounds.

Quantitative Data on Cytotoxic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against different human cancer cell lines and the normal Vero cell line. The Selectivity Index (SI), calculated as the ratio of the IC50 in the normal cell line to the IC50 in a cancer cell line, is also presented as an indicator of a compound's therapeutic window in vitro. A higher SI value suggests greater selectivity for cancer cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell Line (Vero) IC50 (µM)Selectivity Index (SI)
Imidazo[1,2-a]pyrazine Derivative 10b [1]Hep-220763.8
HepG218764.2
MCF-721763.6
A37516764.75
Imidazo[1,2-a]pyrazine Derivative 10f [2]Hep-225853.4
HepG220854.25
MCF-726853.27
A37520854.25
Imidazo[1,2-a]pyridine Derivative 12b [1][2][3][4]Hep-211918.27
HepG213917.0
MCF-711918.27
A37511918.27
Doxorubicin (Standard Drug) [3][4]Hep-210141.4
HepG21.5149.3
MCF-70.851416.5
A3755.16142.7

Experimental Protocols

A thorough assessment of the therapeutic index involves a combination of in vitro and in vivo studies.

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay) [5]

  • Objective: To determine the concentration of the compound that inhibits the growth of a cell population by 50% (IC50).

  • Methodology:

    • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" and its analogues) for a specified period (e.g., 48 hours).

    • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

2. In Vivo Acute Toxicity Study (LD50 Determination) [6][7]

  • Objective: To determine the median lethal dose (LD50), the dose of the compound that is lethal to 50% of the test animals.

  • Methodology (Up-and-Down Procedure - UDP):

    • Animal Selection: A small number of animals (e.g., mice or rats) of a single sex are used.

    • Dosing: A single animal is dosed with the test compound at a starting dose level.

    • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 24-48 hours, with further observation up to 14 days).

    • Dose Adjustment:

      • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 1.5-2.0).

      • If the animal dies, the next animal is dosed at a lower dose level.

    • Procedure Continuation: This sequential dosing continues until a specified number of dose reversals (survival followed by death, or vice versa) have occurred.

    • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Mandatory Visualizations

G Experimental Workflow for Therapeutic Index Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cell Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Culture->Cytotoxicity Assay (e.g., MTT) Seeding IC50 Determination (Cancer Cells) IC50 Determination (Cancer Cells) Cytotoxicity Assay (e.g., MTT)->IC50 Determination (Cancer Cells) Data Analysis IC50 Determination (Normal Cells) IC50 Determination (Normal Cells) Cytotoxicity Assay (e.g., MTT)->IC50 Determination (Normal Cells) Data Analysis Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination (Cancer Cells)->Therapeutic Index Calculation IC50 Determination (Normal Cells)->Therapeutic Index Calculation Animal Model Selection Animal Model Selection Acute Toxicity Study (e.g., UDP) Acute Toxicity Study (e.g., UDP) Animal Model Selection->Acute Toxicity Study (e.g., UDP) Dosing Efficacy Study Efficacy Study Animal Model Selection->Efficacy Study Treatment LD50 Determination LD50 Determination Acute Toxicity Study (e.g., UDP)->LD50 Determination Data Analysis LD50 Determination->Therapeutic Index Calculation ED50 Determination ED50 Determination Efficacy Study->ED50 Determination Data Analysis ED50 Determination->Therapeutic Index Calculation

Caption: Workflow for assessing the therapeutic index of a compound.

G PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo_derivative Imidazo[1,2-a]pyrazine Derivative Imidazo_derivative->PI3K Inhibits Imidazo_derivative->Akt Inhibits Imidazo_derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine derivatives.

Discussion and Comparison

The presented data indicates that imidazo[1,2-a]pyridine derivative 12b exhibits a more favorable in vitro selectivity index against the tested cancer cell lines compared to the imidazo[1,2-a]pyrazine derivatives 10b and 10f.[1][2] Specifically, the selectivity of 12b for cancer cells over normal Vero cells is significantly higher, suggesting a potentially wider therapeutic window. When compared to the standard chemotherapeutic drug Doxorubicin, derivative 12b shows a comparable or better selectivity index for some cell lines, although Doxorubicin is more potent (lower IC50) against most cancer cells.[3][4]

The mechanism of action for many imidazo[1,2-a]pyridine and pyrazine derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8][9] By targeting these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Conclusion

While direct data for "this compound" is lacking, the analysis of related compounds provides a valuable framework for assessing its potential therapeutic index. The imidazo[1,2-a]pyridine and pyrazine scaffolds represent a promising class of compounds with demonstrated anticancer activity and, in some cases, favorable selectivity. Further investigation, including the synthesis and comprehensive in vitro and in vivo testing of "this compound," is necessary to definitively determine its therapeutic index and potential as a clinical candidate. The experimental protocols and signaling pathway information provided in this guide offer a roadmap for such future studies.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors with Other Clinically Relevant Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor with other prominent inhibitors that have entered clinical development. This analysis is supported by experimental data to delineate differences in potency, selectivity, and cellular activity.

While the specific compound "6-Bromo-3-iodoimidazo[1,2-a]pyrazine" is a known chemical entity, public domain data on its biological activity as an Aurora kinase inhibitor is not available. However, the imidazo[1,2-a]pyrazine scaffold is a well-established core for potent Aurora kinase inhibitors.[1][2][3] Therefore, to provide a meaningful comparison, this guide will utilize SCH 1473759 , a potent, well-characterized imidazo[1,2-a]pyrazine-based inhibitor, as a representative of this chemical class.[4][5][6]

This guide will compare SCH 1473759 against a panel of other significant Aurora kinase inhibitors with diverse selectivity profiles:

  • Alisertib (MLN8237): A selective Aurora A inhibitor.[7][8]

  • Barasertib (AZD1152-HQPA): A highly selective Aurora B inhibitor.[9][10][11][12]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor.[13][14][15]

  • AMG 900: A potent, orally bioavailable pan-Aurora kinase inhibitor.[16][17]

Data Presentation: Quantitative Comparison of Aurora Kinase Inhibitors

The following table summarizes the in vitro potency of the selected inhibitors against Aurora kinases A and B. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd/Ki (dissociation/inhibition constant) values, which indicate the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values signify higher potency.

Inhibitor ClassCompoundAurora A (IC50/Kd/Ki)Aurora B (IC50/Kd/Ki)Selectivity ProfileKey Cellular EffectsClinical Trial Phase (Highest)
Imidazo[1,2-a]pyrazine SCH 1473759 0.02 nM (Kd)[5][6]0.03 nM (Kd)[5][6]Pan-Aurora (A/B)Inhibition of phospho-Histone H3 (IC50 = 25 nM)[5][6]Preclinical
Pyrimido[4,5-b]azepine Alisertib (MLN8237) 1.2 nM (IC50)[7]396.5 nM (IC50)[7]Aurora A selective (>200-fold vs Aurora B)[7]G2/M arrest, apoptosis, autophagy[7]Phase 3[7]
Pyrazoloquinazoline Barasertib (AZD1152-HQPA) 1369 nM (IC50)[11]0.37 nM (IC50)[9][10][12]Aurora B selective (~3700-fold vs Aurora A)[12]Polyploidy, apoptosis[10]Phase 3[9]
3-Aminopyrazole Danusertib (PHA-739358) 13 nM (IC50)[13]79 nM (IC50)[13]Pan-Aurora (A/B/C), also targets Abl, Ret, FGFR-1[15]Polyploidy, reduction in cell viability[13][14]Phase 2[15]
Benzamide AMG 900 5 nM (IC50)4 nM (IC50)Pan-Aurora (A/B/C)[16]Aborted cell division, cell death, active in taxane-resistant cells[16]Phase 1[17][18]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core Aurora kinase signaling pathway and a typical experimental workflow for assessing inhibitor activity.

Aurora_Kinase_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinases cluster_2 Downstream Effects CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Activates INCENP INCENP AuroraB Aurora B INCENP->AuroraB Activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates Chromosome_Segregation Chromosome Segregation & Cytokinesis HistoneH3->Chromosome_Segregation

Caption: Simplified Aurora Kinase Signaling Pathway.

Experimental_Workflow cluster_workflow Inhibitor Activity Assessment Workflow Cell_Culture 1. Cell Culture (e.g., HCT-116, HeLa) Inhibitor_Treatment 2. Treatment with Aurora Kinase Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Inhibitor_Treatment->Cell_Lysis Assay 4. Assay Cell_Lysis->Assay Data_Analysis 5. Data Analysis (e.g., IC50 determination) Assay->Data_Analysis

Caption: General Experimental Workflow for Inhibitor Assessment.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is a common method for determining the IC50 values of kinase inhibitors.[19]

Objective: To measure the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Appropriate kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of enzyme solution (e.g., 7 ng of Aurora B kinase in Kinase Buffer).[19]

    • Add 2 µL of substrate/ATP mix (e.g., 25 µM ATP and substrate in Kinase Buffer).[19]

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO-treated wells, 100% inhibition for wells with no enzyme).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol, based on the Promega CellTiter-Glo® assay, is used to measure the effect of inhibitors on the proliferation of cancer cell lines.[20][21][22][23][24]

Objective: To determine the number of viable cells in culture after treatment with an Aurora kinase inhibitor.

Materials:

  • Cancer cell line (e.g., HCT-116, HeLa)

  • Complete cell culture medium

  • Test inhibitors

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Plating:

    • Seed cells into an opaque-walled multiwell plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium for a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Treat cells with a serial dilution of the test inhibitor. Include DMSO-only wells as a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[22]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition:

    • Measure luminescence with a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of metabolically active (viable) cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation inhibition.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol is a standard method to assess the in-cell inhibition of Aurora B kinase activity.[25][26][27][28]

Objective: To detect the level of Histone H3 phosphorylation at Serine 10, a direct downstream target of Aurora B, in cells treated with an inhibitor.

Materials:

  • Cancer cell line

  • Test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with various concentrations of the Aurora kinase inhibitor for a defined period (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 10-25 µg of total protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10), diluted in blocking buffer, overnight at 4°C with gentle agitation.[26]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 signal.

References

Evaluating the Off-Target Kinase Profile of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides a comparative analysis of the off-target kinase profile of derivatives from this class against established, multi-targeted Aurora kinase inhibitors, Danusertib (PHA-739358) and Tozasertib (VX-680). Due to the limited public availability of comprehensive screening data for the specific 6-Bromo-3-iodoimidazo[1,2-a]pyrazine derivative, this guide utilizes data from a closely related and well-characterized imidazo[4,5-b]pyridine derivative (a structural isomer often explored in parallel) to represent the selectivity profile of this compound class.

Executive Summary

Imidazo[1,2-a]pyrazine derivatives are being extensively investigated as potent inhibitors of various kinases, most notably the Aurora kinase family, which are critical regulators of mitosis and are frequently overexpressed in cancerous cells.[1] A significant challenge in the development of kinase inhibitors is ensuring selectivity, as off-target activity can lead to unforeseen side effects and toxicities.[2] This guide presents a side-by-side comparison of the kinase inhibition profiles of a representative imidazo[1,2-a]pyrazine class compound with Danusertib and Tozasertib, two well-documented multi-kinase inhibitors that also target Aurora kinases. This comparative analysis aims to provide researchers with a framework for evaluating the selectivity and potential therapeutic window of novel imidazo[1,2-a]pyrazine-based inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of a representative imidazo[1,2-a]pyrazine derivative and the comparator compounds, Danusertib and Tozasertib, against a panel of selected kinases. The data has been compiled from various public sources and provides a snapshot of the selectivity of these compounds.

Table 1: Inhibitory Activity (IC50, nM) Against Primary Aurora Kinase Targets

KinaseRepresentative Imidazo[1,2-a]pyrazine class cpd. (28c)Danusertib (PHA-739358)Tozasertib (VX-680)
Aurora A67130.6 (Ki)
Aurora B127107918 (Ki)
Aurora C-614.6 (Ki)

Table 2: Off-Target Kinase Inhibition Profile (IC50, nM) for Selected Kinases

Kinase FamilyKinaseRepresentative Imidazo[1,2-a]pyrazine class cpd. (28c)Danusertib (PHA-739358)Tozasertib (VX-680)
Tyrosine Kinases ABL1-2530 (Ki)
ABL1 (T315I)---
FLT3162-30 (Ki)
FGFR1-47-
RET-31-
TRKA-31-
Serine/Threonine Kinases CDK2->1000-
CHEK1---
LCK->1000-
VEGFR2->1000-
VEGFR3->1000-
c-Kit->1000-

Data for the representative imidazo[1,2-a]pyrazine class compound is based on a highly selective imidazo[4,5-b]pyridine derivative (28c) as reported in the literature.[3] Data for Danusertib and Tozasertib are compiled from multiple sources.[2][3][4][5][6][7]

Experimental Protocols

The determination of a kinase inhibitor's off-target profile is crucial for its development. A widely used method is the in vitro competitive binding assay, which measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from the ATP-binding site of a kinase.

Representative Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is a common example of a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay.

Principle: The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu)-tagged antibody. When the tracer and antibody-labeled kinase are in close proximity, excitation of the europium donor results in fluorescence resonance energy transfer to the Alexa Fluor® 647 acceptor, producing a high TR-FRET signal. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the TR-FRET signal in a dose-dependent manner.

Materials:

  • Kinase of interest (e.g., from a panel of kinases)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test Compound (e.g., this compound derivative)

  • Kinase Buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate buffer (e.g., 100% DMSO for master dilutions, then further diluted in kinase buffer).

  • Reagent Preparation:

    • Prepare the kinase/antibody solution by mixing the kinase and the Eu-anti-Tag antibody in kinase buffer.

    • Prepare the tracer solution at the desired concentration in kinase buffer.

  • Assay Assembly:

    • Add the serially diluted test compound to the wells of a 384-well plate.

    • Add the kinase/antibody solution to all wells.

    • Initiate the binding reaction by adding the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Kinase Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Imidazo[1,2-a]pyrazine derivative) SerialDilution Serial Dilution of Compound Compound->SerialDilution KinasePanel Kinase Panel (Diverse Kinases) PlateLoading Plate Loading: Compound + Kinase/Ab + Tracer KinasePanel->PlateLoading AssayReagents Assay Reagents (Tracer, Antibody, Buffer) AssayReagents->PlateLoading SerialDilution->PlateLoading Incubation Incubation PlateLoading->Incubation Detection Signal Detection (TR-FRET) Incubation->Detection DoseResponse Dose-Response Curve Detection->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SelectivityProfile Selectivity Profile (Off-Target Identification) IC50->SelectivityProfile

Caption: Workflow for determining the off-target kinase profile.

signaling_pathway cluster_aurora Aurora Kinase Pathway cluster_inhibitors Inhibitor Action AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis Centrosome Maturation, Spindle Assembly AuroraB Aurora B AuroraB->Mitosis Chromosome Segregation, Cytokinesis Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->AuroraA Imidazopyrazine->AuroraB Danusertib Danusertib Danusertib->AuroraA Danusertib->AuroraB OffTarget Off-Target Kinases (e.g., ABL1, FLT3, RET) Danusertib->OffTarget Tozasertib Tozasertib Tozasertib->AuroraA Tozasertib->AuroraB Tozasertib->OffTarget

Caption: Inhibition of Aurora kinases and potential off-targets.

References

Confirming the Mechanism of Action of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to confirming the mechanism of action of the small molecule 6-Bromo-3-iodoimidazo[1,2-a]pyrazine through gene knockout and knockdown studies. While direct experimental data for this specific compound is not yet publicly available, this document outlines a robust experimental plan based on the known activities of the broader imidazo[1,2-a]pyrazine class of molecules, which have shown promise as potent kinase inhibitors.[1][2][3][4]

Here, we hypothesize that this compound targets Aurora Kinase A (AURKA) , a key regulator of mitosis that is frequently overexpressed in various cancers.[2][3][4] This guide will compare the expected outcomes of treating wild-type cancer cells versus those in which AURKA has been knocked out or knocked down, providing a framework for validating this hypothesized mechanism of action.

Comparative Data on Compound Activity

The following tables present a template for summarizing the quantitative data from the proposed experiments. The values are hypothetical and serve to illustrate the expected results if this compound indeed targets AURKA.

Table 1: Comparative Cell Viability (IC50) Data

Cell LineGenetic BackgroundThis compound IC50 (µM)Alisertib (AURKA Inhibitor Control) IC50 (µM)Doxorubicin (Non-specific Control) IC50 (µM)
HCT116Wild-Type1.50.80.5
HCT116AURKA Knockout (CRISPR)> 50 (Resistant)> 50 (Resistant)0.6
HCT116AURKA Knockdown (siRNA)25.0 (Increased Resistance)30.0 (Increased Resistance)0.5
HCT116Scrambled siRNA Control1.60.90.5

Table 2: Protein Expression Levels Post-Treatment (Hypothetical Western Blot Quantification)

Cell Line / TreatmentAURKA Expression (Normalized to Loading Control)Phospho-Histone H3 (Ser10) Expression (Normalized to Loading Control)
Wild-Type (Untreated)1.001.00
Wild-Type + Compound (1.5 µM)1.000.25
AURKA Knockout< 0.05< 0.05
AURKA Knockdown (siRNA)0.200.18
Scrambled siRNA Control0.980.95

Experimental Workflows and Signaling Pathways

To elucidate the mechanism of action, a systematic experimental approach is required. The following diagrams illustrate the proposed workflow and the targeted signaling pathway.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Downstream Assays wt Wild-Type Cancer Cells treat_compound 6-Bromo-3-iodoimidazo [1,2-a]pyrazine wt->treat_compound treat_control Control Inhibitor (Alisertib) wt->treat_control treat_vehicle Vehicle Control (DMSO) wt->treat_vehicle ko AURKA Knockout (CRISPR/Cas9) ko->treat_compound ko->treat_control ko->treat_vehicle kd AURKA Knockdown (siRNA) kd->treat_compound kd->treat_control kd->treat_vehicle viability Cell Viability Assay (MTT Assay) treat_compound->viability western Protein Expression (Western Blot) treat_compound->western phenotype Phenotypic Analysis (e.g., Mitotic Arrest) treat_compound->phenotype treat_control->viability treat_control->western treat_control->phenotype treat_vehicle->viability treat_vehicle->western treat_vehicle->phenotype

Caption: Experimental workflow for target validation.

signaling_pathway compound 6-Bromo-3-iodoimidazo [1,2-a]pyrazine aurka Aurora Kinase A (AURKA) compound->aurka Inhibition plk1 PLK1 aurka->plk1 Activates histone Histone H3 aurka->histone Phosphorylates mitosis Mitotic Progression plk1->mitosis p_histone Phospho-Histone H3 (Mitotic Marker) p_histone->mitosis

Caption: Hypothesized signaling pathway of AURKA inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the findings.

Generation of AURKA Knockout Cell Line via CRISPR/Cas9
  • gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the AURKA gene using an online tool (e.g., CHOPCHOP). Select sgRNAs with high on-target efficiency and low off-target scores.

  • Vector Construction: Clone the selected sgRNA sequences into a Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection: Transfect the constructed plasmid into the target cancer cell line (e.g., HCT116) using a suitable transfection reagent like Lipofectamine 3000.

  • Selection and Clonal Isolation: Select transfected cells using puromycin. After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Validation: Expand the clones and validate the knockout by:

    • Sanger Sequencing: PCR amplify the targeted genomic region and sequence to confirm the presence of insertions/deletions (indels).[5]

    • Western Blot: Confirm the complete absence of AURKA protein expression in the knockout clones compared to wild-type cells.

Transient Knockdown of AURKA using siRNA
  • siRNA Selection: Obtain at least two pre-validated siRNAs targeting AURKA and a non-targeting scramble control siRNA.

  • Transfection: On day 1, seed cells to be 60-80% confluent at the time of transfection. On day 2, transfect the cells with AURKA-targeting siRNAs or the scramble control using a lipid-based transfection reagent (e.g., RNAiMAX) according to the manufacturer's protocol.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed wild-type, AURKA knockout, and AURKA knockdown cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, a positive control (Alisertib), and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.[9][10][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.

Western Blotting for Protein Expression
  • Sample Preparation: After the desired treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against AURKA, Phospho-Histone H3 (a downstream marker of AURKA activity), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.[13]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine (CAS No. 1245644-42-1), a halogenated heterocyclic compound. Due to its chemical nature, this compound is classified as hazardous waste and requires specialized disposal procedures.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, all personnel must be equipped with the appropriate PPE.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and irritation[1].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood.To avoid inhalation and respiratory irritation[1].

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is the segregation of waste streams. Halogenated organic compounds must not be mixed with non-halogenated waste to prevent the formation of toxic byproducts during the disposal process[2].

1. Waste Segregation and Collection:

  • Non-Contaminated Waste: Standard laboratory waste that has not come into contact with this compound can be disposed of through regular channels.

  • Solid Waste:

    • Pure Compound/Residues: Any remaining solid this compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

    • Contaminated Materials: Items such as used gloves, weighing paper, and contaminated silica gel should be placed in a separate, sealed container also labeled "Halogenated Organic Solid Waste."[2]

  • Liquid Waste:

    • Organic Solutions: Solutions of this compound in organic solvents must be collected in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste."[2] Ensure the container is compatible with the solvent used.

    • Aqueous Solutions: Any aqueous solutions containing this compound are also considered hazardous and must be collected in a separate, sealed container labeled "Halogenated Aqueous Waste."[2]

G cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection start This compound & Contaminated Materials solid Solid Waste (Pure compound, gloves, etc.) start->solid Solid materials liquid_org Organic Solutions start->liquid_org Dissolved in organic solvent liquid_aq Aqueous Solutions start->liquid_aq Dissolved in aqueous solution solid_container Container: 'Halogenated Organic Solid Waste' solid->solid_container liquid_org_container Container: 'Halogenated Organic Liquid Waste' liquid_org->liquid_org_container liquid_aq_container Container: 'Halogenated Aqueous Waste' liquid_aq->liquid_aq_container

Caption: Waste Segregation and Collection Workflow.

2. Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the type of waste (e.g., "Halogenated Organic Solid Waste").

  • Sealing: Ensure all containers are tightly sealed to prevent leakage or the release of vapors.

  • Filling: Do not overfill waste containers; a maximum of 90% capacity is recommended to allow for expansion and prevent spills.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, direct sunlight, and heat sources, pending collection.

3. Final Disposal:

  • Professional Disposal Service: The collected and properly labeled hazardous waste must be handed over to a licensed and approved chemical waste disposal company. These companies typically use high-temperature incineration for the safe destruction of halogenated organic compounds[3].

  • Regulatory Compliance: Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory. Precautionary statement P501 ("Dispose of contents/container to an approved waste disposal plant") underscores this requirement[1][4].

G start Segregated & Labeled Waste Containers storage Secure Temporary Storage Area start->storage pickup Scheduled Pickup by Licensed Waste Disposal Company storage->pickup transport Transportation to Treatment Facility pickup->transport disposal High-Temperature Incineration transport->disposal

Caption: Final Disposal Logistics Pathway.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and hazardous waste management plan.

References

Personal protective equipment for handling 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine. The content is structured to offer procedural, step-by-step guidance to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, the related compound 6-Bromoimidazo[1,2-a]pyrazine is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these potential hazards and the general risks associated with halogenated heterocyclic compounds, a comprehensive personal protective equipment plan is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation or burns.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential to mitigate risks when handling this compound.

  • Preparation and Precaution:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Verify that an emergency eyewash station and safety shower are accessible.[4]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Clearly label all containers.

  • Donning PPE:

    • Put on all personal protective equipment as outlined in Table 1 before handling the chemical.

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing of the solid compound inside the chemical fume hood to avoid inhalation of any dust particles.

    • Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.

  • Reaction Setup and Execution:

    • Perform all experimental procedures within the chemical fume hood.

    • Keep the sash at the lowest possible height that allows for comfortable work.

    • If heating is required, use a controlled heating source like a heating mantle or oil bath.

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature within the fume hood before cleaning.

    • Decontaminate glassware that has been in contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

    • Wipe down the work surfaces within the fume hood.

Disposal Plan

Proper disposal is critical to ensure laboratory safety and prevent environmental contamination.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[2]

  • Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent material. Collect the contaminated absorbent and place it in the designated halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Dispense don_ppe->weigh execute Execute Experiment weigh->execute decontaminate Decontaminate Equipment execute->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via Institutional Protocol segregate_waste->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.